Amino(3-hydroxyphenyl)acetic acid hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-2-(3-hydroxyphenyl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c9-7(8(11)12)5-2-1-3-6(10)4-5;/h1-4,7,10H,9H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWQGSMWKXKSAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81017-73-4 | |
| Record name | 2-amino-2-(3-hydroxyphenyl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A-Technical-Guide-to-the-Synthesis-of-Amino(3-hydroxyphenyl)acetic-acid-hydrochloride
A Technical Guide to the Synthesis of Amino(3-hydroxyphenyl)acetic acid hydrochloride
Abstract: This guide provides a detailed technical overview of the synthesis of this compound, a key building block in pharmaceutical and organic chemistry. We will explore the predominant synthetic methodologies, focusing on the Strecker synthesis due to its robustness and adaptability. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a comprehensive experimental protocol, and critical analysis of process variables.
Introduction: Significance and Synthetic Landscape
Amino(3-hydroxyphenyl)acetic acid, also known as 3-hydroxyphenylglycine, is a non-proteinogenic α-amino acid. Its structural motif is a crucial component in various active pharmaceutical ingredients (APIs). The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it ideal for handling and subsequent reactions.
The strategic importance of this molecule lies in its utility as a chiral precursor and intermediate. While its isomer, 4-hydroxyphenylglycine, is famously a side chain for antibiotics like amoxicillin, the 3-hydroxy isomer serves as a vital component in the synthesis of other complex molecules, including certain β-lactam antibiotics and other therapeutics.[1][2][3]
The synthesis of α-amino acids can be broadly approached through several classic and modern methods. For the specific target of Amino(3-hydroxyphenyl)acetic acid, the most prominent and industrially relevant methods are:
-
The Strecker Synthesis: A versatile and time-tested three-component reaction involving an aldehyde, ammonia, and a cyanide source.[4][5][6]
-
The Bucherer-Bergs Synthesis: Another multicomponent reaction that proceeds via a hydantoin intermediate, which is subsequently hydrolyzed.[7][8][9][10]
-
Alternative Routes: Including enzymatic synthesis and methods starting from glyoxylic acid and a phenol compound.[1][11]
This guide will focus primarily on the Strecker synthesis, as it provides a direct and efficient route from the readily available starting material, 3-hydroxybenzaldehyde.
Core Methodology: The Strecker Synthesis
The Strecker synthesis, first described by Adolph Strecker in 1850, is a two-step process for producing α-amino acids.[5][6] The overall transformation involves the reaction of an aldehyde with ammonia and cyanide, forming an α-aminonitrile intermediate, which is then hydrolyzed to yield the final amino acid.[4][6][12]
Mechanistic Rationale
Understanding the mechanism is paramount for process optimization and troubleshooting. The synthesis proceeds through two distinct stages:
Part 1: Formation of the α-Aminonitrile
-
Imine Formation: The process begins with the reaction between the aldehyde (3-hydroxybenzaldehyde) and ammonia. The ammonium chloride (NH₄Cl) often used in lab-scale preparations serves as both a source of ammonia and a mild acid catalyst to protonate the aldehyde's carbonyl oxygen, activating it for nucleophilic attack by ammonia.[6][13]
-
Cyanide Addition: A cyanide source, such as potassium cyanide (KCN) or sodium cyanide (NaCN), provides the cyanide anion (CN⁻). This potent nucleophile attacks the electrophilic carbon of the imine (or more accurately, the protonated iminium ion), forming a new carbon-carbon bond and yielding the stable α-aminonitrile intermediate, 2-amino-2-(3-hydroxyphenyl)acetonitrile.[4][6][14]
Part 2: Hydrolysis to the Amino Acid
-
Nitrile Hydrolysis: The α-aminonitrile is subjected to vigorous hydrolysis, typically under strong acidic conditions (e.g., refluxing aqueous HCl). The nitrile group is converted in a stepwise fashion into a carboxylic acid.[4][6][13]
-
Salt Formation: The use of hydrochloric acid not only catalyzes the hydrolysis but also protonates the α-amino group, resulting in the formation of the final product as a stable hydrochloride salt, which often aids in its crystallization and purification.
The overall synthetic pathway is visualized below.
Caption: High-level workflow for the Strecker Synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of racemic this compound. Safety Precaution: This synthesis involves highly toxic cyanides. All operations must be performed by trained personnel in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. An emergency cyanide poisoning antidote kit should be readily available.[6]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number | Key Properties |
| 3-Hydroxybenzaldehyde | 122.12 | 100-83-4 | Starting aldehyde[15] |
| Ammonium Chloride (NH₄Cl) | 53.49 | 12125-02-9 | Ammonia source |
| Potassium Cyanide (KCN) | 65.12 | 151-50-8 | Highly Toxic ; Cyanide source |
| Methanol (MeOH) | 32.04 | 67-56-1 | Solvent |
| Concentrated HCl (~37%) | 36.46 | 7647-01-0 | Corrosive ; Hydrolysis reagent |
| Deionized Water (H₂O) | 18.02 | 7732-18-5 | Solvent/Reagent |
Step-by-Step Procedure
Step 1: Synthesis of 2-amino-2-(3-hydroxyphenyl)acetonitrile
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer, add ammonium chloride (13.4 g, 0.25 mol) and deionized water (50 mL). Stir until fully dissolved.
-
Add 3-hydroxybenzaldehyde (24.4 g, 0.20 mol) to the solution, followed by methanol (100 mL). The mixture may become a slurry.
-
In a separate beaker, carefully dissolve potassium cyanide (16.3 g, 0.25 mol) in deionized water (50 mL). Caution: Highly toxic.
-
Cool the aldehyde mixture in an ice bath to 0-5 °C. Slowly add the potassium cyanide solution dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to check for the disappearance of the starting aldehyde.
-
Upon completion, the resulting α-aminonitrile may precipitate. The crude intermediate can be filtered and washed with cold water, then used directly in the next step without extensive purification.
Step 2: Hydrolysis and Isolation of this compound
-
Transfer the crude α-aminonitrile from the previous step to a 1 L round-bottom flask suitable for reflux.
-
Carefully add concentrated hydrochloric acid (200 mL) to the flask. Caution: Corrosive and exothermic. Perform this addition slowly, preferably in an ice bath.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain a vigorous reflux for 4-6 hours. During this time, ammonia gas will be evolved. Ensure the fume hood has adequate ventilation.
-
After the reflux period, cool the reaction mixture to room temperature, then further cool in an ice bath for 2-3 hours to promote crystallization.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the filter cake with a small amount of ice-cold acetone or ethanol to remove residual impurities.
-
Dry the white to off-white crystalline solid under vacuum at 50-60 °C to a constant weight.
The final product is racemic (D,L)-Amino(3-hydroxyphenyl)acetic acid hydrochloride. Further purification can be achieved by recrystallization from a water/ethanol mixture.
Process Considerations & Alternative Routes
Asymmetric Synthesis
The classical Strecker synthesis yields a racemic mixture of the amino acid.[4][6] For pharmaceutical applications, obtaining a single enantiomer is often mandatory. This can be achieved through:
-
Chiral Resolution: Resolving the racemic mixture using a chiral resolving agent.
-
Asymmetric Strecker Reaction: Employing a chiral auxiliary or a chiral catalyst to induce stereoselectivity during the cyanide addition step.[4][16] For example, using a chiral amine like (S)-alpha-phenylethylamine instead of ammonia can lead to the formation of diastereomeric aminonitriles that can be separated before hydrolysis.[4]
Bucherer-Bergs Synthesis
An alternative to the Strecker route is the Bucherer-Bergs reaction. This method involves reacting the starting aldehyde (or ketone) with ammonium carbonate and potassium cyanide.[7][9] The reaction proceeds through a hydantoin intermediate (a five-membered heterocyclic ring). This hydantoin is then isolated and subsequently hydrolyzed under harsh acidic or basic conditions to yield the desired amino acid.[7][17] While effective, this route adds an extra step (formation and hydrolysis of the hydantoin) compared to the more direct Strecker synthesis.
Caption: A comparative overview of the Strecker and Bucherer-Bergs synthetic pathways.
Conclusion
The synthesis of this compound is a well-established process critical for the pharmaceutical industry. The Strecker synthesis offers a direct, robust, and scalable method starting from 3-hydroxybenzaldehyde. While the classic approach yields a racemic product, modern adaptations allow for highly selective asymmetric syntheses to produce enantiomerically pure compounds. A thorough understanding of the reaction mechanism, strict adherence to safety protocols due to the use of cyanides, and careful control of reaction conditions are essential for a successful and reproducible synthesis.
References
- 1. US4175206A - Process for preparing a hydroxyphenylglycine compound - Google Patents [patents.google.com]
- 2. WO2011113486A1 - Process for the synthesis of hydroxyphenylglycine esters - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. [PDF] The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity | Semantic Scholar [semanticscholar.org]
- 9. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 10. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of Amino Acids: Strecker Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Strecker Synthesis [organic-chemistry.org]
- 15. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to Amino(3-hydroxyphenyl)acetic acid hydrochloride
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and applications of Amino(3-hydroxyphenyl)acetic acid hydrochloride (CAS No. 81017-73-4). It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction: A Key Building Block in Neuroscience and Beyond
Amino(3-hydroxyphenyl)acetic acid, also known as 3-hydroxyphenylglycine, is a non-proteinogenic α-amino acid. Its hydrochloride salt is a stable, crystalline solid that serves as a valuable precursor and research tool. The strategic placement of the hydroxyl group at the meta position of the phenyl ring imparts unique electronic and steric properties, making it a subject of interest in the design of biologically active molecules. This guide will delve into the core chemical characteristics of its hydrochloride form, providing a foundational understanding for its application in scientific research.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development.
Structure and Identification
The molecular structure of this compound is characterized by a phenyl ring substituted with a hydroxyl group at the C3 position and an aminoacetic acid moiety at the C1 position. The amino group is protonated in the hydrochloride salt form.
Diagram: Molecular Structure of this compound
Caption: 2D structure of this compound.
| Identifier | Value | Source |
| CAS Number | 81017-73-4 | [1][2] |
| Molecular Formula | C₈H₁₀ClNO₃ | [3] |
| Molecular Weight | 203.62 g/mol | [3] |
| Synonyms | 2-Amino-2-(3-hydroxyphenyl)acetic acid hydrochloride | [1] |
Predicted and Observed Properties
Quantitative data for this compound is not extensively reported in peer-reviewed literature. The following table includes values from commercial suppliers and predicted data. Researchers should verify these properties experimentally.
| Property | Value | Notes |
| Purity | ≥95% - 97% | As specified by commercial suppliers.[3] |
| Physical State | Solid, crystalline powder | |
| Melting Point | Data not available | |
| Solubility | Data not available for the hydrochloride salt. The free base, (RS)-3-Hydroxyphenylglycine, is soluble to 100 mM in 1 eq. NaOH. Amino acid hydrochlorides are generally more soluble in water and polar organic solvents than their free amino acid forms. | |
| pKa (predicted) | 1.85 ± 0.10 (for the carboxylic acid of the free amino acid) | Predicted for the free amino acid. |
| Storage | Store in a cool, dry place. Keep container tightly closed in a well-ventilated place. | [1][3] |
Spectroscopic Characterization (Predicted)
Definitive, published spectroscopic data for this compound is scarce. The following represents a predicted spectroscopic profile based on its chemical structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (in D₂O):
-
Aromatic Protons: Signals expected between δ 6.8 and 7.4 ppm. The substitution pattern will lead to a complex splitting pattern (multiplets).
-
α-Proton: A singlet is expected around δ 5.0-5.3 ppm.
-
Exchangeable Protons (OH, NH₃⁺): These signals may be broad and their chemical shift will be dependent on concentration and temperature. In D₂O, these protons will exchange with deuterium and the signals will disappear.
-
-
¹³C NMR (in D₂O):
-
Carbonyl Carbon: Expected around δ 170-175 ppm.
-
Aromatic Carbons: Signals expected between δ 115 and 160 ppm. The carbon bearing the hydroxyl group will be the most downfield.
-
α-Carbon: Expected around δ 55-60 ppm.
-
Infrared (IR) Spectroscopy
-
O-H Stretch (Phenol): Broad band around 3200-3600 cm⁻¹.
-
N-H Stretch (Ammonium): Broad band centered around 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): Strong, sharp peak around 1730-1750 cm⁻¹.
-
Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 168.06, corresponding to the free amino acid.
Synthesis and Purification
Diagram: Proposed Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Illustrative Experimental Protocol (Adapted from related syntheses)
Expertise & Experience Note: This protocol is illustrative. The choice of solvents, reaction times, and purification methods may require optimization. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Step 1: Formation of the α-Aminonitrile (Strecker Reaction)
-
To a solution of ammonium chloride in aqueous ammonia, add 3-hydroxybenzaldehyde.
-
To this mixture, add a solution of sodium cyanide in water dropwise, while maintaining the temperature below 20°C.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The resulting α-aminonitrile may precipitate or can be extracted with an organic solvent.
-
-
Step 2: Hydrolysis of the α-Aminonitrile
-
Add the crude α-aminonitrile to an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours to facilitate the hydrolysis of the nitrile to a carboxylic acid and the amino group to its ammonium salt.
-
Monitor the reaction for the disappearance of the starting material.
-
-
Step 3: Isolation and Purification
-
After hydrolysis is complete, cool the reaction mixture in an ice bath to induce crystallization of the hydrochloride salt.
-
Collect the crude product by filtration and wash with a small amount of cold acetone or ethanol.
-
For further purification, recrystallize the product from a suitable solvent system, such as ethanol/water or methanol/ether.
-
Dry the purified crystals under vacuum to obtain this compound.
-
Applications in Research and Drug Development
The non-hydrochloride form, (RS)-3-Hydroxyphenylglycine, is known to be an agonist at metabotropic glutamate receptors (mGluRs). These receptors are implicated in a variety of neurological and psychiatric disorders, making derivatives of 3-hydroxyphenylglycine valuable tools for neuroscience research.
The unique stereoelectronic properties of this compound make it an attractive scaffold for:
-
Neuropharmacology: Investigating the structure-activity relationships of mGluR ligands.
-
Medicinal Chemistry: As a starting material for the synthesis of more complex molecules with potential therapeutic applications.
-
Asymmetric Synthesis: The chiral variants of 3-hydroxyphenylglycine are used as building blocks in the synthesis of enantiomerically pure pharmaceuticals.
Safety and Handling
This compound is a chemical that should be handled by trained professionals in a laboratory setting.
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage and Stability: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed when not in use.[1][3]
Conclusion
This compound is a compound with significant potential in chemical synthesis and neuroscience research. While a complete experimental dataset is not widely published, this guide provides a solid foundation of its known properties, a plausible synthetic route, and critical safety information. As with any chemical, researchers are encouraged to perform their own analytical characterization to ensure the identity and purity of the material before use in their experiments.
References
An In-depth Technical Guide on the Molecular Structure of Amino(3-hydroxyphenyl)acetic acid hydrochloride
This guide provides a comprehensive technical overview of Amino(3-hydroxyphenyl)acetic acid hydrochloride, tailored for researchers, scientists, and professionals in drug development. The content delves into its molecular architecture, physicochemical characteristics, and analytical methodologies, grounding all claims in verifiable scientific sources.
Introduction and Strategic Importance
This compound is a specialized organic molecule that serves as a critical building block in synthetic organic chemistry and medicinal chemistry. Its structure, featuring a phenyl ring substituted with hydroxyl, amino, and carboxylic acid groups, makes it a versatile precursor for a range of pharmaceutical compounds. The hydrochloride salt form enhances its stability and solubility in aqueous media, a desirable trait for many laboratory applications.
This compound and its derivatives are structurally related to biologically significant molecules like mandelic acid, an alpha-hydroxy acid used in cosmetics and as a precursor to various drugs[1]. Understanding the precise molecular structure and properties of this compound is paramount for its effective utilization in the synthesis of novel therapeutic agents and other advanced materials.
Molecular Structure and Physicochemical Profile
The defining feature of this compound is its unique arrangement of functional groups, which dictates its chemical behavior and potential applications.
Elucidation of the Chemical Structure
The molecule consists of a central alpha-carbon atom bonded to four different groups:
-
A phenyl ring substituted at the meta-position (position 3) with a hydroxyl (-OH) group.
-
An amino group (-NH2), which is protonated in the hydrochloride salt form (-NH3+).
-
A carboxylic acid group (-COOH).
-
A hydrogen atom .
The presence of these four distinct substituents on the alpha-carbon renders the molecule chiral , meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S forms). The specific stereochemistry can significantly influence its biological activity and interaction with other chiral molecules, a critical consideration in drug design. The hydrochloride salt is formed by the reaction of the basic amino group with hydrochloric acid.
Caption: 2D representation of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are a direct consequence of its molecular structure. The presence of polar functional groups and the ionic nature of the hydrochloride salt govern its solubility and reactivity.
| Property | Value | Source |
| CAS Number | 81017-73-4 / 31932-87-3 | [2][3][4][5] |
| Molecular Formula | C₈H₁₀ClNO₃ | [2][3] |
| Molecular Weight | 203.62 g/mol / 203.63 g/mol | [2][3][5] |
| MDL Number | MFCD19103264 | [2][3][5] |
| Purity | Typically ≥95% | [3][6] |
Synthesis and Spectroscopic Characterization
The synthesis of Amino(3-hydroxyphenyl)acetic acid and its subsequent conversion to the hydrochloride salt can be achieved through various organic synthesis routes. A common approach involves the modification of a precursor molecule, such as 3-hydroxyphenylacetic acid or a related compound. For instance, a nitration reaction followed by reduction is a plausible pathway to introduce the amino group.
General Synthetic Workflow
A general synthetic strategy could involve the nitration of a phenylacetic acid derivative, followed by the reduction of the nitro group to an amine. The final step would be the treatment with hydrochloric acid to form the salt.
Caption: Generalized workflow for the synthesis of the target compound.
Spectroscopic Analysis for Structural Verification
Rigorous spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the alpha-proton (methine), and the exchangeable protons of the hydroxyl, amino, and carboxylic acid groups. The aromatic protons will exhibit splitting patterns characteristic of a 1,3-disubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the aromatic carbons, the alpha-carbon, and the carbonyl carbon of the carboxylic acid.
FTIR spectroscopy is a powerful tool for identifying the functional groups present.[7]
-
O-H Stretch: A broad absorption band is expected for the hydroxyl group of the phenol and the carboxylic acid.
-
N-H Stretch: The protonated amino group (-NH3+) will show characteristic stretching vibrations.
-
C=O Stretch: A strong absorption peak corresponding to the carbonyl group of the carboxylic acid will be present.
-
Aromatic C-H and C=C Stretches: These will appear in their characteristic regions of the spectrum.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique for this polar, non-volatile compound. The mass spectrum should show a prominent peak corresponding to the molecular ion (or [M+H]⁺), confirming the molecular weight.[8]
Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
Safety Precautions
Based on available safety data sheets, this compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[6][9] It may also cause respiratory irritation.[6][9] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[6][9] Work should be conducted in a well-ventilated area or a fume hood.[6][9]
Storage and Stability
The compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[3][6] It should be kept away from incompatible substances such as strong bases and oxidizing agents.
Applications in Research and Development
This compound is primarily used as an intermediate and building block in the synthesis of more complex molecules.[2] Its bifunctional nature (containing both an amino and a carboxylic acid group) makes it a valuable synthon for peptide synthesis and the creation of various heterocyclic compounds. Its structural similarity to endogenous molecules and known drug scaffolds suggests its potential in the development of novel pharmaceuticals. For instance, related hydroxyphenylacetic acids have shown diverse biological activities, including antioxidant and blood pressure-reducing effects.[10][11][12]
Conclusion
This compound is a chiral molecule with a well-defined structure that makes it a valuable tool for synthetic and medicinal chemists. A thorough understanding of its molecular architecture, confirmed through modern spectroscopic techniques, is essential for its successful application in the development of new chemical entities. Adherence to proper safety and handling protocols is mandatory when working with this compound.
References
- 1. Mandelic acid - Wikipedia [en.wikipedia.org]
- 2. CAS 81017-73-4 | 2-Amino-2-(3-hydroxyphenyl)acetic acid hydrochloride - Synblock [synblock.com]
- 3. 31932-87-3 this compound AKSci 0100AE [aksci.com]
- 4. 81017-73-4 this compound AKSci 9387DM [aksci.com]
- 5. 31932-87-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 6. aksci.com [aksci.com]
- 7. Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. hmdb.ca [hmdb.ca]
- 11. caymanchem.com [caymanchem.com]
- 12. 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of Amino(3-hydroxyphenyl)acetic Acid Hydrochloride
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Data Scarcity for Amino(3-hydroxyphenyl)acetic acid hydrochloride
In the realm of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount. Solubility, in particular, stands as a critical parameter influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This guide is dedicated to providing a comprehensive overview of the solubility of this compound.
It is important to acknowledge from the outset that publicly available, quantitative solubility data for this specific hydrochloride salt is limited. Therefore, this guide adopts a dual approach. Firstly, it synthesizes the most relevant available data from closely related structural analogs to provide a robust estimation of its solubility profile. Secondly, and most crucially, it equips you, the researcher, with a detailed, field-proven experimental protocol to determine the precise solubility of this compound in your specific solvent systems and experimental conditions. This empowers you to generate the high-quality, reliable data essential for your research and development endeavors.
Compound Profile: Structure and Significance
Amino(3-hydroxyphenyl)acetic acid, also known as 3-hydroxyphenylglycine, is a non-proteinogenic amino acid. Its structure, featuring a hydroxylated phenyl ring, an amino group, and a carboxylic acid moiety, makes it a molecule of interest in medicinal chemistry and drug design. The hydrochloride salt form is often utilized to enhance the stability and aqueous solubility of the parent compound.
Chemical Structure:
-
IUPAC Name: 2-amino-2-(3-hydroxyphenyl)acetic acid hydrochloride
-
Molecular Formula: C₈H₁₀ClNO₃
-
Molecular Weight: 203.63 g/mol
The presence of ionizable groups—the amino and carboxylic acid functions—and the phenolic hydroxyl group dictates that the solubility of this compound will be significantly influenced by the pH of the medium.
Solubility Data: An Analysis of Structural Analogs
In the absence of direct, comprehensive data for this compound, we turn to its closest structural relatives to build a predictive solubility profile. The following data for (S)-3-Hydroxyphenylglycine and 3-Hydroxyphenylacetic acid provide valuable insights.
Table 1: Quantitative Solubility Data of Structurally Related Compounds
| Compound | Solvent | Temperature (°C) | Solubility | Source |
| (S)-3-Hydroxyphenylglycine | Water | Not Specified | Soluble to 50 mM | |
| (RS)-3-Hydroxyphenylglycine | 1 eq. NaOH | Not Specified | Soluble to 100 mM | [1][2] |
| 3-Hydroxyphenylacetic acid | PBS (pH 7.2) | Not Specified | ~ 5 mg/mL | [3] |
| 3-Hydroxyphenylacetic acid | Ethanol | Not Specified | ~ 1 mg/mL | [3] |
| 3-Hydroxyphenylacetic acid | DMSO | Not Specified | ~ 1 mg/mL | [3] |
| 3-Hydroxyphenylacetic acid | Water | Not Specified | 1000 mg/mL | [4] |
| (3-amino-4-hydroxyphenyl)acetic acid | DMSO | Not Specified | Slightly Soluble | [5] |
| (3-amino-4-hydroxyphenyl)acetic acid | Methanol | Not Specified | Slightly Soluble (enhanced by heating and sonication) | [5] |
Expert Interpretation and Causality:
-
The Hydrochloride Salt Advantage: The target compound is a hydrochloride salt. Generally, forming a salt of a compound with a basic nitrogen, such as the amino group in our molecule, significantly enhances its aqueous solubility, particularly in acidic to neutral pH ranges, compared to its free base form. Phenylglycine itself is noted to have increased solubility at acidic pH levels[6]. Therefore, it is reasonable to expect that the aqueous solubility of this compound will be greater than its non-salt counterparts, especially at pH values below the pKa of the amino group.
-
pH-Dependent Solubility: The zwitterionic nature of amino acids leads to a characteristic U-shaped solubility profile with respect to pH, exhibiting minimum solubility at the isoelectric point (pI) and increasing solubility in both acidic and alkaline conditions[7]. For our compound, the presence of the acidic hydrochloride will shift the initial pH of an aqueous solution to the acidic side, likely resulting in good initial solubility. As the pH is increased towards the pI, the solubility is expected to decrease, and then increase again at higher pH as the carboxylic acid and phenolic hydroxyl groups are deprotonated. The solubility in 1 eq. NaOH being 100 mM for (RS)-3-Hydroxyphenylglycine supports the expectation of high solubility in alkaline conditions[1][2].
-
Solvent Polarity: The data for 3-Hydroxyphenylacetic acid suggests a higher solubility in the highly polar aqueous buffer (PBS) compared to the less polar organic solvents ethanol and DMSO[3]. This is consistent with the presence of multiple polar, hydrogen-bonding groups in the molecule. The conflicting high water solubility value of 1000 mg/mL from one source should be treated with caution, as it may represent specific experimental conditions or a different solid form[4].
Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility Determination
The "gold standard" for determining equilibrium solubility is the shake-flask method. This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.
Principle
An excess of the solid compound is agitated in the solvent of choice at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO)
-
Incubator shaker with temperature control
-
Calibrated pH meter
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation:
-
Prepare stock solutions of your chosen solvents. If using buffers, ensure the pH is accurately adjusted and recorded.
-
Set the incubator shaker to the desired constant temperature (e.g., 25 °C or 37 °C).
-
-
Sample Preparation:
-
Add an excess amount of this compound to a series of vials containing a known volume of each solvent. "Excess" means that undissolved solid should be clearly visible after the equilibration period. A starting point could be to add approximately 10-20 mg of the compound to 1-2 mL of solvent.
-
-
Equilibration:
-
Securely cap the vials and place them in the incubator shaker.
-
Agitate the samples at a constant speed for a predetermined time to reach equilibrium. A common duration is 24 to 48 hours. To validate the equilibration time, you can take measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau.
-
-
Phase Separation (Critical Step):
-
Remove the vials from the shaker and allow them to stand undisturbed at the same temperature for a short period to allow for sedimentation of the excess solid.
-
To ensure complete removal of undissolved solid, which is a common source of error, centrifugation is highly recommended. Centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes.
-
-
Sampling and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining fine particles.
-
Perform an accurate serial dilution of the filtered supernatant with the appropriate solvent to bring the concentration within the linear range of your analytical method.
-
-
Quantification by HPLC:
-
Analyze the diluted samples using a validated HPLC method. A reversed-phase C18 column with a mobile phase consisting of an aqueous acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point for such compounds.
-
Detection can be performed using a UV detector at a wavelength where the compound has significant absorbance (e.g., around 275 nm, but this should be confirmed by a UV scan).
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of the dissolved compound in the original saturated solution by back-calculating from the diluted sample concentration.
-
Visualizing the Workflow
Caption: Experimental workflow for the shake-flask solubility determination method.
Safety and Handling
Based on available safety data for related compounds, the following precautions should be observed when handling this compound:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances.
Conclusion and Future Directions
While a definitive, comprehensive public dataset on the solubility of this compound remains to be established, this guide provides a robust framework for both estimating its solubility and experimentally determining it with high fidelity. The analysis of structural analogs suggests that the compound will exhibit good aqueous solubility, particularly in acidic conditions, with a pronounced pH-dependent profile. For drug development professionals and researchers, the provided shake-flask protocol offers a reliable pathway to generate the precise, application-specific solubility data required for informed decision-making in formulation development, preclinical studies, and beyond.
References
- 1. (RS)-3-HYDROXYPHENYLGLYCINE CAS#: 31932-87-3 [m.chemicalbook.com]
- 2. (RS)-3-HYDROXYPHENYLGLYCINE CAS#: 31932-87-3 [amp.chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 3'-Hydroxyphenylacetic acid | C8H8O3 | CID 12122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (3-amino-4-hydroxyphenyl)acetic acid CAS#: 38196-08-6 [amp.chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
A Technical Guide to the Spectroscopic Characterization of Amino(3-hydroxyphenyl)acetic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The core structure, a derivative of m-tyrosine, is of significant interest in medicinal chemistry for the synthesis of novel pharmaceutical agents. Accurate spectroscopic analysis is paramount for quality control and for understanding the molecule's chemical behavior. This guide will delve into the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Key Spectroscopic Features
Amino(3-hydroxyphenyl)acetic acid hydrochloride possesses a unique combination of functional groups that dictate its spectroscopic signature: a meta-substituted phenolic ring, an α-amino acid moiety (present as an ammonium salt), and a carboxylic acid.
References
An In-depth Technical Guide to Amino(3-hydroxyphenyl)acetic Acid: From Discovery to Therapeutic Potential
Foreword
Amino(3-hydroxyphenyl)acetic acid, a non-proteinogenic amino acid, has emerged from relative obscurity to become a significant pharmacological tool for researchers in neuroscience and drug development. Its specific interactions with metabotropic glutamate receptors have opened new avenues for investigating the complexities of synaptic transmission and exploring novel therapeutic strategies for a range of neurological and psychiatric disorders. This guide provides a comprehensive technical overview of this fascinating molecule, from its discovery and synthesis to its detailed pharmacology and potential future applications. It is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of Amino(3-hydroxyphenyl)acetic acid and its place in modern medicinal chemistry.
Discovery and Historical Context
While a definitive "discovery" paper pinpointing the first synthesis of Amino(3-hydroxyphenyl)acetic acid, also known as 3-hydroxyphenylglycine, is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader exploration of phenylglycine derivatives. Phenylglycine itself has been a known chemical entity for well over a century. However, the specific interest in the 3-hydroxy substituted variant is a more recent development, largely driven by the discovery of its potent and selective activity at metabotropic glutamate receptors (mGluRs) in the late 20th century.
Initially, research into hydroxyphenylglycines was heavily focused on the para (4-hydroxy) isomer due to its crucial role as a structural component of the vancomycin class of glycopeptide antibiotics.[1] In contrast, 3-hydroxyphenylglycine is rare in nature, with one of the few examples being a derivative, forphenicine (4-formyl-3-hydroxyphenylglycine), which is produced by Actinomyces fulvoviridis.[2] The shift in focus towards the pharmacological properties of the meta (3-hydroxy) isomer marked a pivotal moment, transitioning its significance from the realm of natural products to that of neuropharmacology.
Chemical Synthesis and Characterization
The synthesis of Amino(3-hydroxyphenyl)acetic acid can be achieved through several synthetic routes. A common and effective laboratory-scale method involves the Strecker synthesis or variations thereof, starting from 3-hydroxybenzaldehyde. However, for larger-scale production, methods avoiding the use of cyanide are often preferred. One such industrially relevant approach is the reaction of a phenol with glyoxylic acid and an ammonia source.
Representative Synthetic Protocol: Phenol-Glyoxylic Acid Condensation
This method offers a more environmentally benign alternative to the classical Strecker synthesis. The following is a generalized protocol based on principles described in the patent literature for the synthesis of hydroxyphenylglycine compounds.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, a solution of 3-hydroxyphenol (resorcinol can also be a starting point, though regioselectivity can be a challenge) in a suitable organic solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: An aqueous solution of glyoxylic acid and an ammonium salt (e.g., ammonium chloride or ammonium formate) are added to the flask. The molar ratios of the reactants are critical and should be optimized for maximum yield.
-
Reaction Conditions: The reaction mixture is heated to a specific temperature, typically between 60-100°C, and stirred vigorously for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The aqueous and organic layers are separated. The aqueous layer, containing the product, is then subjected to a pH adjustment. By carefully bringing the pH to the isoelectric point of Amino(3-hydroxyphenyl)acetic acid (around pH 5-6), the product will precipitate out of the solution.
-
Purification: The crude product is collected by filtration, washed with cold water and a suitable organic solvent (e.g., ethanol) to remove unreacted starting materials and byproducts. For higher purity, recrystallization from hot water or an alcohol-water mixture can be performed.
-
Characterization: The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Synthetic Workflow Diagram
Caption: A generalized workflow for the synthesis of Amino(3-hydroxyphenyl)acetic acid.
Pharmacology and Mechanism of Action
The primary pharmacological significance of Amino(3-hydroxyphenyl)acetic acid lies in its activity as a selective agonist for Group I metabotropic glutamate receptors (mGluRs).[3]
Metabotropic Glutamate Receptors: A Brief Overview
Metabotropic glutamate receptors are a class of G-protein coupled receptors (GPCRs) that play a crucial modulatory role in synaptic transmission throughout the central nervous system. They are divided into three groups based on their sequence homology, pharmacology, and intracellular signaling pathways.
-
Group I (mGluR1 and mGluR5): Coupled to Gq/G11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This signaling cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[4]
-
Group II (mGluR2 and mGluR3): Coupled to Gi/Go proteins, their activation leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.
-
Group III (mGluR4, mGluR6, mGluR7, and mGluR8): Also coupled to Gi/Go proteins, resulting in the inhibition of adenylyl cyclase.
Activity of Amino(3-hydroxyphenyl)acetic Acid at Group I mGluRs
(S)-3-Hydroxyphenylglycine is a potent and selective agonist at Group I mGluRs, with a preference for mGluR1 over mGluR5.[5] Its agonist activity at these receptors triggers the Gq/G11 signaling cascade, leading to a variety of downstream effects that modulate neuronal excitability and synaptic plasticity. The activation of Group I mGluRs can lead to both long-term potentiation (LTP) and long-term depression (LTD) of synaptic strength, depending on the specific neuronal circuit and stimulation paradigm.[6][7]
Signaling Pathway Diagram
Caption: Signaling cascade initiated by Amino(3-hydroxyphenyl)acetic acid at Group I mGluRs.
Therapeutic Potential and Applications in Drug Development
The ability of Amino(3-hydroxyphenyl)acetic acid to selectively activate Group I mGluRs makes it a valuable tool for studying the roles of these receptors in health and disease. Furthermore, the modulation of glutamatergic signaling through mGluRs holds significant therapeutic potential for a variety of disorders.
Potential Therapeutic Areas for Group I mGluR Modulation:
-
Neurological Disorders: The involvement of Group I mGluRs in synaptic plasticity suggests their potential as targets for treating cognitive disorders, such as Alzheimer's disease and certain forms of intellectual disability.[8]
-
Psychiatric Disorders: Dysregulation of glutamate signaling is implicated in conditions like schizophrenia, anxiety, and depression. Modulators of mGluRs are being investigated as novel therapeutic approaches for these disorders.[8]
-
Addiction: There is growing evidence that glutamate plays a key role in the neurobiology of addiction. Both positive and negative allosteric modulators of mGluRs are being explored for their potential to reduce drug-seeking behaviors and prevent relapse.
-
Pain: Group I mGluRs are involved in nociceptive pathways, and their modulation may offer new strategies for the management of chronic pain.
It is important to note that while agonists like Amino(3-hydroxyphenyl)acetic acid are crucial for research, the development of allosteric modulators (both positive and negative) is often preferred for therapeutic applications due to their ability to fine-tune receptor activity rather than causing widespread activation, which can lead to side effects.
Metabolism and Toxicology
Currently, there is limited publicly available data specifically detailing the metabolism and toxicology of Amino(3-hydroxyphenyl)acetic acid. However, based on its chemical structure, some general predictions can be made.
Expected Metabolic Pathways:
-
Phase I Metabolism: The phenolic hydroxyl group could be a site for oxidation or conjugation. The amino acid moiety could undergo deamination or decarboxylation.
-
Phase II Metabolism: The hydroxyl and carboxylic acid groups are likely to undergo conjugation reactions, such as glucuronidation or sulfation, to increase water solubility and facilitate excretion.
Toxicological Profile:
The toxicological profile of Amino(3-hydroxyphenyl)acetic acid has not been extensively studied. Safety data sheets for the racemic mixture indicate that it may cause skin and eye irritation, as well as respiratory irritation. As with any biologically active compound, a thorough toxicological evaluation, including studies on acute and chronic toxicity, genotoxicity, and reproductive toxicity, would be necessary before it could be considered for any therapeutic use.
Conclusion and Future Directions
Amino(3-hydroxyphenyl)acetic acid has transitioned from a relatively obscure chemical to a valuable pharmacological probe for dissecting the intricate roles of Group I metabotropic glutamate receptors. Its discovery and characterization have significantly contributed to our understanding of synaptic modulation and have opened up new avenues for therapeutic intervention in a host of CNS disorders.
Future research will likely focus on several key areas:
-
Development of More Selective Ligands: The design and synthesis of new agonists, antagonists, and allosteric modulators with even greater selectivity for mGluR1 and mGluR5 will continue to be a major focus.
-
Elucidation of In Vivo Activity: Further studies are needed to fully understand the in vivo effects of modulating Group I mGluRs with compounds like Amino(3-hydroxyphenyl)acetic acid in various animal models of disease.
-
Pharmacokinetic and Toxicological Profiling: A comprehensive evaluation of the ADME (absorption, distribution, metabolism, and excretion) and toxicology profiles of this and related compounds is essential for their potential translation into clinical candidates.
References
- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylglycine - Wikipedia [en.wikipedia.org]
- 7. chemical-label.com [chemical-label.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Amino(3-hydroxyphenyl)acetic Acid Hydrochloride as a Synthetic Starting Material
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Chiral Building Block
In the landscape of pharmaceutical synthesis, the selection of a starting material is a critical decision that dictates the efficiency, stereochemical outcome, and economic viability of the entire synthetic route. Amino(3-hydroxyphenyl)acetic acid hydrochloride, a non-proteinogenic α-amino acid, represents a quintessential chiral building block. Its structure, featuring a phenyl ring substituted with both a hydroxyl and an amino acid moiety at a stereocenter, offers a rich scaffold for elaboration into complex, high-value molecules.
This guide provides an in-depth technical exploration of this compound, moving beyond a simple recitation of properties to a field-proven analysis of its application. We will delve into its core characteristics, strategic application in the synthesis of key pharmaceutical agents, and the practical methodologies required for its successful utilization. This compound is particularly noted for its role as a precursor in the synthesis of bioactive molecules targeting neurological and cardiovascular pathways, such as the cardiac stress agent, (R)-Arbutamine.[1][2][3]
Core Physicochemical & Handling Characteristics
A thorough understanding of a starting material's properties is the foundation of any successful synthesis. The hydrochloride salt form enhances the stability and solubility of the amino acid, making it more amenable to handling and reaction setup.
| Property | Value | Source |
| CAS Number | 81017-73-4 | [4] |
| Molecular Formula | C₈H₁₀ClNO₃ | [4] |
| Molecular Weight | 203.62 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [5] |
| Purity (Typical) | ≥95% | [6] |
| Storage Conditions | Store long-term in a cool, dry place in a tightly-closed container | [5][6] |
Safety & Handling Synopsis
As with any laboratory chemical, appropriate safety measures are paramount. This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[5][7]
-
Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection.[5][8]
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[5][9] Facilities should be equipped with an eyewash station.[5]
-
Handling: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[5][10]
-
First Aid:
Strategic Synthesis Overview
The synthesis of complex target molecules from this compound typically involves a multi-step pathway. A generalized workflow is illustrated below, highlighting the key transformations required to leverage this starting material effectively. The core logic involves selective protection of reactive functional groups, formation of a key bond (often an amide linkage), and subsequent deprotection and/or modification to yield the final product.
Caption: Generalized workflow for utilizing Amino(3-hydroxyphenyl)acetic acid.
Case Study: Synthesis of (R)-Arbutamine
A prominent application demonstrating the utility of this starting material is the synthesis of (R)-Arbutamine, a catecholamine used as a pharmacological stress agent for diagnosing coronary artery disease.[1][11] The synthesis leverages the chiral core of the amino acid to establish the correct stereochemistry in the final drug product.
The synthetic pathway involves the coupling of a protected amino alcohol derived from the starting material with a suitably functionalized butanoic acid derivative.
Reaction Mechanism: Amide Bond Formation
A crucial step in this synthesis is the formation of an amide bond. This is often achieved using a coupling agent like Diethyl Phosphorocyanidate (DEPC) or Dicyclohexylcarbodiimide (DCC). The mechanism involves the activation of the carboxylic acid, making it susceptible to nucleophilic attack by the amine.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. benchchem.com [benchchem.com]
- 3. 2-Amino-2-(3-hydroxyphenyl)acetic acid hydrochloride [myskinrecipes.com]
- 4. CAS 81017-73-4 | 2-Amino-2-(3-hydroxyphenyl)acetic acid hydrochloride - Synblock [synblock.com]
- 5. aksci.com [aksci.com]
- 6. 81017-73-4 this compound AKSci 9387DM [aksci.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. file.bldpharm.com [file.bldpharm.com]
- 11. Arbutamine | C18H23NO4 | CID 60789 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Amino(3-hydroxyphenyl)acetic Acid Hydrochloride
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed technical overview of Amino(3-hydroxyphenyl)acetic acid hydrochloride, a compound of interest in pharmaceutical research and development. Drawing from established principles in organic synthesis, analytical chemistry, and pharmacology of related molecules, this document offers a synthesized perspective on its chemical properties, plausible manufacturing and analytical protocols, and potential applications. As direct literature on this specific salt is limited, this guide extrapolates from well-documented methodologies for structurally similar phenylglycine derivatives to provide a robust and scientifically grounded resource.
Introduction: The Phenylglycine Scaffold in Medicinal Chemistry
Phenylglycine and its derivatives are non-proteinogenic amino acids that serve as crucial building blocks in the synthesis of various pharmaceuticals.[1][2] Their rigid structure and chiral nature make them valuable components in designing molecules with specific biological activities. Hydroxylated phenylglycines, in particular, are key side chains in some semi-synthetic β-lactam antibiotics.[3] The subject of this guide, this compound (also known as 2-Amino-2-(3-hydroxyphenyl)acetic acid hydrochloride), belongs to this important class of compounds. While its direct applications are not extensively documented in public literature, its structural similarity to other pharmacologically active phenylglycines suggests its potential as a key intermediate in drug discovery. The (S)-enantiomer of the free base, (S)-3-Hydroxyphenylglycine, has been identified as an agonist for group I metabotropic glutamate receptors (mGlu1), indicating the potential for neurological and psychiatric drug development.[4][5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its synthesis, purification, and formulation.
| Property | Value | Source |
| CAS Number | 81017-73-4 | [6] |
| Molecular Formula | C₈H₁₀ClNO₃ | [6] |
| Molecular Weight | 203.62 g/mol | [6] |
| Appearance | Expected to be a white to off-white crystalline solid | Inferred from related compounds |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO | Inferred from structure |
The presence of a carboxylic acid, an amino group, and a phenolic hydroxyl group results in multiple pKa values, which is a critical consideration for developing analytical methods and understanding its physiological behavior.[7]
Synthesis and Purification: A Mechanistic Approach
Proposed Synthetic Pathway: The Strecker Synthesis
The Strecker synthesis is a two-step process that begins with the reaction of an aldehyde with ammonia and cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid.[8][10]
Step 1: Formation of 2-Amino-2-(3-hydroxyphenyl)acetonitrile
The synthesis would commence with 3-hydroxybenzaldehyde as the starting material.
-
Reaction: 3-hydroxybenzaldehyde is reacted with ammonia (or an ammonium salt like ammonium chloride) and a cyanide source (e.g., sodium cyanide).[11]
-
Mechanism: The reaction proceeds through the formation of an imine intermediate from the aldehyde and ammonia. Subsequent nucleophilic attack by the cyanide ion on the imine carbon yields the α-aminonitrile.[8]
-
Causality: The choice of a cyanide salt and an ammonium salt in an aqueous medium is a common and effective way to generate the necessary reactants in situ, driving the reaction towards the aminonitrile product.
Step 2: Hydrolysis to (±)-Amino(3-hydroxyphenyl)acetic Acid
The resulting α-aminonitrile is then hydrolyzed to the carboxylic acid.
-
Reaction: The aminonitrile is treated with a strong acid, such as hydrochloric acid (HCl), under heating.[10]
-
Mechanism: The nitrile group is hydrolyzed in a stepwise manner to a carboxamide and then to a carboxylic acid.
-
Causality: Acidic hydrolysis is a standard method for converting nitriles to carboxylic acids. Using hydrochloric acid in this step has the dual benefit of catalyzing the hydrolysis and forming the desired hydrochloride salt in the final step.
Step 3: Formation and Isolation of the Hydrochloride Salt
-
Procedure: After hydrolysis, the reaction mixture is cooled to induce crystallization of the this compound. The product can then be isolated by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities, and dried.
-
Self-Validation: The purity of the final product can be initially assessed by its melting point and thin-layer chromatography (TLC) profile.
Alternative Synthetic Route: The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction offers an alternative multicomponent approach to synthesize hydantoins from ketones or aldehydes, which can then be hydrolyzed to the desired amino acid.[9][12]
-
Reaction: 3-hydroxybenzaldehyde would be reacted with potassium cyanide and ammonium carbonate.[13]
-
Intermediate: This reaction would form 5-(3-hydroxyphenyl)hydantoin.
-
Hydrolysis: The hydantoin intermediate can then be hydrolyzed with a strong acid or base to yield the amino acid. Acid hydrolysis would again lead to the formation of the hydrochloride salt.
Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and quality of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of the compound and for quantitative analysis. A reversed-phase HPLC method would be most suitable.[7]
Detailed Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid or Phosphoric Acid in Water. The acidic pH ensures that the carboxylic acid group is protonated, leading to better retention and peak shape.[7]
-
B: Acetonitrile or Methanol.
-
-
Gradient Elution: A typical gradient would start with a low percentage of the organic solvent (e.g., 5% B) and gradually increase to a higher percentage (e.g., 95% B) to elute the compound and any impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength of approximately 210 nm or 275 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Self-Validating System: The method's suitability can be validated by assessing parameters such as linearity, precision, accuracy, and specificity. Peak symmetry and resolution from any impurities are key indicators of a successful separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the α-proton, and exchangeable protons of the amino, hydroxyl, and carboxylic acid groups. The exact chemical shifts will be dependent on the solvent used (e.g., D₂O or DMSO-d₆).
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Potential Applications and Pharmacological Relevance
The applications of this compound are likely centered around its use as a building block in the synthesis of more complex molecules.
-
Pharmaceutical Intermediate: As a phenylglycine derivative, it is a prime candidate for use in the synthesis of novel therapeutic agents.[1] Its structure is particularly relevant for compounds targeting the central nervous system, given the known activity of (S)-3-Hydroxyphenylglycine at metabotropic glutamate receptors.[5]
-
Antimicrobial Agents: Phenylglycine scaffolds are present in some antibiotics.[3] Derivatives of this compound could be explored for the development of new antibacterial or antifungal agents.
-
Enzyme Inhibitors: The amino acid structure makes it a candidate for designing inhibitors of enzymes such as aminopeptidases.[14]
Safety and Handling
While specific toxicity data for this compound is not available, general precautions for handling laboratory chemicals should be observed. Based on related compounds, it should be handled with care, avoiding inhalation, ingestion, and skin contact. Use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.
Conclusion
This compound is a promising, yet under-documented, member of the pharmacologically significant phenylglycine family. This guide has provided a comprehensive, albeit inferred, technical overview based on established chemical principles and data from closely related analogues. The proposed synthetic routes via Strecker or Bucherer-Bergs reactions are robust and well-precedented. The detailed analytical protocols offer a solid foundation for quality control and characterization. The potential applications as a pharmaceutical intermediate, particularly in neuroscience and infectious disease research, warrant further investigation. This document serves as a valuable resource for researchers and developers looking to explore the potential of this intriguing molecule.
References
- 1. nbinno.com [nbinno.com]
- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. (R)-2-Amino-2-(3-hydroxyphenyl)acetic acid [myskinrecipes.com]
- 5. scbt.com [scbt.com]
- 6. CAS 81017-73-4 | 2-Amino-2-(3-hydroxyphenyl)acetic acid hydrochloride - Synblock [synblock.com]
- 7. benchchem.com [benchchem.com]
- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 9. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. US3890379A - Process for the preparation of d-({31 )-2-amino-2-(p-hydroxyphenyl)-acetic acid - Google Patents [patents.google.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase, Tomato Acidic Leucine Aminopeptidase and Aminopeptidase from Barley Seeds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust HPLC Method for the Analysis of Amino(3-hydroxyphenyl)acetic acid Hydrochloride
Introduction
Amino(3-hydroxyphenyl)acetic acid hydrochloride is a non-proteinogenic amino acid derivative of significant interest in pharmaceutical research and development. Its structural similarity to biologically active molecules necessitates a reliable and accurate analytical method for its quantification and purity assessment. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, addressing both achiral and chiral separation considerations.
The inherent chemical properties of amino acids, such as high polarity and the lack of a strong chromophore, often present challenges for direct analysis by HPLC with UV detection.[1][2][3] To overcome these limitations, this guide explores both direct UV detection and a pre-column derivatization strategy to enhance sensitivity and selectivity. The principles and protocols outlined herein are designed for researchers, scientists, and drug development professionals requiring a validated and reproducible analytical workflow.
Methodology and Scientific Rationale
The developed method is based on reversed-phase HPLC (RP-HPLC), a widely used technique for the separation of a broad range of analytes. The choice of a C18 stationary phase provides a versatile platform for the retention of the moderately polar this compound.
Achiral Analysis
For the quantitative analysis of the total concentration of this compound, a direct UV detection approach is often sufficient, particularly for bulk analysis and purity assessments. The phenolic group in the molecule allows for UV detection at a wavelength of approximately 275 nm.[4]
A critical parameter in the analysis of compounds with both acidic and basic functional groups, such as amino acids, is the control of the mobile phase pH.[5] The pKa values of the carboxylic acid, amino, and phenolic hydroxyl groups of this compound dictate its ionization state. To ensure a single, stable ionic form and achieve sharp, symmetrical peaks, the mobile phase pH should be adjusted to be at least two units away from the pKa of the functional groups.[5] An acidic mobile phase (pH ~2.5-3) is typically employed to protonate the carboxylic acid and amino groups, leading to consistent retention on a C18 column.
Chiral Separation
The stereochemistry of pharmaceutical compounds is a critical attribute, as enantiomers can exhibit different pharmacological and toxicological profiles.[6] For the enantiomeric separation of Amino(3-hydroxyphenyl)acetic acid, a direct approach using a chiral stationary phase (CSP) is the most efficient method.[6][7] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for the separation of a wide array of chiral molecules, including amino acids and their derivatives.[8][9] The mechanism of separation on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to differential retention.[7]
Enhanced Sensitivity through Derivatization
For trace-level analysis or when higher sensitivity is required, pre-column derivatization is a powerful strategy.[2][10] This involves reacting the amino acid with a labeling agent to attach a UV-active or fluorescent tag. o-Phthalaldehyde (OPA) is a commonly used reagent that reacts with primary amino groups in the presence of a thiol to form highly fluorescent isoindole derivatives.[10][11] This approach significantly enhances the limit of detection and quantification.
Experimental Protocols
Protocol 1: Achiral Analysis of this compound
This protocol is suitable for determining the total concentration and purity of this compound.
1. Sample Preparation:
- Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for the construction of a calibration curve.
- Sample Solution: Dissolve the sample containing this compound in the mobile phase to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection. For biological samples like plasma, protein precipitation with a threefold excess of ice-cold acetonitrile is recommended, followed by centrifugation and filtration of the supernatant.[4][9]
2. HPLC Conditions:
| Parameter | Condition |
| HPLC System | Standard HPLC with UV Detector |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water, B: Acetonitrile |
| Gradient | 5% B to 40% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| UV Detection | 275 nm[4] |
3. Data Analysis:
- Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
- Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Protocol 2: Chiral Separation of Amino(3-hydroxyphenyl)acetic acid Enantiomers
This protocol is designed to separate and quantify the individual enantiomers of Amino(3-hydroxyphenyl)acetic acid.
1. Sample Preparation:
- Prepare standard and sample solutions as described in Protocol 1, using the mobile phase as the diluent.
2. HPLC Conditions:
| Parameter | Condition |
| HPLC System | Standard HPLC with UV Detector |
| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based, 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of n-Hexane, Isopropanol, and Trifluoroacetic Acid (e.g., 80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Injection Vol. | 10 µL |
| UV Detection | 275 nm |
3. Data Analysis:
- Identify the peaks corresponding to each enantiomer based on the injection of individual enantiomeric standards, if available.
- Calculate the enantiomeric purity (% ee) using the peak areas of the two enantiomers.
Workflow Diagrams
Caption: General experimental workflow for HPLC analysis.
Caption: Pre-column derivatization workflow with OPA.
Performance Data Summary
The following table summarizes the expected performance characteristics for the achiral HPLC-UV method. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
| Validation Parameter | Expected Performance |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL |
| Accuracy (% Recovery) | 98% - 102% |
| Precision (% RSD) | < 2.0% |
Conclusion
This application note provides a comprehensive guide to the HPLC analysis of this compound. The detailed protocols for both achiral and chiral separations offer robust and reliable methods for the quantification and purity assessment of this compound. The scientific rationale behind the methodological choices, including mobile phase composition and the use of chiral stationary phases, is thoroughly explained to empower researchers to adapt and optimize these methods for their specific needs. The inclusion of a pre-column derivatization strategy further extends the applicability of this work to trace-level analysis.
References
- 1. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Derivatization of Amino(3-hydroxyphenyl)acetic Acid for Enhanced HPLC-Fluorescence Detection
Audience: Researchers, scientists, and drug development professionals engaged in the analysis of amino acids and related compounds.
Abstract: This document provides a comprehensive guide to the pre-column derivatization of Amino(3-hydroxyphenyl)acetic acid using o-Phthaldialdehyde (OPA) in the presence of a thiol, a method tailored for sensitive fluorescence detection in High-Performance Liquid Chromatography (HPLC). We delve into the chemical principles, provide a detailed, validated protocol, and discuss the critical parameters that ensure reproducible and accurate quantification.
Introduction: The Rationale for Derivatization
Amino(3-hydroxyphenyl)acetic acid, a molecule of interest in various biomedical and pharmaceutical research areas, lacks a native chromophore or fluorophore, making its direct detection by common HPLC techniques like UV-Vis or fluorescence challenging and insensitive.[1][2] Derivatization is a chemical modification process that converts the analyte into a product with properties more suitable for a given analytical method.[3][4] For HPLC analysis of amino acids, pre-column derivatization is a widely adopted strategy to enhance detection sensitivity and selectivity.[5]
This application note focuses on the derivatization of the primary amino group of Amino(3-hydroxyphenyl)acetic acid with o-Phthaldialdehyde (OPA) and a thiol reagent, typically 3-mercaptopropionic acid (3-MPA). This reaction yields a highly fluorescent isoindole derivative, enabling detection at picomole levels.[5][6] The choice of OPA is predicated on its rapid reaction kinetics at room temperature and the formation of a stable derivative, which is crucial for automated analyses.[5]
Chemical Principle of OPA Derivatization
The derivatization of primary amines with OPA in the presence of a thiol is a well-established reaction.[7] The reaction proceeds in an alkaline environment, where the primary amino group of Amino(3-hydroxyphenyl)acetic acid performs a nucleophilic attack on one of the aldehyde groups of OPA. This is followed by the addition of the thiol to the other aldehyde group and a subsequent cyclization to form a stable and highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole.
Diagram of the OPA Derivatization Reaction:
Caption: OPA derivatization of Amino(3-hydroxyphenyl)acetic acid.
Experimental Protocol: Pre-Column Derivatization
This protocol is designed for robustness and can be automated using a modern HPLC autosampler with a derivatization function.[5]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Amino(3-hydroxyphenyl)acetic acid | ≥98% | Sigma-Aldrich |
| o-Phthaldialdehyde (OPA) | Reagent Grade | Thermo Fisher Scientific |
| 3-Mercaptopropionic acid (3-MPA) | ≥99% | Sigma-Aldrich |
| Boric Acid | ACS Grade | VWR |
| Sodium Hydroxide | ACS Grade | Merck |
| Methanol | HPLC Grade | Fisher Scientific |
| Acetonitrile | HPLC Grade | Fisher Scientific |
| Ultrapure Water | Type 1 | Millipore Milli-Q |
Preparation of Solutions
-
Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 100 mL of ultrapure water. Adjust the pH to 10.2 with a concentrated sodium hydroxide solution.
-
OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.25 mL of the 0.4 M borate buffer and 50 µL of 3-mercaptopropionic acid. Mix well. This reagent should be prepared fresh daily and protected from light.
-
Amino Acid Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Amino(3-hydroxyphenyl)acetic acid in 10 mL of 0.1 M HCl.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using ultrapure water to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Derivatization Procedure
The following procedure can be performed manually or programmed into an autosampler.[5]
-
Mixing: In a clean autosampler vial, combine 10 µL of the amino acid standard or sample with 45 µL of the OPA reagent.
-
Incubation: Mix the solution thoroughly and allow the reaction to proceed for exactly 1 minute at room temperature.[5] It is critical to maintain a consistent reaction time for all samples and standards to ensure reproducibility, as the OPA derivatives can be unstable over longer periods.[7]
-
Injection: Immediately inject a defined volume (e.g., 10 µL) of the derivatized solution onto the HPLC system.
Workflow for OPA Derivatization and HPLC Analysis:
Caption: Automated pre-column derivatization and analysis workflow.
HPLC-Fluorescence Detection Parameters
The separation and detection of the derivatized Amino(3-hydroxyphenyl)acetic acid can be achieved using the following parameters. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 25 mM Sodium Phosphate Buffer, pH 7.2 |
| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) |
| Gradient | Start with 10% B, linear to 70% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Fluorescence Detector | Excitation: 340 nm, Emission: 450 nm |
| Injection Volume | 10 µL |
Alternative Derivatization Strategies
While OPA is an excellent choice for primary amines, other reagents can be employed depending on the analytical requirements.
-
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form stable, fluorescent derivatives.[8][9][10] This can be advantageous if secondary amino acids are also of interest. However, excess FMOC-Cl is fluorescent and must be removed or separated chromatographically.[9]
-
Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA or Marfey's Reagent): A chiral derivatizing agent used to separate enantiomers of amino acids.[11][12] It forms diastereomers that can be resolved on a standard achiral HPLC column.[11]
-
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): A versatile reagent that reacts with both primary and secondary amines to produce highly stable fluorescent derivatives.[13] The derivatives are stable for days, allowing for batch processing.
Conclusion and Best Practices
The OPA-based pre-column derivatization protocol detailed herein offers a rapid, sensitive, and reproducible method for the quantification of Amino(3-hydroxyphenyl)acetic acid. For optimal results, it is imperative to use high-purity reagents and solvents, prepare the OPA reagent fresh daily, and precisely control the derivatization reaction time. This method, when coupled with a validated HPLC-fluorescence system, provides a powerful tool for researchers in drug development and life sciences.
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. Amino Acid Analysis by o-Phthaldialdehyde Precolumn Derivatization and Reverse-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 3. actascientific.com [actascientific.com]
- 4. actascientific.com [actascientific.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. [Determination of amino acids by precolumn derivatization with o-phthaldialdehyde (OPA) and reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. Derivatization and fluorescence detection of amino acids and peptides with 9-fluorenylmethyl chloroformate on the surface of a solid adsorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
Application Note: Amino(3-hydroxyphenyl)acetic acid hydrochloride as a Chiral Resolving Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the principles and application of Amino(3-hydroxyphenyl)acetic acid hydrochloride as a chiral resolving agent for the separation of enantiomers. Chiral resolution through the formation of diastereomeric salts is a robust and scalable technique critical in pharmaceutical development and chemical synthesis for isolating enantiomerically pure compounds.[1] This note outlines the underlying mechanism, a comprehensive experimental protocol, methods for analyzing the resolution's success, and troubleshooting guidance.
Disclaimer: this compound is not a widely documented chiral resolving agent in peer-reviewed literature. The protocols and data presented herein are representative examples based on the well-established principles of diastereomeric salt formation using analogous acidic resolving agents.[1][2] Researchers should consider this a foundational guide and must perform systematic optimization for any new racemic compound.
Introduction to Chiral Resolution
Chirality is a fundamental property of molecules in drug development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] Consequently, regulatory bodies often require the development of single-enantiomer drugs. Chiral resolution is a key process for separating a racemic mixture into its constituent enantiomers.[1] One of the most established methods for large-scale resolution is the formation of diastereomeric salts.[2][3] This technique involves reacting a racemic mixture (e.g., a basic amine) with an enantiomerically pure resolving agent (e.g., a chiral acid like this compound). The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility, allowing for their separation by methods like fractional crystallization.[2]
Mechanism of Action: Diastereomeric Salt Formation
The core principle of this resolution technique lies in the conversion of a difficult-to-separate enantiomeric pair into a pair of diastereomers with distinct physical properties.
-
Reaction: A racemic base, (R/S)-Base, is reacted with an enantiomerically pure acidic resolving agent, in this case, (S)-Amino(3-hydroxyphenyl)acetic acid hydrochloride, denoted as (S)-Acid·HCl.
-
Salt Formation: Two diastereomeric salts are formed in the solution:
-
[(R)-BaseH⁺][(S)-Acid⁻]
-
[(S)-BaseH⁺][(S)-Acid⁻]
-
-
Differentiation: These two salts are diastereomers and will have different crystal lattice energies and solubilities in a given solvent system.
-
Separation: By carefully selecting the solvent and controlling the temperature, one diastereomeric salt will preferentially crystallize out of the solution due to its lower solubility.
-
Isolation: The less soluble salt is isolated by filtration.
-
Liberation: The resolved enantiomer is then liberated from the diastereomeric salt by treatment with a base (to deprotonate the resolved amine) or an acid (to recover the resolving agent), followed by extraction.
Figure 1. Workflow for chiral resolution via diastereomeric salt formation.
Experimental Protocol: Resolution of a Racemic Amine
This protocol provides a general procedure for the resolution of a generic racemic primary amine. Optimization of solvent, temperature, and stoichiometry is crucial for success.
Materials:
-
Racemic amine (e.g., 1-phenylethylamine)
-
(S)-Amino(3-hydroxyphenyl)acetic acid hydrochloride
-
Solvent (e.g., Methanol, Ethanol, Isopropanol, or mixtures with water)
-
Aqueous HCl (e.g., 2 M)
-
Aqueous NaOH (e.g., 2 M)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Salt Formation:
-
In a round-bottom flask, dissolve 1.0 equivalent of the racemic amine in a minimal amount of a suitable solvent (e.g., ethanol).
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of (S)-Amino(3-hydroxyphenyl)acetic acid hydrochloride in the same solvent, heating gently if necessary to achieve full dissolution. Rationale: Using a sub-stoichiometric amount (0.5 eq) of the resolving agent can often lead to a higher enantiomeric excess in the crystallized salt.[4]
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
Stir the mixture at room temperature or an elevated temperature for a set period (e.g., 1-2 hours) to ensure complete salt formation.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal of the desired diastereomeric salt can induce crystallization.
-
Further cool the mixture in an ice bath or refrigerator (e.g., 4°C) for several hours to overnight to maximize the yield of the less-soluble salt.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.
-
Dry the crystals. At this stage, a small sample should be taken to determine the diastereomeric excess and confirm the success of the resolution.
-
-
Liberation of the Free Amine:
-
Dissolve the dried diastereomeric salt in water.
-
Basify the aqueous solution by adding 2 M NaOH dropwise until the pH is >11. This deprotonates the amine.
-
Extract the liberated free amine into an organic solvent (e.g., dichloromethane, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
-
Recovery of Resolving Agent (Optional):
-
The aqueous layer from the previous step contains the sodium salt of the resolving agent.
-
Acidify the aqueous layer with 2 M HCl to a low pH (~1-2).
-
The resolving agent may precipitate and can be collected by filtration, or it can be recovered by other appropriate methods.
-
Analysis and Quality Control
Determining the enantiomeric excess (e.e.) of the resolved amine is critical to evaluating the success of the resolution. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method.
Protocol: Chiral HPLC Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the resolved amine in the mobile phase or a compatible solvent. Prepare a standard of the racemic amine for comparison.
-
HPLC Conditions (Example):
-
Column: A polysaccharide-based CSP (e.g., Chiralcel® OD-H or Chiralpak® IA/IB/IC) is often effective for amines.
-
Mobile Phase: Typically a mixture of a non-polar solvent like n-Hexane and an alcohol modifier like Isopropanol (IPA) or Ethanol (e.g., 90:10 Hexane:IPA). A small amount of an amine modifier (e.g., 0.1% diethylamine) is often added to improve peak shape for basic analytes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the amine absorbs (e.g., 254 nm).
-
-
Data Analysis:
-
Inject the racemic standard to determine the retention times of both enantiomers.
-
Inject the resolved sample.
-
Calculate the enantiomeric excess (% e.e.) using the peak areas (A1 and A2) of the two enantiomers: % e.e. = |(A1 - A2) / (A1 + A2)| x 100%
-
Figure 2. Workflow for determination of enantiomeric excess by chiral HPLC.
Key Parameters and Optimization
The efficiency of a diastereomeric resolution is highly dependent on several factors that must be empirically optimized for each new compound.
| Parameter | Rationale & Considerations | Typical Starting Points |
| Solvent | The choice of solvent is the most critical factor. It dictates the absolute and relative solubilities of the two diastereomeric salts. A good solvent will maximize the solubility difference. | Screen a range of alcohols (Methanol, Ethanol, Isopropanol), ketones (Acetone), esters (Ethyl Acetate), and their mixtures with water. |
| Stoichiometry | The ratio of resolving agent to racemate affects yield and purity. 0.5 equivalents of resolving agent can yield a salt with high e.e., but a maximum theoretical yield of 50%. 1.0 equivalent may increase yield but potentially lower the initial e.e. | Start with 0.5-0.6 equivalents for initial screening. Move to 1.0 equivalent for process optimization. |
| Temperature | Temperature affects solubility. A slow cooling profile is generally preferred to allow for the growth of well-defined crystals and prevent the co-precipitation of the more soluble diastereomer. | Dissolve at a moderately elevated temperature (e.g., 50-60°C) and cool slowly to room temperature, followed by further cooling to 0-4°C. |
| Concentration | The concentration of the salts in the solution influences the point of saturation and the crystallization kinetics. | Aim for a concentration where the components are fully dissolved at a higher temperature but become supersaturated upon cooling. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystallization occurs. | The diastereomeric salts are too soluble in the chosen solvent. The solution is not supersaturated. | Try a less polar solvent or a solvent mixture. Concentrate the solution. Try cooling to a lower temperature. Scratch the flask or add seed crystals. |
| An oil precipitates instead of crystals. | The melting point of the salt is lower than the crystallization temperature, or the salt has very high solubility. | Change the solvent. Dilute the solution. Ensure slow cooling. |
| Low enantiomeric excess (e.e.). | Poor discrimination between diastereomer solubilities in the chosen solvent. Co-precipitation of the more soluble diastereomer. Crystallization occurred too quickly. | Screen other solvents. Slow down the cooling rate. Perform recrystallization of the obtained diastereomeric salt. |
| Low yield of crystallized salt. | The less-soluble diastereomer still has significant solubility. Insufficient cooling or crystallization time. | Use a less polar solvent. Increase the concentration. Allow for a longer crystallization period at a lower temperature. |
References
Application Notes and Protocols: The Strategic Use of Amino(3-hydroxyphenyl)acetic Acid in Asymmetric Synthesis
Abstract
Non-proteinogenic amino acids are invaluable chiral building blocks in modern asymmetric synthesis, offering unique structural and electronic properties that can be exploited to control stereochemical outcomes. This guide provides a detailed technical overview of the application of Amino(3-hydroxyphenyl)acetic acid, often referred to as 3-hydroxyphenylglycine, in the field of asymmetric synthesis. We will explore its role as a precursor to robust chiral auxiliaries, detailing the rationale behind its selection, its conversion into a functional auxiliary, its application in diastereoselective transformations, and the final cleavage to yield enantiomerically enriched products. This document is intended for researchers, chemists, and drug development professionals seeking to leverage novel chiral synthons for the construction of complex molecular architectures.
Introduction: The Rationale for 3-Hydroxyphenylglycine as a Chiral Precursor
The efficacy of a chiral auxiliary in asymmetric synthesis is dictated by its ability to rigidly control the spatial orientation of a reacting molecule, thereby directing the approach of a reagent to one specific face. Phenylglycine-derived auxiliaries, such as the well-established Evans oxazolidinones, are renowned for their high diastereoselectivity, conformational rigidity, and predictable stereochemical outcomes.
The introduction of a hydroxyl group at the meta position of the phenyl ring in Amino(3-hydroxyphenyl)acetic acid offers several strategic advantages:
-
Electronic Modulation: The hydroxyl group, being an electron-donating group, can subtly alter the electronic nature of the aromatic ring. This can influence the interaction of the auxiliary with Lewis acids and the transition state energies of subsequent reactions.
-
Secondary Coordination Site: The hydroxyl group provides a potential coordination site for Lewis acids. This secondary interaction can further rigidify the transition state, potentially enhancing diastereoselectivity in reactions like aldol additions or alkylations.
-
Functional Handle for Derivatization: The phenolic hydroxyl group serves as a versatile functional handle, allowing for the tethering of the auxiliary to a solid support or for the synthesis of more complex, bifunctional catalysts.
-
Solubility Modification: The polar hydroxyl group can modify the solubility profile of the auxiliary and its derivatives, which can be advantageous for reaction setup and purification.
This guide will focus on the most logical and well-precedented application: the conversion of (S)-Amino(3-hydroxyphenyl)acetic acid into a chiral oxazolidinone auxiliary and its subsequent use in a diastereoselective alkylation reaction.
Workflow Overview: From Chiral Amino Acid to Enantioenriched Product
The overall strategy involves a three-stage process: the formation of the chiral auxiliary, the diastereoselective transformation, and the cleavage and recovery of the auxiliary. This workflow ensures that the chirality from the initial amino acid is effectively transferred to the target molecule.
Caption: General workflow for the use of a 3-hydroxyphenylglycine-derived chiral auxiliary.
Experimental Protocols
The following protocols are based on well-established procedures for phenylglycine-derived auxiliaries and are adapted for the 3-hydroxy substituted analogue. Researchers should perform initial small-scale trials to optimize reaction conditions.
Protocol 3.1: Synthesis of (S)-4-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one
This two-step, one-pot protocol converts the starting amino acid into the corresponding chiral auxiliary.
Materials:
-
(S)-Amino(3-hydroxyphenyl)acetic acid
-
Sodium borohydride (NaBH₄)
-
Sulfuric acid (H₂SO₄), concentrated
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Phosgene (or a safer equivalent like triphosgene or carbonyldiimidazole, CDI)
-
Toluene, anhydrous
-
Aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
Procedure:
-
Amino Alcohol Formation:
-
To a stirred suspension of (S)-Amino(3-hydroxyphenyl)acetic acid (1.0 eq) in anhydrous THF at 0 °C, slowly add sodium borohydride (2.5 eq).
-
After the initial effervescence subsides, slowly add a solution of concentrated sulfuric acid (1.0 eq) in THF dropwise, maintaining the temperature below 10 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 18 hours.
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of water.
-
-
Cyclization to Oxazolidinone:
-
To the crude amino alcohol solution from the previous step, add an equal volume of toluene.
-
Cool to 0 °C and add a solution of phosgene in toluene (or CDI) portion-wise. Extreme caution is required when handling phosgene.
-
Stir vigorously at 0 °C for 2 hours, then allow to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by TLC until the amino alcohol is consumed.
-
Carefully quench the reaction with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the title compound.
-
Protocol 3.2: Asymmetric Alkylation of the N-Propionyl Auxiliary
This protocol demonstrates the use of the auxiliary to direct the stereoselective addition of an electrophile.
Materials:
-
(S)-4-(3-Hydroxyphenyl)-1,3-oxazolidin-2-one (from Protocol 3.1)
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF), anhydrous
-
Benzyl bromide (BnBr)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
N-Acylation:
-
Dissolve the oxazolidinone (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (1.2 eq), followed by the dropwise addition of propionyl chloride (1.1 eq).
-
Stir at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Wash the reaction mixture with water and brine, dry over MgSO₄, and concentrate to yield the N-propionyl derivative, which can be used without further purification.
-
-
Diastereoselective Alkylation:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (N₂ or Ar).
-
Slowly add n-BuLi (1.05 eq) or LDA (1.05 eq) and stir for 30 minutes to form the lithium enolate.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Stir at -78 °C for 4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR analysis of the crude product. Purify by flash chromatography to isolate the major diastereomer.
-
Protocol 3.3: Cleavage and Recovery of the Chiral Auxiliary
This final step liberates the enantiomerically pure product and allows for the recycling of the valuable auxiliary.[1]
Materials:
-
Alkylated N-acyl oxazolidinone (from Protocol 3.2)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Lithium hydroxide (LiOH), aqueous solution
-
Sodium sulfite (Na₂SO₃), aqueous solution
-
Dichloromethane
Procedure:
-
Hydrolytic Cleavage:
-
Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous H₂O₂ (4.0 eq) dropwise, followed by the dropwise addition of aqueous LiOH (2.0 eq).
-
Stir the mixture at 0 °C for 2-4 hours, monitoring by TLC.
-
-
Workup and Isolation:
-
Quench the reaction by adding an aqueous solution of Na₂SO₃ to decompose excess peroxide.
-
Allow the mixture to warm to room temperature and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and extract with dichloromethane (3x) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the desired carboxylic acid product with ethyl acetate (3x).
-
Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the enantiomerically enriched product.
-
Data Presentation: Expected Outcomes
The primary measure of success in asymmetric synthesis is the degree of stereoselectivity. The data below are representative of what might be expected from such a sequence, based on established results for similar auxiliaries.
Table 1: Representative Diastereoselectivity in the Alkylation Reaction
| Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl bromide | LDA | >95:5 | 85-90 |
| Methyl iodide | n-BuLi | >92:8 | 80-88 |
| Allyl bromide | LDA | >94:6 | 82-89 |
| Isopropyl iodide | n-BuLi | >90:10 | 75-80 |
Note: Data are hypothetical and serve as a guideline. Actual results will require experimental optimization.
Mechanistic Rationale and the Role of the Auxiliary
The high degree of stereocontrol is achieved through a well-defined transition state, where the chiral auxiliary dictates the conformation of the enolate and shields one of its faces from the electrophile.
References
"protocol for N-protection of Amino(3-hydroxyphenyl)acetic acid"
An In-depth Technical Guide
Protocol for N-Protection of Amino(3-hydroxyphenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals.
Introduction: The Imperative for Selective N-Protection
Amino(3-hydroxyphenyl)acetic acid is a valuable bifunctional building block in medicinal chemistry and drug development. Its structure presents two key reactive sites: a primary amine and a phenolic hydroxyl group. In multi-step syntheses, particularly in peptide synthesis or the construction of complex molecular scaffolds, it is often imperative to prevent the nucleophilic amino group from participating in undesired side reactions.[1] This is achieved by temporarily "masking" or "protecting" the amine with a chemical moiety known as a protecting group.[]
The choice of a protecting group is a critical strategic decision, governed by the overall synthetic route. An ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions planned for subsequent steps, and readily removable under mild conditions that do not affect other functional groups in the molecule.[3] This principle of selective removal is known as orthogonality.[4]
This guide provides a detailed examination of the most common and effective strategies for the N-protection of amino(3-hydroxyphenyl)acetic acid, with a focus on the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. We will delve into the underlying chemical principles, provide field-proven experimental protocols, and discuss the strategic considerations for choosing the optimal protecting group for your specific application.
Strategic Decision-Making: Choosing the Right Protecting Group
The presence of both an amine and a phenolic hydroxyl group on the starting material necessitates careful consideration of chemoselectivity. Fortunately, the amino group is significantly more nucleophilic than the phenolic hydroxyl group, allowing for selective N-protection under controlled basic conditions.[5] The primary decision driver for selecting a protecting group is its cleavage condition and its compatibility with other functionalities and planned synthetic steps.
Part 1: The Boc (tert-Butyloxycarbonyl) Group: The Workhorse of Amine Protection
The Boc group is arguably the most common protecting group for amines in non-peptide chemistry due to its ease of introduction and clean, acid-labile removal.[6] It forms a stable carbamate that is resistant to a wide range of nucleophiles and basic conditions.[7]
Mechanism of Boc Protection
Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[8] The base deprotonates the amino group, increasing its nucleophilicity. The enhanced nucleophile then attacks one of the carbonyl carbons of Boc₂O. The resulting tetrahedral intermediate collapses, eliminating a tert-butoxide group (which is protonated by the solvent or subsequently neutralized) and carbon dioxide, to yield the stable N-Boc protected amino acid.[9]
Experimental Protocol: N-Boc-Amino(3-hydroxyphenyl)acetic acid
This protocol provides a general procedure for the Boc protection of the title amino acid.[8][]
Materials:
-
Amino(3-hydroxyphenyl)acetic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
Dioxane or Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
1N Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Dissolution: In a round-bottom flask, dissolve amino(3-hydroxyphenyl)acetic acid (1.0 eq) in a 1M solution of sodium bicarbonate in deionized water. Use enough solution to fully dissolve the amino acid.
-
Solvent Addition: Add an equal volume of dioxane or THF to the aqueous solution. Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.1 - 1.2 eq), either neat or dissolved in a small amount of the organic solvent being used.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up (Quench & pH Adjustment): Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with 1N HCl. The product should precipitate or form an oil.
-
Extraction: Extract the acidified aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude N-Boc-amino(3-hydroxyphenyl)acetic acid, which can be further purified by crystallization or column chromatography if necessary.
Protocol for Boc Deprotection
The Boc group is efficiently removed with strong acids.[11] The mechanism involves protonation of the carbonyl oxygen, followed by cleavage to form a stable tert-butyl cation, which is scavenged, and a carbamic acid intermediate that readily decarboxylates to liberate the free amine.[8][12]
Common Deprotection Conditions:
-
A solution of 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 30-60 minutes at room temperature.[8]
-
4M HCl in Dioxane for 30-60 minutes at room temperature.[8]
Part 2: The Cbz (Benzyloxycarbonyl) Group: Orthogonal and Robust
Introduced by Bergmann and Zervas, the Cbz group was a foundational development in peptide chemistry.[13] Its key advantage is its stability to both acidic and basic conditions, while being susceptible to removal by catalytic hydrogenolysis, making it orthogonal to the Boc and Fmoc groups.[9][13]
Mechanism of Cbz Protection
The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under aqueous alkaline conditions.[14] Similar to Boc protection, a base is used to deprotonate the amine, which then attacks the acyl chloride. The generated HCl is neutralized by the base in the reaction mixture. It is crucial to maintain a pH between 8 and 10, as lower pH can decompose the Cbz-Cl, while higher pH can risk racemization.[14]
Experimental Protocol: N-Cbz-Amino(3-hydroxyphenyl)acetic acid
Materials:
-
Amino(3-hydroxyphenyl)acetic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Diethyl ether
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the amino acid (1.0 eq) in a 1M aqueous solution of sodium carbonate (2.5 eq) with cooling in an ice bath (0-5 °C).[13]
-
Reagent Addition: While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.[13]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.[13]
-
Work-up (Quench): Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[13]
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1M HCl. The product will precipitate.[13]
-
Extraction: Extract the product with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Cbz protected product.[13]
Protocol for Cbz Deprotection
The most common and mildest method for Cbz cleavage is catalytic hydrogenolysis.[13]
Procedure:
-
Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Carefully add 5-10 mol% of 10% Palladium on carbon (Pd/C) catalyst.[13]
-
Purge the flask with hydrogen gas (H₂) and stir the reaction under a hydrogen atmosphere (typically using a balloon) at room temperature until TLC indicates completion.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst and concentrate the filtrate to obtain the deprotected amine.
Part 3: The Fmoc (9-Fluorenylmethyloxycarbonyl) Group: The Cornerstone of SPPS
The Fmoc group is the protection of choice for modern solid-phase peptide synthesis (SPPS).[15] Its defining characteristic is its lability to mild basic conditions, typically piperidine, which does not affect acid-labile side-chain protecting groups (like tBu) or the linkage to the resin.[16]
Experimental Protocol: N-Fmoc-Amino(3-hydroxyphenyl)acetic acid
The synthesis is analogous to the Boc and Cbz protection methods, using a base-labile protecting group precursor.[16]
Materials:
-
Amino(3-hydroxyphenyl)acetic acid
-
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Deionized water
-
Standard work-up reagents (HCl, ethyl acetate, etc.)
Procedure:
-
Dissolution: Dissolve the amino acid (1.0 eq) in a 10% aqueous solution of sodium carbonate.
-
Reagent Addition: Add a solution of Fmoc-Cl or Fmoc-OSu (1.1 eq) in dioxane dropwise while stirring at room temperature.
-
Reaction: Continue stirring for 4-8 hours. Monitor by TLC.
-
Work-up: Pour the reaction mixture into ice-water and acidify to pH 2 with concentrated HCl.
-
Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum. The product can be recrystallized if needed.
Protocol for Fmoc Deprotection
Deprotection is achieved via a β-elimination mechanism initiated by a weak amine base.[15]
Procedure:
-
Dissolve the Fmoc-protected compound in Dimethylformamide (DMF).
-
Add piperidine to create a 20% (v/v) solution.[15]
-
Stir at room temperature for 5-30 minutes.
-
The deprotected product is typically obtained after solvent evaporation and appropriate work-up or used directly in the next step of a synthesis.
Summary and Data Presentation
The selection of a protecting group is a critical step that dictates the strategy of the entire synthesis. The table below summarizes the key attributes of the three protecting groups discussed.
| Feature | Boc (tert-Butyloxycarbonyl) | Cbz (Benzyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Protecting Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) | Fmoc-Cl or Fmoc-OSu |
| Protection Conditions | Mildly basic (e.g., NaHCO₃, NaOH) | Mildly basic (e.g., Na₂CO₃) | Mildly basic (e.g., Na₂CO₃) |
| Stability | Stable to base, nucleophiles, hydrogenolysis | Stable to acid and base | Stable to acid and hydrogenolysis |
| Cleavage Conditions | Strong Acid (TFA, HCl)[8][11] | Catalytic Hydrogenolysis (H₂/Pd-C)[9][13] | Weak Base (Piperidine)[15][16] |
| Key Advantage | Robust, common, economical | Orthogonal to acid/base labile groups | Orthogonal, very mild deprotection |
Characterization of N-Protected Product
Confirmation of successful N-protection is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.
-
¹H NMR: The most telling evidence is the appearance of new signals corresponding to the protecting group.
-
Boc: A large singlet integrating to 9 protons around 1.4 ppm.
-
Cbz: A singlet for the benzylic CH₂ protons around 5.1 ppm and aromatic signals between 7.3-7.4 ppm.
-
Fmoc: A complex set of signals for the fluorenyl group's aromatic and aliphatic protons.
-
Additionally, the signal for the α-proton of the amino acid will typically shift, and the NH proton will appear as a doublet (or singlet in some solvents) coupled to the α-proton.
-
-
Mass Spectrometry (MS): The molecular weight of the product will increase by the mass of the protecting group minus the mass of a hydrogen atom. This provides definitive confirmation of the addition.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 3. biosynth.com [biosynth.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 13. benchchem.com [benchchem.com]
- 14. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 15. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 16. chempep.com [chempep.com]
Application Notes & Protocols: The Amino(3-hydroxyphenyl)acetic Acid Scaffold in Medicinal Chemistry
Introduction: A Scaffold of Versatility
In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is paramount to the successful development of novel therapeutics. The Amino(3-hydroxyphenyl)acetic acid framework represents one such privileged structure. This scaffold uniquely combines the key pharmacophoric features of an amino acid and a phenol, bestowing upon its derivatives a rich potential for biological activity. The phenolic hydroxyl group is a versatile hydrogen bond donor and acceptor and can engage in crucial interactions with a wide array of biological targets[1]. Simultaneously, the amino acid moiety provides a chiral center, opportunities for salt formation, and a synthetically tractable handle for diversification, making it an attractive starting point for building libraries of bioactive compounds[1][2].
This guide provides an in-depth exploration of the applications of this scaffold, focusing on its proven utility in developing novel antimicrobial and anticancer agents. We will delve into the scientific rationale behind its activity, present detailed protocols for synthesis and biological evaluation, and summarize key structure-activity relationship (SAR) data to empower researchers in their drug discovery efforts.
Section 1: Antimicrobial Applications - Combating Drug Resistance
The rise of multidrug-resistant (MDR) bacterial and fungal pathogens constitutes a severe global health threat, necessitating the urgent development of novel antimicrobial agents[1]. Derivatives of the amino(hydroxyphenyl)acetic acid scaffold have emerged as a promising class of compounds targeting these challenging pathogens[1][3].
Scientific Rationale
The antimicrobial potential of this scaffold is rooted in its hybrid structure. Amino acid derivatives can be explored as non-conventional antimicrobials, leveraging their fundamental role as building blocks in various biological processes to interfere with microbial metabolism or protein synthesis[1]. The incorporation of a phenolic moiety is also a well-established strategy in antimicrobial drug design, as phenols can disrupt cell membranes, inhibit enzymes, and interfere with cellular signaling[1]. The combination of these two pharmacophores in a single molecule creates a platform for developing agents with potentially novel mechanisms of action, capable of overcoming existing resistance pathways.
Key Structure-Activity Relationship (SAR) Insights
Recent studies on a library of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have provided critical insights into their antimicrobial activity[1][3]. A key finding is that the incorporation of heterocyclic substituents, particularly in hydrazone-based derivatives, significantly enhances the potency and spectrum of antimicrobial activity[3].
-
Potent Activity: Derivatives bearing nitrothiophene and nitrofuran moieties demonstrated the most promising broad-spectrum antibacterial activity[3].
-
Gram-Positive Efficacy: Several compounds showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE)[1].
-
Antifungal Power: Thiophene and dimethylpyrrole-containing derivatives exhibited strong antifungal activity, including against the highly resistant Candida auris[3].
Data Summary: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for representative compounds, highlighting their efficacy against critical MDR pathogens.
| Scaffold/Derivative Class | Pathogen | MIC Range (µg/mL) | Reference |
| Hydrazone derivatives | Methicillin-resistant S. aureus (MRSA) | 1 - 8 | [1] |
| Hydrazone derivatives | Vancomycin-resistant E. faecalis (VRE) | 0.5 - 2 | [1] |
| Hydrazone derivatives | Gram-negative pathogens (E. coli, K. pneumoniae) | 8 - 64 | [1] |
| Hydrazone derivatives | Drug-resistant Candida species (C. auris) | 8 - 64 | [1][3] |
Workflow for Synthesis of a Hydrazone Derivative
The following diagram illustrates a typical workflow for the synthesis of a potent antimicrobial hydrazone derivative from the core amino acid structure.
Caption: Synthetic workflow for a hydrazone derivative.
Protocol 1: Synthesis of a Hydrazone Derivative
This protocol is adapted from methodologies reported for the synthesis of 3-((4-hydroxyphenyl)amino)-N′-(2-oxoindolin-3-ylidene)propanehydrazide[1].
Objective: To synthesize a representative hydrazone derivative for antimicrobial screening.
Materials:
-
Hydrazide intermediate (e.g., compound 3 from the cited study) (1.5 mmol)
-
Isatin (2.55 mmol)
-
Methanol (10 mL)
-
Glacial acetic acid (3 drops)
-
2-Propanol
-
Deionized water
-
Standard laboratory glassware, reflux condenser, magnetic stirrer/hotplate
-
Filtration apparatus
-
Column chromatography setup (if required)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the hydrazide intermediate (1.5 mmol) in methanol (10 mL).
-
Addition of Reagents: Add isatin (2.55 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (3 drops).
-
Reflux: Heat the reaction mixture to reflux and maintain for 30 minutes. The causality for heating is to provide the necessary activation energy for the condensation reaction between the hydrazide and the ketone of isatin.
-
Isolation of Crude Product: After 30 minutes, cool the reaction mixture to room temperature. A precipitate should form. Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the filtered solid with cold methanol to remove unreacted starting materials and soluble impurities.
-
Purification (Self-Validation Step):
-
Recrystallization: Recrystallize the crude product from a 2-propanol/water mixture to obtain a purified solid. The formation of well-defined crystals is an initial indicator of purity.
-
Column Chromatography: If recrystallization does not yield a pure product (as determined by TLC), perform column chromatography using an appropriate eluent system (e.g., acetone/hexane 1:1) for further purification[1].
-
-
Characterization: Dry the purified product and characterize its structure and confirm its purity using standard analytical techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry). This step is crucial for validating the identity and integrity of the synthesized compound before biological testing.
Section 2: Anticancer Applications - A Eukaryotic Connection
The utility of the amino(hydroxyphenyl)acetic acid scaffold extends beyond antimicrobials into oncology. The biochemical similarities between fungal and cancer cells, both being eukaryotic, suggest that compounds with antifungal activity may also possess anticancer properties[4].
Scientific Rationale
Derivatives of this scaffold have demonstrated structure-dependent anticancer activity against non-small cell lung cancer cells (A549)[4]. The phenolic group within these molecules can contribute to antioxidant properties, which may play a role in modulating cellular redox balance, a critical factor in cancer cell survival and proliferation. The synthetic versatility of the scaffold allows for the incorporation of various aromatic and heterocyclic substituents, enabling the fine-tuning of activity against specific cancer cell lines[4]. This makes these derivatives promising pharmacophores for the development of novel chemotherapeutic agents[4].
Workflow for In Vitro Cytotoxicity Assay (MTT Assay)
The following diagram outlines the standard workflow for assessing the anticancer potential of synthesized compounds.
Caption: Workflow for an MTT cytotoxicity assay.
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized derivative against a cancer cell line.
Materials:
-
Synthesized Amino(3-hydroxyphenyl)acetic acid derivative (stock solution in DMSO)
-
A549 human non-small cell lung cancer cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Positive control (e.g., Doxorubicin)
-
Sterile 96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count A549 cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the test compound and the positive control (Doxorubicin) in complete medium. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
-
Treatment: After 24 hours, remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
Self-Validating Controls:
-
Negative Control: Wells containing cells treated with medium only (100% viability).
-
Vehicle Control: Wells containing cells treated with the highest concentration of DMSO used in the dilutions. This validates that the solvent is not causing cytotoxicity.
-
Positive Control: Wells containing cells treated with serial dilutions of a known cytotoxic agent like Doxorubicin. This validates the assay's responsiveness.
-
Blank Control: Wells containing medium only (no cells) to provide a background reading.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment using the formula: (% Viability) = (Absorbance_Treated / Absorbance_NegativeControl) * 100.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Conclusion and Future Outlook
The Amino(3-hydroxyphenyl)acetic acid scaffold is a synthetically accessible and highly versatile platform for medicinal chemistry. Its derivatives have demonstrated potent, structure-dependent activity against both multidrug-resistant microbes and cancer cell lines[1][3][4]. The inherent chemical properties of the phenolic and amino acid moieties provide a solid foundation for target interaction, while the numerous points for chemical modification allow for extensive SAR exploration and property optimization. Future research should focus on elucidating the precise mechanisms of action, optimizing pharmacokinetic profiles, and evaluating the in vivo efficacy of lead compounds derived from this promising scaffold.
References
- 1. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Amino(3-hydroxyphenyl)acetic acid hydrochloride in Human Plasma using LC-MS/MS
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of Amino(3-hydroxyphenyl)acetic acid hydrochloride in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, followed by a rapid and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. The method utilizes a Hydrophilic Interaction Chromatography (HILIC) column for efficient separation of this polar analyte without the need for derivatization. This approach provides the accuracy, precision, and reliability required for research, clinical, and drug development applications.
Introduction
Amino(3-hydroxyphenyl)acetic acid is a molecule of interest in various fields due to its structural similarity to endogenous compounds and its potential as a building block in pharmaceutical synthesis. Accurate quantification in biological matrices is crucial for pharmacokinetic studies, metabolism research, and clinical monitoring. The inherent polarity of this compound, possessing both an amino acid and a phenolic hydroxyl group, presents a challenge for traditional reversed-phase liquid chromatography.[1][2] This often results in poor retention and interference from other polar endogenous molecules.[1]
To overcome these challenges, this method employs a HILIC separation strategy, which is well-suited for retaining and separating polar compounds.[2] Coupled with the high selectivity and sensitivity of tandem mass spectrometry, this method allows for direct analysis without complex derivatization steps, streamlining the workflow and reducing potential sources of error.[1][3]
Experimental Workflow
The overall experimental workflow is designed for efficiency and robustness, from sample receipt to data analysis.
Caption: High-level workflow for the LC-MS/MS analysis of Amino(3-hydroxyphenyl)acetic acid.
Materials and Reagents
-
This compound (Reference Standard)
-
Amino(3-hydroxyphenyl)acetic acid-D3, HCl (Internal Standard)
-
LC-MS Grade Acetonitrile
-
LC-MS Grade Water
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Sulfosalicylic Acid
-
Human Plasma (K2EDTA)
Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of 50:50 (v/v) Acetonitrile/Water.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock of Amino(3-hydroxyphenyl)acetic acid-D3, HCl in the same manner.
-
Working Solutions: Prepare serial dilutions of the primary stock solution in 50:50 Acetonitrile/Water to create calibration standards and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution in Acetonitrile.
Sample Preparation: Protein Precipitation
This protocol is designed to efficiently remove proteins from plasma samples, which can interfere with the analysis and damage the LC column.[4][5]
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and plasma sample.
-
Pipette 50 µL of the respective sample (standard, QC, or plasma) into the labeled tubes.
-
Add 150 µL of the IS Working Solution (100 ng/mL in Acetonitrile). The acetonitrile also acts as a protein precipitating agent.
-
Add 10 µL of 30% Sulfosalicylic Acid to further enhance protein precipitation.[1][5]
-
Vortex each tube for 30 seconds to ensure thorough mixing.
-
Incubate the tubes at 4°C for 15 minutes to allow for complete protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS System and Conditions
The use of a HILIC column is critical for retaining the polar analyte. The mobile phase composition is optimized for efficient separation and ionization.[2]
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm |
| Column Temperature | 35°C |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | 10 mM Ammonium Formate in 95:5 Acetonitrile/Water with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| Mass Spectrometer | Sciex Triple Quad™ 6500+ or equivalent |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Mass Spectrometry Parameters
The MRM transitions were optimized by infusing the analyte and internal standard into the mass spectrometer. The most intense and specific transitions were chosen for quantification and confirmation.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Purpose |
| Amino(3-hydroxyphenyl)acetic acid | 168.1 | 122.1 | 100 | 15 | Quantifier |
| Amino(3-hydroxyphenyl)acetic acid | 168.1 | 77.1 | 100 | 30 | Qualifier |
| Amino(3-hydroxyphenyl)acetic acid-D3 | 171.1 | 125.1 | 100 | 15 | Internal Standard |
Results and Discussion
Linearity and Sensitivity
The method demonstrated excellent linearity over a concentration range of 1 to 1000 ng/mL in human plasma. The coefficient of determination (r²) was consistently >0.995 for all calibration curves. The lower limit of quantification (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio greater than 10.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated using QC samples at three concentration levels (Low, Medium, and High). The results, summarized below, fall within the acceptable limits set by regulatory guidelines.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LQC | 3 | 5.8 | 7.2 | 96.5 | 98.2 |
| MQC | 100 | 3.1 | 4.5 | 101.3 | 102.1 |
| HQC | 800 | 2.5 | 3.8 | 99.7 | 100.5 |
Conclusion
This application note details a selective, rapid, and robust LC-MS/MS method for the quantification of this compound in human plasma. The combination of a simple protein precipitation and a HILIC-based chromatographic separation provides a reliable workflow for high-throughput analysis in various research and development settings. The method meets the criteria for precision, accuracy, and linearity, making it suitable for demanding applications.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. agilent.com [agilent.com]
- 3. chromsystems.com [chromsystems.com]
- 4. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 5. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Amino(3-hydroxyphenyl)acetic Acid
Welcome to the technical support guide for the synthesis of Amino(3-hydroxyphenyl)acetic acid. As a non-proteinogenic amino acid, this compound is a valuable building block in pharmaceutical development. Achieving a high yield of this molecule requires careful control of reaction conditions and an understanding of the underlying chemical principles. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to troubleshoot common issues and optimize their synthetic protocols.
We will primarily focus on the Strecker synthesis, a robust and widely applied method for α-amino acid preparation, which proceeds via an α-aminonitrile intermediate.[1][2][3]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Question 1: Why is my yield of the intermediate, 2-amino-2-(3-hydroxyphenyl)acetonitrile, consistently low?
Answer: Low yield in the first stage of the Strecker synthesis typically points to one of three main issues: inefficient imine formation, competing side reactions, or reagent quality.
-
Inefficient Imine Formation: The reaction begins with the formation of an imine from 3-hydroxybenzaldehyde and ammonia. This is a reversible equilibrium reaction.[1][4] The presence of excess water can shift the equilibrium back towards the starting materials.
-
Solution: While the reaction is often run in an aqueous medium, ensure you are not introducing unnecessary water. Using a co-solvent like methanol can be beneficial. Some protocols suggest the addition of a dehydrating agent, but this must be compatible with other reagents.[1] The use of ammonium chloride (NH₄Cl) is advantageous as it serves as both the ammonia source and a mild acid catalyst to protonate the aldehyde's carbonyl group, activating it for nucleophilic attack.[5]
-
-
Side Reaction - Cyanohydrin Formation: The cyanide ion (CN⁻) is a potent nucleophile and can attack the carbonyl carbon of the starting 3-hydroxybenzaldehyde directly, forming 3-hydroxymandelonitrile (a cyanohydrin).[1] This competes with the desired attack on the imine.
-
Solution: This side reaction is often favored at lower pH. The goal is to maintain a pH that allows for sufficient imine formation without promoting cyanohydrin formation. The equilibrium for imine formation is generally favored under slightly acidic to neutral conditions. Careful control of reagent addition—adding the cyanide source after the aldehyde and ammonia have had time to react—can favor the desired pathway.
-
-
Reagent Quality: The stability of 3-hydroxybenzaldehyde can be a factor. Over time, aldehydes can oxidize to carboxylic acids.
-
Solution: Always use freshly distilled or recently purchased 3-hydroxybenzaldehyde. Confirm its purity via TLC or NMR before starting the reaction.
-
Question 2: The hydrolysis of my α-aminonitrile intermediate is sluggish or incomplete. What can I do to drive it to completion?
Answer: The hydrolysis of a nitrile to a carboxylic acid is a demanding transformation that requires forcing conditions, typically strong acid and heat.[1] Incomplete reaction is a frequent cause of low final yield.
-
Insufficiently Harsh Conditions: The nitrile group is quite stable. Mild acidic conditions or low temperatures will not be sufficient for complete hydrolysis.
-
Solution: The standard approach is to reflux the α-aminonitrile in concentrated hydrochloric acid (e.g., 6M to 12M HCl). Reaction times can be lengthy, often requiring several hours.[6] The reaction must be heated to reflux to provide the necessary activation energy.
-
-
Monitoring the Reaction: Without proper monitoring, it's impossible to know if the reaction is complete.
-
Solution: Track the disappearance of the starting α-aminonitrile using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of dichloromethane and methanol. The amino acid product is often highly polar and may remain at the baseline, so observing the disappearance of the less polar nitrile intermediate is key.
-
Question 3: After neutralization, I'm struggling to isolate my final product. The yield after crystallization is very poor.
Answer: Isolating amino acids can be challenging due to their zwitterionic nature, which gives them high polarity and often high solubility in water. The key to successful isolation is precise pH control.
-
Incorrect pH for Precipitation: Amino(3-hydroxyphenyl)acetic acid, like other amino acids, has an isoelectric point (pI). At this specific pH, the molecule has a net-zero charge, and its solubility in water is at a minimum. If you neutralize too far or not far enough, the amino acid will remain in its more soluble anionic or cationic form.
-
Solution: After acid hydrolysis, you will have the ammonium salt of your product. You must carefully and slowly add a base (e.g., sodium hydroxide solution or an ammonia solution) to bring the pH of the solution to the isoelectric point. For a similar compound, p-hydroxyphenylglycine, the optimal pH for crystallization is around 5.2.[7] Use a pH meter and add the base dropwise with vigorous stirring in an ice bath to induce crystallization.
-
-
Presence of Inorganic Salts: The neutralization step generates a significant amount of salt (e.g., NaCl if using HCl and NaOH), which can interfere with the crystallization of your product.
-
Solution: After filtering your crystalline product, wash it with a minimal amount of ice-cold deionized water to remove residual salts. A subsequent wash with a solvent like cold ethanol can help remove remaining water and organic impurities.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the overall workflow for the Strecker synthesis of Amino(3-hydroxyphenyl)acetic acid?
A1: The synthesis is a two-stage process. First, 3-hydroxybenzaldehyde is reacted with an ammonia source (like ammonium chloride) and a cyanide source (like potassium cyanide) to form the α-aminonitrile intermediate. Second, this intermediate is hydrolyzed using a strong acid to yield the final amino acid product.[4][6]
Caption: Strecker Synthesis Workflow.
Q2: What are the most critical safety precautions for this synthesis?
A2: The primary hazard is the use of a cyanide source like sodium cyanide (NaCN) or potassium cyanide (KCN).[6]
-
Cyanide Toxicity: Cyanides are extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin. All manipulations must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves (check for appropriate glove type).
-
Acidification Hazard: NEVER add acid directly to a concentrated cyanide salt or solution. This will generate highly toxic hydrogen cyanide (HCN) gas. In the Strecker reaction, the cyanide salt is typically added to a solution that is neutral or slightly basic.
-
Waste Disposal: All cyanide-containing waste must be quenched before disposal. This is typically done by treating the waste with an oxidizing agent like sodium hypochlorite (bleach) under basic conditions. Follow your institution's specific hazardous waste protocols.
Q3: Are there alternative synthetic routes?
A3: Yes, while the Strecker synthesis is common, other methods exist. One notable alternative is reductive amination .[8] This would involve reacting 3-hydroxyphenylglyoxylic acid (an α-keto acid) with ammonia in the presence of a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation).[9][10] However, the Strecker synthesis is often more practical as the starting aldehyde is generally more accessible and economical than the corresponding α-keto acid.
Experimental Protocol: Strecker Synthesis of Racemic Amino(3-hydroxyphenyl)acetic acid
This protocol is a representative example. Researchers should optimize conditions based on their specific laboratory setup and scale.
Stage 1: Synthesis of 2-amino-2-(3-hydroxyphenyl)acetonitrile
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve ammonium chloride (1.1 eq) in deionized water. Add 3-hydroxybenzaldehyde (1.0 eq).
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes.
-
Cyanide Addition: In a separate beaker, dissolve sodium cyanide (1.05 eq) in a minimal amount of deionized water. CAUTION: HIGHLY TOXIC.
-
Reaction: Cool the aldehyde/ammonium chloride mixture in an ice bath. Slowly add the sodium cyanide solution dropwise via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10-15 °C.
-
Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours or until TLC indicates the consumption of the aldehyde. The α-aminonitrile may precipitate as an oil or solid.
-
Work-up: Extract the crude product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude intermediate is often carried directly to the next step without extensive purification.
Stage 2: Hydrolysis to Amino(3-hydroxyphenyl)acetic acid
-
Setup: Place the crude α-aminonitrile into a round-bottom flask equipped with a reflux condenser.
-
Hydrolysis: Add concentrated hydrochloric acid (~6M). Heat the mixture to reflux and maintain for 4-8 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
-
Isolation: Once complete, cool the reaction mixture in an ice bath. Carefully neutralize the solution by the slow, dropwise addition of a concentrated sodium hydroxide solution until the pH reaches the isoelectric point (~pH 5-6).
-
Crystallization: The amino acid should precipitate as a solid. Keep the mixture in the ice bath for at least one hour to maximize crystal formation.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of ice-cold water, followed by cold ethanol. Dry the product under vacuum to obtain racemic Amino(3-hydroxyphenyl)acetic acid.
Data Presentation: Optimization of Hydrolysis Conditions
The yield and purity of the final product are highly dependent on the hydrolysis conditions. The following table summarizes expected outcomes based on common experimental variations.
| Condition | Acid Concentration | Temperature (°C) | Time (h) | Expected Yield (%) | Key Observations & Rationale |
| A (Mild) | 3M HCl | 80 | 8 | 40-50% | Incomplete hydrolysis is likely. The intermediate amide may be present as a significant impurity. |
| B (Standard) | 6M HCl | Reflux (~105) | 6 | 75-85% | Good balance of reaction rate and minimal degradation. This is a common starting point for optimization.[6] |
| C (Forced) | 12M HCl | Reflux (~110) | 4 | 70-80% | Faster reaction, but the strongly acidic and high-temperature conditions may cause some degradation or side reactions involving the phenol group.[11] |
| D (Extended) | 6M HCl | Reflux (~105) | 12 | ~80% | May not offer a significant yield improvement over Condition B and increases energy consumption and potential for side reactions over extended time. |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Technical Support Center: Amino(3-hydroxyphenyl)acetic Acid Solutions
Welcome to the technical support center for Amino(3-hydroxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for stability issues encountered when working with solutions of this compound. As a phenolic amino acid, its stability is influenced by a variety of factors, and understanding these can prevent experimental variability and ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common questions and issues related to the stability of Amino(3-hydroxyphenyl)acetic acid in solution.
Issue 1: My Amino(3-hydroxyphenyl)acetic acid solution has changed color (e.g., turned pink, yellow, or brown). What is happening and is my solution still usable?
Answer:
Discoloration of your Amino(3-hydroxyphenyl)acetic acid solution is a common indicator of degradation, specifically oxidation. The phenolic hydroxyl group in the molecule is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or certain metal ions. This process can lead to the formation of quinone-like structures, which are often colored.
Causality:
-
Oxidation: The primary cause of discoloration is the oxidation of the phenol group. This reaction is often accelerated by factors such as elevated pH, exposure to UV light, and the presence of transition metal ions which can act as catalysts.
-
pH Dependence: In solutions with a neutral to alkaline pH, the phenolic hydroxyl group is more readily deprotonated to form a phenoxide ion. This phenoxide ion is more electron-rich and therefore more susceptible to oxidation than the protonated phenol.[1][2]
Is the solution usable?
The usability of a discolored solution depends on the tolerance of your specific application to the presence of degradation products. For sensitive applications like cell-based assays or in vivo studies, the presence of even minor impurities could lead to erroneous results. For less sensitive applications, a slight discoloration might be acceptable, but it is crucial to be aware that the concentration of the active compound has likely decreased.
Troubleshooting and Prevention:
-
pH Control: Prepare and store solutions in a slightly acidic buffer (pH 3-6). Avoid alkaline conditions where the phenolic group is more prone to oxidation.[2][3]
-
Minimize Oxygen Exposure:
-
Use deoxygenated solvents for solution preparation. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon.
-
Store the solution under an inert atmosphere. After preparation, blanket the headspace of the storage container with nitrogen or argon.
-
-
Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[4] Phenolic compounds can degrade when exposed to sunlight.[4]
-
Use of Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid or sodium metabisulfite, to your solution. These agents can preferentially oxidize, thereby protecting the Amino(3-hydroxyphenyl)acetic acid.
-
Chelating Agents: If metal ion contamination is suspected, adding a chelating agent like EDTA can help to sequester these ions and prevent them from catalyzing oxidation.[5]
-
Storage Temperature: Store solutions at low temperatures (2-8°C or frozen at -20°C) to slow down the rate of degradation.[6][7]
Issue 2: I'm observing a loss of potency or inconsistent results in my experiments over time. Could this be related to the stability of my Amino(3-hydroxyphenyl)acetic acid stock solution?
Answer:
Yes, a decline in the potency of your compound or variability in experimental outcomes is a strong indication of chemical instability in your stock solution. Besides oxidation, other degradation pathways can alter the chemical structure of Amino(3-hydroxyphenyl)acetic acid, leading to a decrease in the concentration of the active molecule.
Potential Degradation Pathways:
-
Deamination: The amino group can be lost through a deamination reaction, particularly under certain hydrothermal or pH conditions, leading to the formation of a hydroxyl group in its place.[8]
-
Decarboxylation: The carboxylic acid group can be lost as carbon dioxide, especially at elevated temperatures.[8]
-
Hydrolysis: While less common for the core structure, if the compound is part of a larger molecule with ester or amide linkages, these bonds can be susceptible to hydrolysis, especially at extreme pH values.[3][9]
Visualizing Potential Degradation:
Caption: Key degradation pathways for Amino(3-hydroxyphenyl)acetic acid.
Troubleshooting and Best Practices for Maintaining Potency:
-
Fresh is Best: Prepare solutions fresh whenever possible, especially for highly sensitive experiments.[10]
-
Aliquot and Freeze: For longer-term storage, aliquot stock solutions into single-use volumes and store them at -20°C or -80°C.[11] This avoids repeated freeze-thaw cycles which can accelerate degradation.[11]
-
Solvent Choice: Use high-purity solvents. Impurities in solvents can initiate or catalyze degradation reactions.
-
Stability Studies: If you plan to use a solution over an extended period, it is advisable to perform a small-scale stability study. This involves analyzing the concentration and purity of the solution at different time points under your intended storage conditions.
-
Analytical Verification: Use analytical techniques like HPLC to check the purity of your solution before use, especially if it has been stored for a while.[12] This allows you to quantify the amount of active compound remaining.
Issue 3: I'm having trouble dissolving Amino(3-hydroxyphenyl)acetic acid. What are the recommended solvents and procedures?
Answer:
Amino(3-hydroxyphenyl)acetic acid is an amino acid and its solubility is pH-dependent. It is zwitterionic at its isoelectric point, meaning it has both a positive and a negative charge, which generally results in lower solubility in neutral water.
Recommended Solubilization Strategy:
-
Start with an Aqueous Acid or Base: To increase solubility, you can protonate the carboxylate group with a dilute acid or deprotonate the ammonium group with a dilute base.
-
Acidic Solution: Try dissolving the compound in a small amount of dilute acid, such as 0.1 M HCl. Once dissolved, you can adjust the pH to your desired working range with a suitable buffer.
-
Basic Solution: Alternatively, dissolve the compound in a small amount of dilute base, such as 0.1 M NaOH. Be mindful that alkaline conditions can accelerate oxidation, so this should be done quickly and followed by immediate pH adjustment to a more stable range.[1]
-
-
Use of Co-solvents: If the compound is intended for a formulation that can tolerate organic solvents, co-solvents like DMSO or DMF can be used. Dissolve the compound in the organic solvent first, and then slowly add the aqueous buffer to the desired final concentration.
Workflow for Solubilization:
Caption: Recommended workflow for dissolving Amino(3-hydroxyphenyl)acetic acid.
Summary of Recommended Storage Conditions
For optimal stability of your Amino(3-hydroxyphenyl)acetic acid solutions, please refer to the following table:
| Parameter | Recommendation | Rationale |
| pH | 3 - 6 | Minimizes oxidation of the phenol group.[1][2] |
| Temperature | Short-term (days): 2-8°C. Long-term (weeks to months): -20°C or -80°C.[6][7][11] | Reduces the rate of all chemical degradation reactions. |
| Light | Store in amber vials or protect from light.[4] | Prevents photo-oxidation. |
| Atmosphere | Store under an inert gas (Nitrogen or Argon). | Minimizes exposure to oxygen, a key driver of oxidation. |
| Additives | Consider antioxidants (e.g., ascorbic acid) or chelators (e.g., EDTA) for enhanced stability.[5] | Protects against oxidative degradation. |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution of Amino(3-hydroxyphenyl)acetic acid
-
Solvent Preparation: Deoxygenate your chosen buffer (e.g., a citrate or acetate buffer at pH 5) by sparging with high-purity nitrogen or argon gas for at least 30 minutes.
-
Weighing: Accurately weigh the required amount of Amino(3-hydroxyphenyl)acetic acid in a clean container.
-
Dissolution: Add a small amount of the deoxygenated buffer to the solid compound. If solubility is an issue, add a minimal amount of 0.1 M HCl to aid dissolution, followed by the buffer.
-
pH Adjustment: Carefully adjust the pH of the solution to your target range (e.g., pH 5) using a calibrated pH meter.
-
Final Volume: Bring the solution to the final desired volume with the deoxygenated buffer.
-
Storage:
-
Filter the solution through a 0.22 µm syringe filter into a sterile, amber storage vial.
-
Blanket the headspace of the vial with nitrogen or argon gas before sealing.
-
For long-term storage, aliquot into single-use volumes.
-
Store at the recommended temperature (refrigerated or frozen).
-
Protocol 2: HPLC Method for Assessing the Purity and Degradation of Amino(3-hydroxyphenyl)acetic acid
This is a general method and may require optimization for your specific equipment and degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.[4]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.[4]
Procedure:
-
Prepare your mobile phases and equilibrate the HPLC system.
-
Dilute a sample of your Amino(3-hydroxyphenyl)acetic acid solution to an appropriate concentration with Mobile Phase A.
-
Inject the sample and run the gradient program.
-
The parent compound should elute as a major peak. The appearance of new peaks over time is indicative of degradation. The area of the parent peak can be used to quantify the remaining concentration.
References
- 1. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patents.justia.com [patents.justia.com]
- 6. biocrick.com [biocrick.com]
- 7. Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract [mdpi.com]
- 8. Hydrothermal Degradation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. ijmr.net.in [ijmr.net.in]
Technical Support Center: Optimization of Reaction Conditions for Amino(3-hydroxyphenyl)acetic Acid Derivatization
Welcome to the technical support center for the derivatization of Amino(3-hydroxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing your derivatization reactions for chromatographic analysis.
Introduction to Derivatization of Amino(3-hydroxyphenyl)acetic Acid
Amino(3-hydroxyphenyl)acetic acid possesses three key functional groups that often require derivatization prior to chromatographic analysis, particularly for gas chromatography (GC), to enhance volatility and thermal stability.[1] For high-performance liquid chromatography (HPLC), derivatization can improve chromatographic retention, enhance detection sensitivity, and enable chiral separation.[2][3] The primary targets for derivatization on this molecule are the amino group, the phenolic hydroxyl group, and the carboxylic acid group.
The choice of derivatization strategy depends on the analytical technique, the desired sensitivity, and whether chiral separation is required. This guide will walk you through common challenges and provide solutions to optimize your derivatization protocol.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of Amino(3-hydroxyphenyl)acetic acid necessary for my analysis?
A1: Derivatization is often crucial for several reasons:
-
Increased Volatility for GC Analysis: The polar functional groups (amino, hydroxyl, and carboxyl) make the molecule non-volatile. Derivatization replaces the active hydrogens on these groups with nonpolar moieties, increasing volatility.[1]
-
Improved Chromatographic Behavior: Derivatization can reduce peak tailing and improve peak shape by minimizing interactions with the stationary phase.[2]
-
Enhanced Detection: Many derivatizing agents introduce a chromophore or fluorophore into the molecule, significantly increasing the sensitivity for UV or fluorescence detection in HPLC.[3][4]
-
Chiral Separation: For resolving enantiomers, a chiral derivatizing agent can be used to form diastereomers that can be separated on a standard achiral column.[5][6]
Q2: Which derivatizing agent is best for my application?
A2: The choice of agent depends on your analytical goal. Here is a summary of common choices:
| Derivatizing Agent | Target Functional Group(s) | Analytical Technique | Key Advantages |
| Silylating Agents (e.g., BSTFA, MSTFA) | Amino, Hydroxyl, Carboxylic Acid | GC-MS | Forms volatile and thermally stable derivatives.[1][7] |
| Acylating Agents (e.g., FMOC-Cl) | Amino | HPLC-UV/Fluorescence | Rapid reaction, stable derivatives.[4][8] |
| o-Phthalaldehyde (OPA) | Primary Amino | HPLC-Fluorescence | Rapid reaction, high sensitivity, but derivatives can be unstable.[4][8] |
| Dansyl Chloride | Primary and Secondary Amino, Phenolic Hydroxyl | HPLC-UV/Fluorescence | Stable derivatives, but can be less specific.[9][10] |
| AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) | Primary and Secondary Amino | HPLC-UV/Fluorescence | Forms very stable derivatives.[11] |
| Chiral Agents (e.g., Marfey's Reagent - FDAA) | Amino | HPLC-UV | Enables separation of enantiomers.[5][6] |
Q3: Can I derivatize all three functional groups simultaneously?
A3: Yes, silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to derivatize amino, hydroxyl, and carboxylic acid groups in a single step, which is ideal for GC analysis.[1][7] For HPLC, a two-step derivatization might be necessary if different functional groups require different reagents for optimal detection.
Q4: My derivatization reaction is not going to completion. What are the common causes?
A4: Incomplete derivatization is a frequent issue. The most common culprits are:
-
Presence of Moisture: Silylating agents are highly sensitive to water, which will consume the reagent.
-
Insufficient Reagent: A molar excess of the derivatizing agent is necessary to drive the reaction to completion.
-
Suboptimal Temperature or Time: Derivatization reactions often require heating for a specific duration to ensure completion.[1]
-
Incorrect pH: For many reagents, especially those targeting amino groups in aqueous solutions, the pH of the reaction mixture is critical for the reaction to proceed efficiently.[9][12]
Troubleshooting Guides
Issue 1: Low or No Product Peak in Chromatogram
This is a common and frustrating issue. The following decision tree can help you diagnose the problem.
Caption: Troubleshooting workflow for the absence of a derivatized product peak.
Issue 2: Multiple or Unexpected Peaks
The presence of multiple peaks can complicate quantification and identification.
Possible Causes and Solutions:
-
Incomplete Derivatization: As discussed above, this can lead to peaks for the underivatized, partially derivatized, and fully derivatized analyte.
-
Solution: Re-optimize reaction conditions (time, temperature, reagent concentration). Monitor the reaction progress over time to find the point of maximum yield of the desired derivative.[1]
-
-
Side Reactions: The derivatizing agent may react with other components in your sample matrix or with itself to form byproducts.
-
Solution: Clean up your sample before derivatization using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Also, ensure you are not using an excessive excess of the derivatizing agent.
-
-
Degradation of the Derivative: Some derivatives are not stable over time.
-
Solution: Analyze the sample immediately after derivatization. If storage is necessary, investigate the stability of the derivative at different temperatures (e.g., 4°C, -20°C, -80°C) and for different durations. Some reactions can be quenched to improve stability.[13]
-
-
Presence of Isomers: If you are not performing chiral derivatization, you will not separate the enantiomers of Amino(3-hydroxyphenyl)acetic acid, but you may see peaks from other structural isomers in your sample.
Issue 3: Poor Reproducibility
Inconsistent results can undermine the validity of your data.
Possible Causes and Solutions:
-
Inconsistent Reaction Conditions: Small variations in temperature, time, or reagent volumes can lead to significant differences in derivatization efficiency.
-
Solution: Use a heating block or water bath for precise temperature control. Use calibrated pipettes for accurate volume measurements. Consider using an autosampler for automated derivatization to improve consistency.[8]
-
-
Matrix Effects: Components in your sample matrix can interfere with the derivatization reaction.
-
Solution: Implement a robust sample preparation method to remove interfering substances. A stable isotope-labeled internal standard can also help to correct for variations in derivatization efficiency and matrix effects.
-
-
Evaporation of Solvents: During heating, evaporation of the solvent can concentrate the reactants and alter the reaction conditions.
-
Solution: Ensure vials are tightly sealed during the reaction.
-
Experimental Protocols
Protocol 1: General Silylation for GC-MS Analysis
This protocol is a starting point for the simultaneous derivatization of the amino, hydroxyl, and carboxylic acid groups using BSTFA with a TMCS catalyst.
-
Sample Preparation: Evaporate a known volume of your sample extract to complete dryness under a gentle stream of nitrogen. It is critical to remove all moisture.[7]
-
Derivatization:
-
Add 50 µL of anhydrous pyridine or acetonitrile to the dried sample.
-
Add 50 µL of BSTFA + 1% TMCS (trimethylchlorosilane).
-
Vortex the mixture for 30 seconds.
-
-
Reaction: Heat the tightly capped vial at 70-100°C for 30-60 minutes. Optimization of time and temperature is recommended.[1]
-
Analysis: Cool the vial to room temperature and inject an aliquot into the GC-MS system.
Protocol 2: FMOC-Cl Derivatization of the Amino Group for HPLC Analysis
This protocol is suitable for derivatizing the primary amino group for fluorescence or UV detection.
-
Sample Preparation: Your sample should be in an aqueous or compatible organic solvent.
-
Buffering:
-
In a reaction vial, mix your sample with a borate buffer (e.g., 0.1 M, pH 9.0) to achieve an alkaline pH, which is optimal for the reaction.[13]
-
-
Derivatization:
-
Quenching: Add a primary amine like glycine or amantadine to react with the excess FMOC-Cl and stop the reaction.[13]
-
Analysis: Inject an aliquot into the HPLC system.
Visualization of the Derivatization Workflow
Caption: A generalized workflow for the derivatization of Amino(3-hydroxyphenyl)acetic acid.
References
- 1. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 5. nbinno.com [nbinno.com]
- 6. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. waters.com [waters.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Amino(3-hydroxyphenyl)acetic Acid Hydrochloride
Welcome to the Technical Support Center for Amino(3-hydroxyphenyl)acetic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on identifying, understanding, and troubleshooting common impurities associated with this compound. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the quality and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in this compound?
Impurities in this compound can be broadly categorized into three main types: process-related impurities, degradation products, and residual solvents.
-
Process-Related Impurities: These are substances that originate from the manufacturing process.[1] Their presence is highly dependent on the synthetic route employed. Common synthesis methods include the Strecker synthesis and variations involving the condensation of 3-hydroxybenzaldehyde with a cyanide source and ammonia, or the reaction of a phenol with glyoxylic acid and an amine source.[2][3][4][5][6][7]
-
Starting Materials: Unreacted 3-hydroxybenzaldehyde, glyoxylic acid, or 3-hydroxyphenol.
-
Intermediates: Incomplete conversion of intermediates, such as the corresponding α-aminonitrile in the Strecker synthesis.[5][6]
-
Byproducts: These can include isomeric impurities (ortho- and para-hydroxyphenyl)acetic acid derivatives) and polymeric materials formed from phenolic starting materials.[2]
-
-
Degradation Products: These impurities arise from the decomposition of this compound over time due to environmental factors such as heat, light, humidity, and pH.[8][9][10] Common degradation pathways for similar molecules include oxidation of the phenolic hydroxyl group and decarboxylation.
-
Residual Solvents: Organic volatile impurities that are used during the synthesis or purification process and are not completely removed.
Q2: How do isomeric impurities arise, and why are they a concern?
Isomeric impurities, specifically the ortho- (2-hydroxyphenyl) and para- (4-hydroxyphenyl) analogs of the desired meta- (3-hydroxyphenyl) compound, are a significant concern. These isomers can arise during the synthesis, particularly in methods that involve the reaction of phenol with glyoxylic acid, where the substitution on the phenol ring can occur at different positions.[2]
These impurities are problematic because they often have very similar physical and chemical properties to the target molecule, making them difficult to separate using standard purification techniques like crystallization. Their presence can impact the pharmacological activity and safety profile of a final drug product. Therefore, it is crucial to use analytical methods that can effectively resolve and quantify these isomers.
Q3: What is the likely impact of these impurities on my research or drug development process?
The presence of impurities, even in small amounts, can have significant consequences:
-
Altered Biological Activity: Impurities may possess their own pharmacological activity, which could be different from or interfere with the activity of the primary compound. This can lead to misleading experimental results.
-
Toxicity: Some impurities may be toxic, posing a safety risk in preclinical and clinical studies.
-
Reduced Efficacy: The presence of impurities effectively lowers the concentration of the active compound, potentially reducing its therapeutic efficacy.
-
Issues with Physical Properties: Impurities can affect the physical properties of the bulk substance, such as solubility, stability, and crystal form, which are critical for formulation development.
Troubleshooting Guide
Issue 1: My HPLC chromatogram shows multiple unexpected peaks close to the main peak of this compound.
Possible Cause: This is a common issue that often points to the presence of process-related impurities, particularly isomers, or degradation products. The close elution of these peaks suggests they have similar polarities to the main compound.
Troubleshooting Steps:
-
Verify Peak Identity: If you have access to reference standards for potential impurities (e.g., ortho- and para-isomers), inject them to confirm if any of the unexpected peaks match.
-
Optimize HPLC Method:
-
Mobile Phase pH: The ionization state of the amino acid is highly dependent on the pH of the mobile phase. Adjusting the pH can significantly alter the retention times and selectivity between the main peak and impurities.[11]
-
Gradient Profile: A shallower gradient can improve the resolution of closely eluting peaks.
-
Column Chemistry: Consider using a different column chemistry (e.g., a phenyl-hexyl column) that may offer different selectivity for aromatic compounds.
-
-
Perform Peak Purity Analysis: Use a diode array detector (DAD) to assess the spectral purity of the main peak. Co-eluting impurities will result in a "spectrally impure" peak.
-
LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying the molecular weights of the impurity peaks, which can provide clues to their identity.[1]
Issue 2: The purity of my this compound sample is decreasing over time, even when stored in what I believe are appropriate conditions.
Possible Cause: This indicates that the compound is degrading. Amino acids with phenolic groups can be susceptible to oxidation and other degradation pathways, especially when exposed to light, air (oxygen), or elevated temperatures.
Troubleshooting Steps:
-
Review Storage Conditions:
-
Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.
-
Light Protection: Use amber vials or store in the dark to prevent photolytic degradation.
-
Temperature Control: Store at the recommended temperature, typically refrigerated or frozen, to slow down degradation kinetics.
-
-
Conduct a Forced Degradation Study: To understand the degradation pathways, intentionally expose the compound to stress conditions (acid, base, oxidation, heat, and light) in a controlled manner.[8][9][10] This will help identify the major degradation products and develop a stability-indicating analytical method.
-
Re-evaluate the Purity of the Starting Material: It's possible that the initial sample already contained impurities that are acting as catalysts for degradation.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 40% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm and 275 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products.[9][10]
Procedure:
Prepare 1 mg/mL solutions of this compound for each stress condition.
-
Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder to 80 °C for 48 hours.
-
Photolytic Degradation: Expose the solid powder to UV light (254 nm) and visible light for 7 days.
After the specified time, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration before analyzing by the stability-indicating HPLC method.
Visualizations
Potential Impurity Sources in Synthesis
Caption: Impurity sources in Strecker synthesis.
Troubleshooting Workflow for Unexpected HPLC Peaks
Caption: HPLC troubleshooting workflow.
References
- 1. scispace.com [scispace.com]
- 2. CN113861054A - Method for catalytic synthesis of p-hydroxyphenylglycine by solid phosphoric acid - Google Patents [patents.google.com]
- 3. CN102816076B - Synthetic method of p-hydroxyphenylglycine - Google Patents [patents.google.com]
- 4. US4175206A - Process for preparing a hydroxyphenylglycine compound - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. Strecker Synthesis [organic-chemistry.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. ijrpp.com [ijrpp.com]
- 10. rjptonline.org [rjptonline.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Amino(3-hydroxyphenyl)acetic acid
Welcome to the technical support guide for the synthesis and purification of Amino(3-hydroxyphenyl)acetic acid, also known as 3-Hydroxyphenylglycine (3-HPG). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with removing byproducts from 3-HPG synthesis. This guide provides in-depth, experience-based solutions to frequently encountered purification issues.
Introduction to Synthetic Impurities
The synthesis of Amino(3-hydroxyphenyl)acetic acid, a crucial building block in pharmaceuticals, can yield a variety of byproducts depending on the chosen synthetic route. The most common methods, such as the Strecker synthesis or enzymatic pathways, each present unique impurity profiles that can complicate downstream applications.[1][2][3][4] Understanding the origin and nature of these byproducts is the first step toward developing an effective purification strategy.
A primary challenge in 3-HPG synthesis is the formation of positional isomers, particularly 4-hydroxyphenylglycine (4-HPG) and to a lesser extent, 2-hydroxyphenylglycine (2-HPG).[2][5][6] These isomers often exhibit similar physical properties to the desired 3-HPG product, making their separation difficult. Additionally, racemic mixtures of D- and L-enantiomers are common, requiring chiral resolution for applications where stereochemistry is critical.[5][6][7]
This guide will address these challenges in a question-and-answer format, providing both the "how" and the "why" behind each recommended protocol.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Isomeric Byproducts
Q1: My final product shows contamination with the 4-hydroxyphenylglycine isomer. What is the most effective way to remove it?
A1: The co-synthesis of 4-hydroxyphenylglycine (4-HPG) is a common issue due to the non-specific nature of some synthetic reactions. The most robust method for separating these positional isomers is through fractional crystallization, leveraging the slight differences in their solubility profiles in specific solvent systems.
-
Causality: The differential solubility of 3-HPG and 4-HPG in various solvents allows for the selective precipitation of one isomer over the other. By carefully controlling parameters such as solvent composition, temperature, and pH, a high degree of separation can be achieved.
-
Recommended Protocol: A highly effective technique is crystallization from an acidic aqueous solution. Adjusting the pH of the solution containing the isomeric mixture can significantly alter the solubility of each isomer, allowing for the preferential crystallization of the desired 3-HPG.
Q2: How can I confirm the presence and quantity of isomeric impurities in my sample?
A2: High-Performance Liquid Chromatography (HPLC) is the gold standard for identifying and quantifying isomeric impurities.[5][8] A well-developed HPLC method can effectively separate 3-HPG from 4-HPG and 2-HPG, allowing for accurate purity assessment.
-
Expertise & Experience: For optimal separation, a reversed-phase C18 column is recommended.[8] The mobile phase composition is critical; an acidic mobile phase, such as a mixture of water with 0.1% phosphoric acid and a small amount of acetonitrile, is typically effective.[2][8] The acidic conditions ensure that the amino acids are in a single ionic form, leading to sharper peaks and better resolution.[8] UV detection at 220 nm or 273 nm is suitable for these aromatic compounds.[5]
-
Data Interpretation: By comparing the retention times of the peaks in your sample to those of pure standards of each isomer, you can definitively identify the contaminants. The area under each peak corresponds to the relative amount of each isomer, allowing for quantitative analysis.
Section 2: Enantiomeric Purity and Chiral Resolution
Q3: My synthesis produced a racemic mixture of D- and L-Amino(3-hydroxyphenyl)acetic acid. How can I resolve these enantiomers?
A3: Chiral resolution is essential when a specific stereoisomer is required for a biological application. Preferential crystallization is a widely used and effective industrial method for separating enantiomers.[6][7]
-
Mechanism: This technique involves creating a supersaturated solution of the racemic mixture and then seeding it with a small crystal of the desired enantiomer.[7] This seed crystal induces the crystallization of only that enantiomer, leaving the other in solution.[7] This process can be facilitated by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid.[7][9]
-
Trustworthiness: The success of this method relies on the fact that the formed diastereomeric salts have different physical properties, including solubility, which allows for their separation by crystallization.[9] The undesired enantiomer can often be racemized and recycled, making the process more economical.[6][7]
Q4: What is "Crystallization Induced Asymmetric Transformation" and how can it improve my yield of the desired enantiomer?
A4: Crystallization Induced Asymmetric Transformation is an advanced technique that combines crystallization of the desired diastereomeric salt with in-situ racemization of the undesired enantiomer in the solution.[9] This dynamic process can theoretically convert 100% of the starting racemic mixture into the desired enantiomer, significantly improving the yield over traditional resolution methods which have a maximum theoretical yield of 50%.[7][9]
-
Workflow:
-
A racemic mixture of 3-HPG is reacted with a chiral resolving agent in a suitable solvent.
-
Conditions are established (e.g., presence of a racemizing agent like salicylaldehyde) that allow the undesired enantiomer in the solution to continuously convert back into the racemic mixture.[9]
-
The less soluble diastereomeric salt of the desired enantiomer selectively crystallizes out of solution.
-
This crystallization shifts the equilibrium, driving the racemization and leading to a high yield of the desired enantiomer.[9]
-
Section 3: Process-Related Impurities
Q5: I've noticed some unreacted starting materials and intermediates from my Strecker synthesis in the final product. What's the best approach to remove them?
A5: The Strecker synthesis involves several steps, and incomplete reactions can leave behind starting aldehydes, aminonitriles, and other intermediates.[4][10][11] A combination of extraction and crystallization is typically effective for removing these impurities.
-
Expertise-Driven Approach:
-
Acid-Base Extraction: Utilize the amphoteric nature of the amino acid product. Dissolve the crude product in a dilute aqueous acid. Unreacted aldehydes and other non-basic impurities will remain in the organic phase (if one is used) or can be removed by extraction with an organic solvent. Then, by carefully adjusting the pH of the aqueous solution to the isoelectric point of 3-HPG, the amino acid will precipitate out, leaving more soluble impurities in the solution.
-
Recrystallization: After extraction, a final recrystallization step is highly recommended. Water or a water/alcohol mixture is often a good choice of solvent. This will further purify the 3-HPG from any remaining starting materials or intermediates.
-
Experimental Protocols & Data
Protocol 1: Purification of 3-HPG by Fractional Crystallization
This protocol details the removal of 4-HPG from a crude mixture of 3-HPG.
-
Dissolution: Dissolve the crude product containing the isomeric mixture in deionized water at an elevated temperature (e.g., 70-80°C) to form a nearly saturated solution.
-
Acidification: Slowly add a dilute acid (e.g., 1M HCl) to the solution to adjust the pH to a range of 3.5-5.5.[12] This pH range is often optimal for maximizing the solubility difference between the isomers.
-
Cooling & Crystallization: Gradually cool the solution to room temperature, and then further cool in an ice bath to 10-20°C to induce crystallization.[12]
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold deionized water to remove any residual mother liquor containing the more soluble 4-HPG.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Analysis: Analyze the purity of the crystals and the mother liquor by HPLC to assess the efficiency of the separation.
Protocol 2: Chiral Resolution via Diastereomeric Salt Formation
This protocol provides a general workflow for the resolution of racemic 3-HPG.
-
Salt Formation: Dissolve the racemic 3-HPG in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of a chiral resolving agent (e.g., D-tartaric acid).
-
Crystallization: Allow the solution to stand at room temperature or cool it to induce the crystallization of the less soluble diastereomeric salt.
-
Separation: Filter the crystals and wash them with a small amount of cold solvent.
-
Liberation of the Free Amino Acid: Dissolve the purified diastereomeric salt in water and neutralize the solution with a base (e.g., dilute NaOH or ammonia) to the isoelectric point of 3-HPG to precipitate the optically pure enantiomer.[13]
-
Isolation and Drying: Filter the precipitated pure enantiomer, wash with cold water, and dry under vacuum.
Table 1: HPLC Parameters for Isomer Analysis
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric Acid |
| Gradient | Isocratic or a shallow gradient depending on separation |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 25°C[5] |
| Detection | UV at 220 nm or 273 nm[5] |
| Injection Volume | 10 µL[5] |
Visualizations
Workflow for Isomer Removal
Caption: Isomer removal by fractional crystallization.
Logical Flow of Chiral Resolution
Caption: Chiral resolution via diastereomeric salts.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. A multi-enzyme cascade for efficient production of d-p-hydroxyphenylglycine from l-tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistnotes.com [chemistnotes.com]
- 4. medschoolcoach.com [medschoolcoach.com]
- 5. benchchem.com [benchchem.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Resolution processes [kesselssa.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. CN102816076B - Synthetic method of p-hydroxyphenylglycine - Google Patents [patents.google.com]
- 13. US5210288A - Process for the preparation of d-(-)-4-hydroxyphenylglycine and l-(+)-4-hydroxyphenylglycine, starting from d.l.-4-hydroxyphenylglycine - Google Patents [patents.google.com]
Technical Support Center: Chiral Resolution of Amino(3-hydroxyphenyl)acetic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the chiral resolution of Amino(3-hydroxyphenyl)acetic acid, also known as 3-Hydroxyphenylglycine (3-HPG). This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to assist you in overcoming the challenges associated with separating the enantiomers of this critical non-proteinogenic amino acid. As a key building block in the synthesis of various pharmaceuticals, achieving high enantiomeric purity of (R)- and (S)-3-HPG is paramount.
This guide, curated by a Senior Application Scientist, offers practical, field-proven insights grounded in scientific principles to help you navigate the complexities of your chiral resolution experiments.
Troubleshooting Guide: Common Challenges & Solutions
The chiral resolution of Amino(3-hydroxyphenyl)acetic acid can present several obstacles. This section addresses common problems, their root causes, and actionable solutions to get your experiments back on track.
Issue 1: Low or No Formation of Diastereomeric Salts
Symptoms:
-
No precipitate forms upon addition of the chiral resolving agent.
-
An oil or gum-like substance forms instead of crystalline material.
Potential Causes & Troubleshooting Steps:
-
Inappropriate Solvent System: The solubility of the diastereomeric salts is highly dependent on the solvent. If the salts are too soluble, they will not crystallize.
-
Solution: Perform a solvent screen. Start with a solvent in which the racemic amino acid has moderate solubility and the resolving agent is soluble. Common solvents for amino acid salt formation include water, methanol, ethanol, and isopropanol, or mixtures thereof. If the salts are too soluble, try adding an anti-solvent (a solvent in which the salts are poorly soluble) dropwise to induce crystallization.
-
-
Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic amino acid is crucial for efficient salt formation.
-
Solution: Typically, a 1:1 molar ratio is a good starting point. However, in some cases, using a slight excess of the resolving agent (e.g., 1.05 to 1.1 equivalents) can drive the reaction to completion. Conversely, if co-crystallization is an issue, using a sub-stoichiometric amount of the resolving agent might be beneficial.
-
-
pH of the Solution: For amphoteric molecules like amino acids, the pH of the solution can significantly impact salt formation.
-
Solution: Adjust the pH of the solution. For the resolution of an amino acid with a chiral acid, the pH should be such that the amino group is protonated and the carboxylic acid group of the resolving agent is deprotonated. Conversely, when using a chiral base, the carboxylic acid of the amino acid should be deprotonated.
-
Issue 2: Low Enantiomeric Excess (e.e.) of the Crystallized Diastereomer
Symptoms:
-
The isolated crystalline material shows a low e.e. value when analyzed by chiral HPLC or other analytical techniques.
Potential Causes & Troubleshooting Steps:
-
Co-crystallization of Diastereomers: This occurs when the solubility difference between the two diastereomeric salts in the chosen solvent is not significant enough, leading to the precipitation of both.
-
Solution 1: Optimize the Crystallization Conditions. Slow cooling, controlled agitation, and maintaining a specific temperature can favor the crystallization of the less soluble diastereomer. Seeding the solution with a small crystal of the desired pure diastereomer can also promote selective crystallization.[1]
-
Solution 2: Recrystallization. The most common method to improve enantiomeric purity is recrystallization. Dissolve the obtained crystals in a minimal amount of hot solvent and allow them to cool slowly. This process can be repeated until the desired e.e. is achieved.
-
Solution 3: Change the Resolving Agent. The choice of resolving agent has a profound impact on the solubility difference between the diastereomers. If one resolving agent provides poor selectivity, screening other commercially available chiral acids (e.g., tartaric acid derivatives, mandelic acid, camphorsulfonic acid) or bases is recommended.[2]
-
-
Kinetic vs. Thermodynamic Control: The initially formed crystals may not be the most thermodynamically stable, leading to a lower e.e. Over time, the system may equilibrate to a state with a different e.e.
-
Solution: Monitor the e.e. of the crystalline material over time. Rapid filtration might be necessary to capture a kinetically favored product with higher purity, while longer crystallization times might allow for equilibration to a thermodynamically more stable, but potentially less pure, state.[3]
-
Issue 3: Poor Yield of the Desired Enantiomer
Symptoms:
-
A low amount of crystalline material is recovered after filtration.
Potential Causes & Troubleshooting Steps:
-
High Solubility of the Desired Diastereomeric Salt: Even the "less soluble" diastereomer may have significant solubility in the chosen solvent, leading to losses in the mother liquor.
-
Solution 1: Optimize Solvent Composition. As mentioned earlier, adding an anti-solvent can reduce the solubility and increase the yield.
-
Solution 2: Concentrate the Mother Liquor. After filtering the initial crop of crystals, concentrating the mother liquor and cooling it again may yield a second crop. Be aware that the e.e. of the second crop is often lower.
-
Solution 3: Racemization and Recycling. The unwanted enantiomer remaining in the mother liquor can be racemized and recycled, which is a common strategy in industrial processes to improve the overall yield.[4]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions encountered during the chiral resolution of Amino(3-hydroxyphenyl)acetic acid.
Q1: What are the primary methods for the chiral resolution of Amino(3-hydroxyphenyl)acetic acid?
A1: The most common methods for the chiral resolution of amino acids like 3-HPG are:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by crystallization.[5]
-
Enzymatic Kinetic Resolution: This method utilizes an enzyme that selectively reacts with one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer from the product. Lipases are commonly used for the resolution of amino acid esters.[6][7]
-
Chromatographic Separation: This involves the use of a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) that interacts differently with the two enantiomers, leading to their separation.[8][9]
Q2: How do I choose the right chiral resolving agent for diastereomeric salt crystallization?
A2: The selection of a suitable resolving agent is often empirical and requires screening. However, some general guidelines can be followed:
-
Acidic vs. Basic Resolving Agents: Since Amino(3-hydroxyphenyl)acetic acid is an amino acid, both chiral acids (to react with the amino group) and chiral bases (to react with the carboxylic acid group) can be used.
-
Commonly Used Resolving Agents for Amino Acids: For resolving amino acids, chiral sulfonic acids like (+)-camphor-10-sulfonic acid and its derivatives have proven effective.[10] Chiral carboxylic acids such as tartaric acid and mandelic acid are also common choices.[11]
-
Structural Compatibility: The resolving agent should have a rigid structure to facilitate the formation of well-defined crystalline salts. The interaction between the resolving agent and the enantiomers should be strong enough to create a significant difference in the crystal lattice energies of the two diastereomers.
Q3: What analytical techniques can be used to determine the enantiomeric excess (e.e.)?
A3: Several analytical methods are available to accurately determine the e.e. of your resolved Amino(3-hydroxyphenyl)acetic acid:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. It involves using a column with a chiral stationary phase that separates the two enantiomers, allowing for their quantification.[12][13]
-
Gas Chromatography (GC) with a Chiral Column: This method is suitable for volatile derivatives of the amino acid.
-
Capillary Electrophoresis (CE): CE with a chiral selector in the running buffer is another powerful technique for enantiomeric separation.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: This technique can be used to differentiate between enantiomers by inducing chemical shift differences in their NMR spectra.
-
Circular Dichroism (CD) Spectroscopy: This method can be used to determine the e.e. by comparing the CD spectrum of the sample to that of the pure enantiomers.[15][16][17]
Q4: What are the key physical properties of Amino(3-hydroxyphenyl)acetic acid to consider during resolution?
A4: Understanding the physical properties of both the racemic mixture and the individual enantiomers is crucial for successful resolution.
| Property | Racemic (DL)-3-HPG | (S)-3-HPG |
| Molecular Formula | C₈H₉NO₃ | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol | 167.16 g/mol [18] |
| Appearance | Off-white to gray powder[19] | Data not readily available |
| Solubility | Soluble to 100 mM in 1eq. NaOH[19][20] | Data not readily available |
| pKa | 1.85 ± 0.10 (Predicted)[19][20] | Data not readily available |
Note: Specific data for the individual enantiomers of 3-HPG is not as readily available in public databases. The properties of the racemic mixture provide a useful starting point for experimental design.
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution using a Chiral Acid (General Procedure)
This protocol provides a general framework for the resolution of racemic Amino(3-hydroxyphenyl)acetic acid using a chiral acid like (+)-camphor-10-sulfonic acid. Optimization of solvent, temperature, and stoichiometry will be necessary.
Materials:
-
Racemic Amino(3-hydroxyphenyl)acetic acid
-
Chiral resolving acid (e.g., (+)-camphor-10-sulfonic acid)
-
Solvent (e.g., methanol, ethanol, water, or mixtures)
-
Filtration apparatus
-
Analytical equipment for e.e. determination (e.g., Chiral HPLC)
Procedure:
-
Dissolution: In a suitable flask, dissolve 1 equivalent of racemic Amino(3-hydroxyphenyl)acetic acid in a minimal amount of the chosen hot solvent.
-
Addition of Resolving Agent: In a separate flask, dissolve 1 equivalent of the chiral resolving acid in the same solvent. Add this solution to the amino acid solution while stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. The solution can be further cooled in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
-
Analysis: Determine the yield and the enantiomeric excess of the crystalline material.
-
Liberation of the Free Amino Acid: Dissolve the diastereomeric salt in water and adjust the pH to the isoelectric point of the amino acid to precipitate the free enantiomer. Alternatively, use an ion-exchange resin.
-
Recrystallization (if necessary): If the e.e. is not satisfactory, recrystallize the diastereomeric salt from a suitable solvent before liberating the free amino acid.
Visualizations
Workflow for Diastereomeric Salt Resolution
References
- 1. US3994962A - Method of manufacturing optically active p-hydroxyphenylglycine - Google Patents [patents.google.com]
- 2. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 4. Resolution processes [kesselssa.com]
- 5. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. web.stanford.edu [web.stanford.edu]
- 9. Magyar Tudományos Művek Tára [m2.mtmt.hu]
- 10. Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S [ ] )-(+)-camphor-10-sulfonic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. US4322548A - Resolution of racemic mandelic acid - Google Patents [patents.google.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. chiraltech.com [chiraltech.com]
- 14. Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. (S)-3Hpg | C8H9NO3 | CID 6604712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. (RS)-3-HYDROXYPHENYLGLYCINE CAS#: 31932-87-3 [amp.chemicalbook.com]
- 20. (RS)-3-HYDROXYPHENYLGLYCINE CAS#: 31932-87-3 [m.chemicalbook.com]
"preventing racemization of Amino(3-hydroxyphenyl)acetic acid"
Technical Support Center: Amino(3-hydroxyphenyl)acetic acid
A Guide to Preserving Stereochemical Integrity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Amino(3-hydroxyphenyl)acetic acid. This guide is designed to provide in-depth, practical solutions to the common challenge of preventing racemization. As Senior Application Scientists, we understand that maintaining the enantiomeric purity of this chiral building block is critical for the efficacy and safety of your target molecules. This resource combines foundational scientific principles with field-proven troubleshooting strategies to ensure the stereochemical integrity of your compound throughout your experimental workflow.
Understanding the Challenge: The Science of Racemization
Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers. For α-amino acids like Amino(3-hydroxyphenyl)acetic acid, this process is particularly problematic because the α-hydrogen (the hydrogen on the carbon atom adjacent to the carboxyl group) is susceptible to abstraction under certain conditions.
The primary mechanism involves the formation of a planar, achiral intermediate, such as a carbanion or an enolate, after the α-hydrogen is removed.[1] Once this planar intermediate is formed, reprotonation can occur from either face with equal probability, leading to a 50:50 mixture of the (R)- and (S)-enantiomers. The phenyl group in Amino(3-hydroxyphenyl)acetic acid can further stabilize this intermediate through resonance, making it particularly prone to racemization compared to some aliphatic amino acids.[1]
Several factors can catalyze this process, turning a routine procedure into a significant source of chiral contamination. Understanding these factors is the first step toward effective prevention.
Caption: Factors promoting the racemization of Amino(3-hydroxyphenyl)acetic acid.
Troubleshooting Guide & Preventative Measures (Q&A)
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: I'm observing significant racemization during my peptide coupling reaction. What are the most likely causes and how can I fix it?
This is a common issue, especially in solid-phase peptide synthesis (SPPS). The activation of the carboxylic acid group makes the α-hydrogen more acidic and thus easier to remove.
Causality & Explanation: The choice of coupling reagents, the base used, and the reaction temperature are critical factors.[2][3]
-
Coupling Reagents: Carbodiimide-based reagents like DCC or DIC can form highly reactive intermediates that are prone to cyclizing into an oxazolone.[2] This oxazolone intermediate readily racemizes.
-
Base: Strong, non-sterically hindered bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) aggressively promote α-hydrogen abstraction.[3][4]
-
Temperature: Higher temperatures accelerate all reaction rates, including the rate of racemization.[5][6]
Preventative Actions & Solutions:
-
Use Racemization-Suppressing Additives: Always use coupling reagents in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, ethyl cyanohydroxyiminoacetate (Oxyma).[2] These additives form active esters that are less prone to oxazolone formation.
-
Optimize Your Base: Switch from DIPEA to a weaker or more sterically hindered base.
-
Control the Temperature: Perform the coupling reaction at room temperature or below (0 °C) if possible. For difficult couplings where heat is required, use microwave synthesis with caution, limiting the maximum temperature to 50°C for sensitive residues like phenylglycine analogs.[7]
-
Minimize Pre-activation Time: Do not let the activated amino acid stand for a prolonged period before adding it to the amine component. Prepare the coupling mixture and use it immediately.[2]
Q2: My compound appears to lose enantiomeric purity during workup and purification. What steps are most vulnerable?
Racemization is not limited to the reaction itself. Post-reaction processing can introduce or exacerbate the problem.
Causality & Explanation: Exposure to harsh pH conditions during aqueous workups or prolonged heating during solvent evaporation can cause racemization. Basic conditions (pH > 8) are particularly detrimental for free amino acids.[8][9]
Preventative Actions & Solutions:
-
Maintain Neutral pH: During aqueous extractions, use buffered solutions (e.g., phosphate buffer at pH 7) or carefully adjust the pH to be as close to neutral as possible. Avoid strong bases like NaOH or K₂CO₃ for neutralization if possible; use saturated sodium bicarbonate (NaHCO₃) with care.
-
Use Mild Deprotection Conditions: If your synthesis involves protecting groups, choose conditions known to be mild. For Fmoc-based synthesis, adding HOBt to the piperidine deprotection solution can help reduce side reactions.[10]
-
Avoid Excessive Heat: When removing solvents, use a rotary evaporator at the lowest feasible temperature and pressure. Avoid heating the final compound for extended periods to remove trace solvents.
-
Chromatography Considerations: Use neutral mobile phases for purification by column chromatography whenever possible. If acidic or basic modifiers are required, minimize the time the compound spends on the column.
Q3: What are the optimal storage conditions to ensure the long-term stereochemical stability of Amino(3-hydroxyphenyl)acetic acid?
Improper storage can lead to slow degradation and racemization over time.
Causality & Explanation: The stability of amino acids is influenced by temperature, moisture, and light. In solution, the risk of racemization increases, especially if the pH of the solvent is not controlled.[6]
Preventative Actions & Solutions:
-
Solid Storage: Store the compound as a solid in a tightly sealed container.
-
Temperature: Keep it in a cold, dark, and dry place. A freezer at -20°C is ideal.
-
Inert Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation, which can sometimes accompany racemization.
-
Solution Storage: If you must store it in solution, use an anhydrous, aprotic solvent and keep it frozen. Avoid buffered aqueous solutions for long-term storage unless stability has been explicitly verified.
| Parameter | High Risk Condition | Low Risk Condition | Rationale |
| pH | > 8 or < 4 | 6 - 7.5 | Both strong acids and bases catalyze α-proton abstraction.[8][9] |
| Temperature | > 40 °C | < 25 °C (ideally ≤ 0 °C) | Racemization rates increase significantly with temperature.[5][6] |
| Base Choice | DIPEA, TEA | 2,4,6-Collidine, NMM | Sterically hindered and weaker bases reduce the rate of proton abstraction.[2][3] |
| Activation Time | > 15 minutes | < 5 minutes | Minimizes the lifetime of highly reactive intermediates prone to racemization.[2] |
Analytical Protocols for Enantiomeric Purity
Verifying the success of your preventative measures requires a robust analytical method. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric purity.
Protocol: Chiral HPLC Analysis of Amino(3-hydroxyphenyl)acetic acid
This protocol provides a starting point for method development. The choice of a chiral stationary phase (CSP) is crucial, and polysaccharide-based or macrocyclic glycopeptide-based columns are often effective for underivatized amino acids.[11][12]
1. Objective: To resolve and quantify the (R)- and (S)-enantiomers of Amino(3-hydroxyphenyl)acetic acid to determine the enantiomeric excess (% ee).
2. Materials & Instrumentation:
-
HPLC system with UV detector
-
Chiral Stationary Phase (CSP) Column: Astec CHIROBIOTIC T (Teicoplanin-based) or a similar macrocyclic glycopeptide column is a good starting point.[11]
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade)
-
Sample: Dissolve ~1 mg of your compound in 1 mL of mobile phase A.
3. Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 50 50 22.0 95 5 | 30.0 | 95 | 5 |
4. Data Analysis:
-
Integrate the peak areas for both the major (desired) enantiomer (Area_major) and the minor (undesired) enantiomer (Area_minor).
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
5. Expected Outcome: A successful separation will show two distinct peaks corresponding to the two enantiomers. The retention times will depend on the specific column and conditions used. It is common for the D-enantiomer (often corresponding to R for this class) to be more strongly retained on teicoplanin-based CSPs.[11]
Frequently Asked Questions (FAQs)
Q: Can racemization be reversed? A: No, racemization is a thermodynamically favorable process that increases entropy. Once a racemic mixture is formed, the enantiomers cannot be converted back to a single enantiomer without a chiral resolution process, which involves separating the enantiomers rather than reversing the reaction.
Q: Are N-protected derivatives of Amino(3-hydroxyphenyl)acetic acid (e.g., Fmoc, Boc) also susceptible to racemization? A: Yes, very much so. In fact, the activation required for peptide coupling makes N-protected amino acids highly susceptible. The mechanism often proceeds through an oxazolone intermediate, which is a major pathway for racemization during synthesis.[2][13] The preventative measures outlined in the troubleshooting section are specifically designed for these scenarios.
Q: Does the position of the hydroxyl group (meta in this case) affect the rate of racemization compared to other phenylglycine analogs? A: Yes, the electronic properties of the phenyl ring substituents can influence the stability of the carbanion intermediate. An electron-donating group like a hydroxyl can have a complex effect, but generally, any substituent that can participate in resonance stabilization of the planar intermediate can increase the propensity for racemization. Phenylglycine itself is known to be highly susceptible to racemization under basic conditions.[3]
References
- 1. Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. tandfonline.com [tandfonline.com]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Effect of reaction pH on enolization and racemization reactions of glucose and fructose on heating with amino acid enantiomers and formation of melanoidins as result of the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Solubility of Amino(3-hydroxyphenyl)acetic acid in Organic Solvents
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Amino(3-hydroxyphenyl)acetic acid. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of this compound in organic solvents. We will explore the underlying physicochemical reasons for these difficulties and provide actionable, field-proven protocols to overcome them.
Section 1: Understanding the Core Challenge - The Zwitterionic Nature
This section addresses the fundamental properties of Amino(3-hydroxyphenyl)acetic acid that govern its solubility behavior.
Q1: Why is Amino(3-hydroxyphenyl)acetic acid so difficult to dissolve in common organic solvents like acetonitrile, THF, or ethyl acetate?
A1: The primary reason for the poor solubility of Amino(3-hydroxyphenyl)acetic acid in most organic solvents lies in its molecular structure. Like other amino acids, it exists predominantly as a zwitterion , or an internal salt.[1][2] This means the molecule contains both a positively charged ammonium group (-NH3+) and a negatively charged carboxylate group (-COO-).
-
Causality: These opposing charges create strong intermolecular electrostatic attractions and hydrogen bonds, locking the molecules into a highly stable crystalline lattice.[1] A significant amount of energy is required to break this lattice apart. Most organic solvents, even polar ones, cannot offer sufficient solvation energy to overcome these powerful forces. In contrast, water is an excellent solvent because its polar molecules can effectively surround and stabilize both the positive and negative poles of the zwitterion, replacing the ionic attractions of the solid crystal.[1] The lack of strong attraction between typical organic solvent molecules and the zwitterions is why solubility is poor.[1]
Q2: What are the key physicochemical properties I should be aware of before starting my experiment?
A2: Understanding the compound's properties is critical for designing an effective dissolution strategy. While experimental data for this specific molecule is sparse, we can compile known and predicted values to guide our approach. Note that for the purpose of this guide, we are addressing the isomer (3-Amino-4-hydroxyphenyl)acetic acid, for which more data is available.
| Property | Value / Observation | Source |
| Molecular Formula | C₈H₉NO₃ | [3] |
| Molecular Weight | 167.16 g/mol | [3] |
| Predicted pKa (Acidic) | 4.28 ± 0.10 | [4] |
| Physical Form | Yellow to Dark Brown Solid | [4] |
| Qualitative Solubility | DMSO (Slightly), Methanol (Slightly, improved with heat/sonication) | [4][5] |
Section 2: Troubleshooting Common Solubility Problems (FAQs)
This section provides direct answers to frequently encountered experimental issues.
Q3: My compound is completely insoluble in non-polar solvents like hexane, toluene, or dichloromethane. Is my material impure?
A3: This is expected behavior and not an indication of impurity. The principle of "like dissolves like" is at play. The highly polar, ionic zwitterionic structure of Amino(3-hydroxyphenyl)acetic acid has virtually no affinity for non-polar solvents.[1] There is insufficient energy released from solute-solvent interactions to break apart the compound's crystal lattice.[1]
Q4: I'm using a polar protic solvent like methanol or ethanol, but the compound either dissolves poorly or precipitates out upon cooling. What is happening?
A4: While polar protic solvents like simple alcohols are better choices than non-polar ones, their ability to dissolve amino acids is still limited compared to water. You are likely observing the equilibrium solubility limit at a given temperature. The slight increase in solubility you see with heating is common for most dissolution processes.[6] The material "crashing out" upon cooling indicates that you formed a supersaturated solution that is not stable at the lower temperature. The solubility of amino acids tends to decrease sharply as the hydrophobic character of the alcohol increases (e.g., methanol > ethanol > propanol).
Q5: Can I use a polar aprotic solvent like DMF or DMSO?
A5: Yes, these are often the most effective pure organic solvents for zwitterionic compounds, although solubility may still be limited. As noted in the properties table, Amino(3-hydroxyphenyl)acetic acid shows slight solubility in DMSO.[4][5] These solvents have high polarity and can disrupt the crystal lattice more effectively than less polar solvents. However, for many applications requiring higher concentrations, a simple dissolution in pure DMSO or DMF may be insufficient. For these cases, the advanced protocols in the next section are recommended.
Section 3: Field-Proven Protocols for Enhancing Solubility
Here we provide detailed, step-by-step methodologies to achieve successful dissolution for subsequent reactions or analyses.
Protocol 1: pH-Mediated Solubility Enhancement in Protic Solvents
This is the most fundamental and effective technique for dissolving amino acids. The strategy is to convert the poorly soluble zwitterion into a much more soluble salt.[2][7]
Q6: How do I use pH to dissolve my compound for a reaction in a methanol/water mixture?
A6: By adding a small amount of acid or base, you can shift the equilibrium away from the zwitterionic state, which has minimum solubility at its isoelectric point, to either a fully protonated (cationic) or deprotonated (anionic) form.[7] These salt forms are significantly more soluble.
Diagram: Effect of pH on Amino(3-hydroxyphenyl)acetic acid Structure
Caption: pH adjustment converts the poorly soluble zwitterion into a soluble salt.
Experimental Protocol: Acidic Dissolution
-
Solvent Preparation: Prepare your desired solvent mixture (e.g., 9:1 Methanol:Water).
-
Suspension: Add the Amino(3-hydroxyphenyl)acetic acid powder to the solvent and stir to create a suspension.
-
Acidification: While stirring, add a strong acid (e.g., 1M HCl or Trifluoroacetic Acid (TFA)) dropwise.
-
Rationale: The acid will protonate the carboxylate group (-COO⁻), breaking the zwitterion and forming a cationic salt (-COOH and -NH₃⁺).[7] This salt has much higher solubility.
-
-
Observation: Continue adding acid until the solid completely dissolves. The solution should become clear.
-
Usage: The resulting solution can now be used for your experiment. Be mindful that the acidic conditions may affect subsequent reaction steps.
Experimental Protocol: Basic Dissolution
-
Solvent Preparation: As above.
-
Suspension: As above.
-
Alkalinization: While stirring, add a strong base (e.g., 1M NaOH or a tertiary amine like Triethylamine (TEA)) dropwise.
-
Rationale: The base will deprotonate the ammonium group (-NH₃⁺), breaking the zwitterion and forming an anionic salt (-COO⁻ and -NH₂).[7] This salt is also highly soluble.
-
-
Observation: Continue adding base until the solid completely dissolves.
-
Usage: The resulting basic solution is ready for use. Again, consider the impact of pH on your downstream application.
Protocol 2: Advanced Co-Solvent System for Aprotic Solvents (Mitin Method)
For applications requiring anhydrous, aprotic conditions (e.g., peptide coupling), a specialized solvent system is necessary.
Q7: I need to dissolve the compound in DMF for a coupling reaction. How can I achieve this without adding water?
A7: A highly effective system involves using Dimethylformamide (DMF) containing a strong acid and a weak tertiary base.[8] This method dissolves the amino acid while maintaining an "apparent pH" suitable for acylation and other reactions.[8]
Diagram: Workflow for Advanced Co-Solvent Dissolution
Caption: Workflow for dissolving amino acids in an aprotic co-solvent system.
Experimental Protocol (Based on Mitin, 1996)
-
Solvent Preparation: In a dry flask, add anhydrous DMF.
-
Acidification: Add a strong acid such as Trifluoroacetic Acid (TFA) or Tetrafluoroboric acid (HBF₄). A slight excess relative to the amino acid (e.g., 1.1 equivalents) is recommended.
-
Rationale: The strong acid protonates the amino acid, breaking the zwitterion, similar to Protocol 1.
-
-
Buffering: Add an excess of a weak tertiary base with a pKa ≤ 6, such as pyridine (e.g., 1.5 equivalents).[8]
-
Dissolution: Add the Amino(3-hydroxyphenyl)acetic acid (1.0 equivalent) to the prepared solvent system.
-
Agitation: Stir or sonicate the mixture until a clear, homogenous solution is obtained. The compound should now be fully dissolved and ready for use in your reaction.
Section 4: Quantitative Data for Solvent Screening
Q8: Is there any quantitative data to help guide my initial solvent choice?
Disclaimer: The following data is for p-Aminophenylacetic acid.[9] Absolute solubility values for your compound will differ, but the general trends in solubility across different solvents are likely to be similar. Use this table to prioritize solvents for your initial screening experiments.
| Solvent | Temperature (°C) | Solubility (g / kg of solvent) |
| Methanol | 16 | 3.7 |
| 20 | 4.3 | |
| 25 | 4.7 | |
| Ethanol | 16 | 1.1 |
| 20 | 1.4 | |
| 25 | 1.8 | |
| 2-Propanol | 16 | 0.4 |
| 20 | 0.6 | |
| 30 | 1.0 | |
| Acetone | 16 | 6.79 |
| 20 | 8.8 | |
| 25 | 9.3 | |
| Ethyl Acetate | 16 | 0.6 |
| 20 | 1.2 | |
| 25 | 1.4 | |
| Toluene | 16 | 1.2 |
| 25 | 1.4 |
Data sourced from Gracin & Rasmuson (2002).[9]
Section 5: Stability Considerations
Q9: Once dissolved, are there any stability issues I should be aware of?
A9: Yes. Once in solution, particularly under non-neutral pH conditions, you should be mindful of potential degradation.
-
Light Sensitivity: Phenolic compounds can be sensitive to light and may degrade over time upon exposure.[10] It is best practice to store solutions in amber vials or protect them from direct light.
-
Oxidation: The phenol group can be susceptible to oxidation, especially in basic solutions. If your experiment is lengthy, consider purging the solution with an inert gas like nitrogen or argon.
-
Freeze-Thaw Cycles: For long-term storage of stock solutions, it is recommended to aliquot them into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[10]
We trust this guide will assist you in overcoming the solubility challenges associated with Amino(3-hydroxyphenyl)acetic acid. For further assistance, please do not hesitate to contact our technical support team.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. (3-Amino-4-hydroxyphenyl)acetic acid | C8H9NO3 | CID 1473103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3-amino-4-hydroxyphenyl)acetic acid CAS#: 38196-08-6 [amp.chemicalbook.com]
- 5. (3-amino-4-hydroxyphenyl)acetic acid CAS#: 38196-08-6 [m.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 8. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for Amino(3-hydroxyphenyl)acetic acid hydrochloride
This guide provides an in-depth, experience-driven walkthrough of the validation process for a High-Performance Liquid Chromatography (HPLC) method tailored for the quantification of Amino(3-hydroxyphenyl)acetic acid hydrochloride. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind methodological choices, present a robust validation protocol, and objectively compare the performance of traditional HPLC against modern alternatives like Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE).
Part 1: The Cornerstone of Quality: Understanding Analytical Method Validation
In pharmaceutical development and quality control, an analytical method is not merely a procedure; it is a guarantee of a product's identity, purity, and potency. Method validation provides documented evidence that a method is "fit for purpose," ensuring that the data generated is reliable, reproducible, and accurate. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process, which is the global standard for demonstrating an analytical procedure's suitability.[1]
The core objective is to challenge the method and define its performance characteristics.[1] This involves a series of experiments designed to assess the following key parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[2]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.[3]
-
Accuracy: The closeness of test results to the true value.[2]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1]
Part 2: A Validated HPLC-UV Method for this compound
Principle of the Method
This compound possesses a phenyl group, which acts as a chromophore, making it suitable for UV detection. A reversed-phase HPLC (RP-HPLC) method is the workhorse for such an analysis. This technique separates compounds based on their hydrophobicity. The analyte is separated on a nonpolar C18 stationary phase using a polar mobile phase.[4] By manipulating the mobile phase composition, we can achieve selective retention and elution of the target compound.
Experimental Protocol: HPLC-UV Method
This protocol is a robust starting point and may require minor optimization based on the specific HPLC system and column batch.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
|---|---|
| HPLC System | Standard HPLC with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | 5% B to 80% B over 12 minutes, hold for 3 minutes, re-equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| UV Detection | 275 nm |
| Run Time | Approximately 20 minutes |
Step-by-Step Validation Protocol
-
System Suitability: Before any validation run, inject a standard solution (e.g., 50 µg/mL) five times. The system is deemed ready if the relative standard deviation (RSD) for peak area and retention time is ≤ 2.0%, and the theoretical plates are > 2000 with a tailing factor ≤ 2.0. This is a self-validating check to ensure the system is performing correctly on the day of analysis.
-
Specificity:
-
Inject a blank (mobile phase) to ensure no interfering peaks at the analyte's retention time.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte. The method is specific if the analyte peak is resolved from all degradation product peaks with a resolution of > 2.0.
-
-
Linearity:
-
Prepare a series of at least five concentrations of the reference standard, for instance, from 5 µg/mL to 150 µg/mL.
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration and determine the correlation coefficient (r²) and y-intercept.
-
-
Accuracy (Recovery):
-
Prepare samples by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate and calculate the percent recovery.
-
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument. Calculate the RSD.
-
Intermediate Precision (Inter-day): Repeat the repeatability study on a different day with a different analyst or instrument. Calculate the RSD over both days.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD):
-
These can be determined based on the signal-to-noise ratio (S/N), typically 10:1 for LOQ and 3:1 for LOD, or from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness:
-
Deliberately vary critical method parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase pH (± 0.2 units)
-
-
Analyze a sample under each condition and assess the impact on retention time and peak area. The method is robust if system suitability parameters are still met and results remain within acceptable variation.
-
Visualization of the Validation Workflow
Caption: Workflow for analytical method validation, from development to the final report.
Summary of Typical Validation Results
Table 2: Example Validation Summary for HPLC Method
| Validation Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Specificity | No interference at RT of analyte | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (Repeatability RSD) | ≤ 2.0% | 0.85% |
| Precision (Intermediate RSD) | ≤ 2.0% | 1.15% |
| LOQ (µg/mL) | S/N ≥ 10 | 1.0 µg/mL |
| Robustness | System suitability passes | Pass |
Part 3: Comparative Analysis of Alternative Analytical Technologies
While HPLC is a robust and cost-effective method, other technologies offer distinct advantages in certain scenarios. The choice of method should be guided by the analytical objective, whether it's routine QC, high-throughput screening, or in-depth research.
1. Ultra-Performance Liquid Chromatography (UPLC)
UPLC is an evolution of HPLC that uses columns packed with smaller particles (sub-2 µm) and operates at much higher pressures (up to 15,000 psi).[5][6]
-
Advantages over HPLC:
-
Speed: Analysis times are significantly reduced, often by a factor of up to 9, which dramatically increases laboratory throughput.[7]
-
Resolution & Sensitivity: The smaller particles lead to sharper, narrower peaks, improving resolution between closely related compounds and increasing sensitivity.[7][8]
-
Reduced Solvent Consumption: Faster run times and lower flow rates result in significant cost savings and a smaller environmental footprint.[5]
-
-
Considerations:
-
Higher initial instrument cost.
-
Requires higher purity solvents and samples to prevent column clogging.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS couples the separation power of LC with the detection power of a mass spectrometer, which measures the mass-to-charge ratio of ions.
-
Advantages over HPLC-UV:
-
Unmatched Specificity: MS detection is based on molecular weight, providing definitive identification and eliminating ambiguity from co-eluting impurities.
-
Superior Sensitivity: LC-MS can detect analytes at much lower concentrations (picogram to femtogram levels), making it ideal for trace analysis, impurity profiling, and pharmacokinetic studies.[9]
-
Structural Information: Tandem MS (MS/MS) can be used to fragment molecules, providing structural information to identify unknown metabolites or degradation products.[10]
-
-
Considerations:
3. Capillary Electrophoresis (CE)
CE separates molecules in a narrow capillary based on their charge and size when an electric field is applied.[12]
-
Advantages over HPLC:
-
High Efficiency: CE can achieve extremely high theoretical plate counts, leading to excellent resolution.
-
Minimal Sample/Solvent Usage: Injections are in the nanoliter range, making it ideal for precious samples.
-
Orthogonal Separation: As it separates based on a different principle (charge-to-size ratio vs. hydrophobicity), it can be a powerful complementary technique to resolve compounds that co-elute in HPLC.[13]
-
-
Considerations:
-
Lower sensitivity with standard UV detectors compared to HPLC.[13] This can be improved with fluorescence detection (requiring derivatization) or by coupling to a mass spectrometer (CE-MS).[14]
-
Can be less robust than HPLC, with migration times susceptible to minor changes in buffer composition or capillary surface.
-
Comparative Summary and Decision Guide
Table 3: Performance Comparison of Analytical Techniques
| Feature | HPLC-UV | UPLC-UV | LC-MS | Capillary Electrophoresis (CE) |
|---|---|---|---|---|
| Primary Use | Routine QC, Assay | High-Throughput QC | Research, Impurity ID, Bioanalysis | Orthogonal Method, Chiral Separation |
| Speed | Moderate | Very Fast[7] | Moderate to Fast | Very Fast[13] |
| Sensitivity | Good | Very Good[8] | Excellent[9] | Moderate (UV), High (LIF/MS)[14] |
| Specificity | Good (RT-based) | Good (RT-based) | Excellent (Mass-based) | Good (Mobility-based) |
| Cost (Instrument) | Low | Medium | High | Low to Medium |
| Solvent Usage | High | Low[5] | Moderate | Very Low |
| Robustness | High | High | Moderate | Moderate |
Caption: Decision tree for selecting the appropriate analytical technology.
Conclusion
For the routine quality control and quantification of this compound, a well-validated HPLC-UV method stands as a reliable, robust, and cost-effective choice. It provides the necessary performance characteristics to ensure product quality in a regulated environment.
However, a senior scientist must recognize the strengths of alternative technologies. For laboratories focused on high-throughput analysis and minimizing environmental impact, UPLC offers a compelling upgrade.[5][7] When the analytical challenge involves identifying unknown impurities, analyzing samples in complex biological matrices, or requiring the utmost sensitivity, LC-MS is the undisputed superior technology.[9] Finally, Capillary Electrophoresis serves as an invaluable orthogonal tool for method confirmation and for specific applications like chiral separations.[13][15] The ultimate decision rests on a clear understanding of the analytical objective, balanced against available resources and regulatory requirements.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 6. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 7. rjptonline.org [rjptonline.org]
- 8. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 9. LC-MS Amino Acid Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 10. LC-MSMS Method To Analyze 20 Amino Acids [bioprocessonline.com]
- 11. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods of Amino Acid Analysis | Veterian Key [veteriankey.com]
- 13. HPLC vs Capillary Electrophoresis: Choosing the Right Technique [hplcvials.com]
- 14. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 15. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to Comparing Chiral Resolving Agents for Amino Acids
For researchers, scientists, and professionals in drug development, the stereochemistry of amino acids is not merely an academic curiosity; it is a critical determinant of biological activity, efficacy, and safety. The ability to accurately resolve and quantify amino acid enantiomers is paramount. This guide provides an in-depth comparison of the primary chiral resolving agents and techniques, grounded in experimental data and field-proven insights to empower you in selecting the optimal method for your application.
The Imperative of Chiral Resolution in Amino Acid Analysis
With the exception of glycine, all proteinogenic amino acids are chiral, existing as L- and D-enantiomers.[1] While L-amino acids are the predominant constituents of proteins in higher organisms, D-amino acids play significant physiological roles, particularly in bacteria and as signaling molecules in the nervous system. In pharmaceutical development, the chirality of amino acid-based drugs can profoundly impact their pharmacological and toxicological profiles. Consequently, robust and reliable methods for enantiomeric resolution are indispensable.
The primary strategies for chiral separation of amino acids fall into two broad categories: indirect methods , which involve the derivatization of enantiomers to form diastereomers, and direct methods , which utilize chiral selectors to differentiate between enantiomers.[2] This guide will dissect and compare the most prevalent techniques within these categories.
Indirect Enantioseparation: The Power of Chiral Derivatizing Agents (CDAs)
The indirect approach hinges on a straightforward principle: reacting a racemic mixture of amino acids with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers. Unlike enantiomers, diastereomers possess distinct physicochemical properties, allowing for their separation on a standard (achiral) chromatographic column.[3]
Marfey's Reagent (FDAA) and its Analogs: A Workhorse in Amino Acid Analysis
Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), is arguably the most widely used CDA for amino acid analysis.[1][3] Its popularity stems from its reliability and the strong UV chromophore it introduces, enhancing detection sensitivity.[4]
Mechanism of Action: The fluoro-dinitrophenyl group of FDAA readily undergoes nucleophilic aromatic substitution with the primary amine of an amino acid under mild alkaline conditions, forming stable diastereomeric derivatives.
Experimental Workflow: Amino Acid Analysis using Marfey's Reagent
Caption: Workflow for amino acid analysis using Marfey's reagent.
Protocol for Amino Acid Analysis using Marfey's Reagent (FDAA): [4][5]
-
Hydrolysis (for peptides/proteins): The sample is hydrolyzed in 6 M HCl at 110°C for 24 hours to liberate free amino acids. The hydrolysate is then dried.
-
Derivatization:
-
Dissolve the amino acid mixture (or hydrolysate) in 100 µL of 1 M NaHCO₃.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Incubate the mixture at 40°C for 1 hour with gentle agitation.
-
Cool the reaction mixture to room temperature and neutralize by adding 100 µL of 2 M HCl.
-
Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Column: Standard reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 60% B over 45 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.
-
-
Data Analysis: Compare the retention times of the derivatized amino acids in the sample to those of derivatized D- and L-amino acid standards.
Expertise & Experience: The choice of a C18 column is logical due to the increased hydrophobicity of the amino acids after derivatization with the dinitrophenyl group. The acidic mobile phase (TFA) ensures the protonation of the carboxylic acid groups, leading to better peak shapes.
Other Notable Chiral Derivatizing Agents
While FDAA is prevalent, other CDAs offer advantages for specific applications.
| Chiral Derivatizing Agent (CDA) | Abbreviation | Principle of Detection | Key Advantages & Considerations |
| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | UV-Vis | Well-established, reliable, good for a wide range of amino acids.[3] |
| Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide | FDLA | UV-Vis, MS | Can provide better resolution for certain amino acids compared to FDAA.[6] |
| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | UV-Vis | Useful for primary and secondary amines. |
| o-Phthalaldehyde / Chiral Thiol | OPA / IBLC, etc. | Fluorescence | High sensitivity, rapid reaction at room temperature.[4] |
| 1-(9-Fluorenyl)ethyl chloroformate | FLEC | Fluorescence | High sensitivity, but can be less stable than other derivatives.[5] |
Comparative Performance: A study comparing FDAA, GITC, S-NIFE, and OPA-IBLC found that FDAA generally provided the highest enantioselectivity, though with lower sensitivity compared to the fluorescent derivatizing agents.[7]
Advantages of Indirect Methods:
-
Utilize standard, less expensive achiral HPLC columns and systems.
-
The derivatization process can enhance the detectability of the amino acids (e.g., by introducing a chromophore or fluorophore).
-
Well-established and robust methods with extensive literature support.
Disadvantages of Indirect Methods:
-
Requires an additional reaction step, which can be time-consuming and introduce potential sources of error.
-
The derivatizing agent must be enantiomerically pure to avoid the formation of four diastereomers.
-
Potential for racemization during the derivatization reaction under harsh conditions.
-
Incomplete derivatization can lead to inaccurate quantification.
Direct Enantioseparation: The Elegance of Chiral Stationary Phases (CSPs)
Direct methods employ a chiral stationary phase (CSP) that interacts differently with the two enantiomers of an amino acid, leading to different retention times. This approach is conceptually more straightforward as it eliminates the need for derivatization.
Mechanism of Chiral Recognition: The "three-point interaction model" is a widely accepted principle for chiral recognition on a CSP.[8] It posits that for effective enantioseparation, there must be at least three points of interaction between the chiral selector and one of the enantiomers, with at least one of these interactions being stereochemically dependent. These interactions can include hydrogen bonding, dipole-dipole interactions, π-π stacking, steric hindrance, and inclusion complex formation.[9][10]
Chiral Recognition on a CSP
Caption: The three-point interaction model for chiral recognition.
Polysaccharide-Based CSPs
Derivatives of cellulose and amylose, particularly those with phenylcarbamate substituents, are among the most versatile and widely used CSPs.[11] Chiral recognition is believed to occur through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion of parts of the analyte molecule into chiral cavities within the polysaccharide structure.
Comparative Performance of Polysaccharide CSPs: [11]
| CSP (Chiral Selector) | Backbone | Performance for Amino Acid Esters |
| Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) | Amylose | Excellent separation |
| Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) | Amylose | Superior performance |
| Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) | Cellulose | Good separation |
| Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)) | Cellulose | Comparatively poorer separation |
Expertise & Experience: The choice between amylose and cellulose backbones, as well as the nature and position of the substituents on the phenylcarbamate groups, significantly influences enantioselectivity.[11] For underivatized amino acids, which are zwitterionic and poorly soluble in non-polar solvents, polysaccharide-based CSPs can be challenging to use. Derivatization to their ester forms is often necessary.[11]
Macrocyclic Glycopeptide-Based CSPs
CSPs based on macrocyclic glycopeptides, such as teicoplanin and vancomycin, are particularly effective for the direct separation of underivatized amino acids.[12] Their complex structures, featuring multiple stereogenic centers, peptide bonds, and sugar moieties, provide a rich array of potential interaction sites (hydrogen bonding, ionic, and hydrophobic interactions).
Protocol for Direct Separation of Underivatized Amino Acids on a Teicoplanin CSP (Astec CHIROBIOTIC T):
-
Column: Astec CHIROBIOTIC T (teicoplanin-based CSP).
-
Mobile Phase: A mixture of methanol, acetic acid, and triethylamine (e.g., 100/0.1/0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) for underivatized amino acids which lack a strong chromophore.
-
Expertise & Experience: The acidic and basic additives in the mobile phase are crucial for controlling the ionization state of both the amino acid analytes and the chiral selector, thereby modulating retention and enantioselectivity.
Chiral Ligand-Exchange Chromatography (CLEC)
CLEC is a powerful technique for the direct resolution of racemic amino acids. It involves the formation of transient diastereomeric ternary complexes between a metal ion (typically Cu(II)), a chiral selector (often an amino acid like L-proline or L-hydroxyproline), and the analyte enantiomers.[8][10] The chiral selector can be either coated or bonded to the stationary phase or used as a mobile phase additive. The different stabilities of the two diastereomeric complexes lead to their separation.[13]
Advantages of Direct Methods:
-
Simpler sample preparation as derivatization is not required.
-
Avoids potential issues of racemization and incomplete reactions associated with derivatization.
-
Faster analysis time in some cases.
Disadvantages of Direct Methods:
-
Chiral columns are significantly more expensive than achiral columns.
-
Method development can be more complex, often requiring screening of multiple columns and mobile phases.
-
CSPs can be less robust and have limitations regarding pH and solvent compatibility.
Other Important Techniques for Chiral Amino Acid Analysis
Gas Chromatography (GC)
GC, coupled with mass spectrometry (GC-MS), is a highly sensitive method for chiral amino acid analysis. However, due to the low volatility of amino acids, derivatization is mandatory.[14] This can be a one-step or two-step process to esterify the carboxyl group and acylate the amino group. The resulting volatile derivatives can then be separated on a chiral GC column (direct method) or, if a chiral derivatizing agent was used, on an achiral column (indirect method).[15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a powerful tool for chiral discrimination without requiring chromatographic separation. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[17][18] The interaction between the enantiomers and the chiral agent leads to the formation of transient diastereomeric complexes, which exhibit distinct chemical shifts in the NMR spectrum.[19] Recent advances using hyperpolarization techniques have enabled the detection and discrimination of amino acid enantiomers at submicromolar concentrations.[20][21]
Head-to-Head Comparison: Making the Right Choice
| Feature | Indirect Method (CDA + Achiral LC/GC) | Direct Method (CSP) | Chiral Ligand-Exchange (CLEC) | NMR Spectroscopy |
| Principle | Diastereomer formation | Differential interaction with chiral selector | Diastereomeric metal complex formation | Diastereomeric complex/solvate formation |
| Sample Prep | Derivatization required | Often none (for macrocyclic CSPs) | Minimal | Minimal |
| Instrumentation | Standard LC or GC | Specialized chiral columns | Standard LC with specific mobile phases | NMR Spectrometer |
| Cost | Lower (achiral columns) | Higher (chiral columns) | Moderate | High (instrumentation) |
| Robustness | High | Variable, can be sensitive to conditions | Good | High |
| Sensitivity | High (especially with fluorescent tags) | Moderate to high | Good | Lower, but improving with new techniques |
| Throughput | Lower (due to derivatization) | Higher | Moderate | High |
| Best For... | Established, robust quantification; complex matrices | Rapid screening; analysis of underivatized amino acids | Underivatized amino acids; high selectivity | Structural elucidation; non-separative analysis |
Conclusion
The selection of a chiral resolving agent for amino acid analysis is a critical decision that depends on the specific requirements of the application, including the nature of the sample, the required sensitivity and throughput, and available instrumentation.
-
Indirect methods using chiral derivatizing agents like Marfey's reagent remain a reliable and cost-effective choice, particularly for well-established quantitative assays where the additional sample preparation step is manageable.
-
Direct methods employing chiral stationary phases , especially those based on macrocyclic glycopeptides, offer the significant advantage of analyzing underivatized amino acids, simplifying workflows and reducing analysis time. Polysaccharide-based CSPs are powerful but often require derivatization of the amino acids.
-
Chiral ligand-exchange chromatography provides excellent selectivity for underivatized amino acids and is a valuable alternative to macrocyclic glycopeptide CSPs.
-
NMR and GC-MS offer specialized capabilities, with GC-MS providing very high sensitivity (requiring derivatization) and NMR allowing for non-separative analysis and structural confirmation.
By understanding the principles, advantages, and limitations of each approach, researchers can confidently select and implement the most appropriate method to achieve accurate and reliable chiral resolution of amino acids in their critical work.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey’s reagent and reversed phase LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioseparation of amino acids and dipeptides using vancomycin as chiral selector in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Chiral discrimination in nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of Hydroxyphenylglycine Isomers: 3-Hydroxyphenyl vs. 4-Hydroxyphenyl
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a drug development program. Among the vast array of chiral amino acids, hydroxyphenylglycines are of particular interest, serving as crucial intermediates in the synthesis of a variety of therapeutics, most notably β-lactam antibiotics. This guide provides a detailed comparative analysis of the synthesis of two key positional isomers: amino(3-hydroxyphenyl)acetic acid (3-hydroxyphenylglycine) and p-hydroxyphenylglycine (4-hydroxyphenylglycine).
This document moves beyond a mere recitation of synthetic protocols. As a Senior Application Scientist, my objective is to provide a nuanced understanding of the underlying chemical principles, the practical considerations of each synthetic route, and the critical data necessary for informed decision-making in a research and development setting. We will explore the nuances of starting material selection, reaction mechanisms, process efficiency, and potential challenges associated with the synthesis of these two valuable compounds.
I. The Significance of Hydroxyphenylglycine Isomers in Drug Discovery
Both 3-hydroxyphenylglycine and 4-hydroxyphenylglycine are non-proteinogenic amino acids. The para-isomer, p-hydroxyphenylglycine, is a well-established and critical component in the side chains of several semi-synthetic penicillins and cephalosporins, such as amoxicillin and cefadroxil[1]. Its incorporation into these antibiotic structures is pivotal for their antibacterial activity and pharmacokinetic properties.
The meta-isomer, amino(3-hydroxyphenyl)acetic acid, while less commonly utilized in currently marketed drugs, represents a key scaffold for the development of novel therapeutics. Its unique substitution pattern offers different steric and electronic properties compared to the para-isomer, which can be exploited by medicinal chemists to fine-tune drug-receptor interactions and optimize pharmacological profiles.
This guide will focus on the synthetic chemistry that underpins the availability of these isomers, providing a comparative framework for chemists and process developers.
II. Synthesis of p-Hydroxyphenylglycine: Established and Optimized Routes
The industrial synthesis of p-hydroxyphenylglycine is a mature field with several well-documented methods. The choice of a particular route often depends on factors such as cost of raw materials, desired enantiopurity, and environmental considerations.
A. The Industrial Workhorse: Phenol and Glyoxylic Acid Route
One of the most common industrial methods for the synthesis of DL-p-hydroxyphenylglycine involves the reaction of phenol with glyoxylic acid and an ammonia source, such as sulfamic acid or an ammonium salt[2][3].
Reaction Overview:
This one-pot reaction proceeds through the formation of a p-hydroxymandelic acid intermediate, which is then aminated in situ.
Figure 1: Synthesis of p-Hydroxyphenylglycine from Phenol and Glyoxylic Acid.
Experimental Protocol: Representative Industrial Synthesis
A detailed protocol for this synthesis is often proprietary, but a general procedure can be outlined based on patent literature[2][4]:
-
Reaction Setup: A suitable reactor is charged with phenol, an ammonia source (e.g., sulfamic acid), and a solvent (e.g., water or an organic solvent).
-
Addition of Glyoxylic Acid: Glyoxylic acid is added to the mixture, often portion-wise, while maintaining the reaction temperature.
-
Reaction: The reaction is typically heated for several hours to drive the condensation and amination steps.
-
Isolation: The product, DL-p-hydroxyphenylglycine, often precipitates from the reaction mixture upon cooling or pH adjustment and can be isolated by filtration.
-
Purification: The crude product is then washed and dried to the desired purity.
Performance Data:
| Parameter | Value | Reference |
| Starting Materials | Phenol, Glyoxylic Acid, Ammonia Source | [2][3] |
| Typical Yield | 50-80% | [2][3][4] |
| Key Advantages | Readily available and inexpensive starting materials, one-pot procedure. | |
| Key Disadvantages | Formation of ortho-isomer and other byproducts, requiring purification. | [2] |
B. The Strecker Synthesis: A Classic Approach
The Strecker synthesis is a versatile method for the preparation of α-amino acids from aldehydes[5]. For p-hydroxyphenylglycine, this route commences with p-hydroxybenzaldehyde.
Reaction Overview:
The reaction involves the formation of an α-aminonitrile from the aldehyde, ammonia, and a cyanide source, followed by hydrolysis to the amino acid.
Figure 2: Strecker Synthesis of p-Hydroxyphenylglycine.
Experimental Protocol: General Strecker Synthesis
A generalized laboratory-scale procedure is as follows[5][6]:
-
Formation of the α-aminonitrile: To a solution of p-hydroxybenzaldehyde in a suitable solvent (e.g., methanol/water), ammonium chloride and sodium cyanide are added. The mixture is stirred at room temperature.
-
Hydrolysis: The resulting α-aminonitrile is then hydrolyzed, typically by heating with a strong acid (e.g., HCl).
-
Isolation: The product is isolated by neutralization and crystallization.
Performance Data:
| Parameter | Value | Reference |
| Starting Materials | p-Hydroxybenzaldehyde, Ammonia, Cyanide Source | [5][7] |
| Typical Yield | Moderate to good, but can be variable. | [1] |
| Key Advantages | Versatile and well-established method. | [5] |
| Key Disadvantages | Use of highly toxic cyanide. Starting aldehyde can be more expensive than phenol. | [1][7] |
C. Enzymatic and Biosynthetic Routes
In recent years, there has been a significant push towards greener and more sustainable methods for chemical synthesis. Enzymatic and biosynthetic routes for p-hydroxyphenylglycine production have emerged as promising alternatives to traditional chemical methods[8][9]. These methods often start from readily available precursors like L-tyrosine and utilize a cascade of enzymatic reactions to produce the desired amino acid with high stereoselectivity[10]. While a detailed exploration of these methods is beyond the scope of this guide, it is an area of active research with the potential to offer significant advantages in terms of environmental impact and enantiopurity.
III. Synthesis of Amino(3-hydroxyphenyl)acetic Acid: A Predictive Approach
In contrast to its para-isomer, the synthesis of amino(3-hydroxyphenyl)acetic acid is not as extensively documented in the scientific literature. However, based on fundamental principles of organic synthesis, we can predict and outline the most plausible synthetic strategies.
A. The Strecker Synthesis: The Most Probable Route
The Strecker synthesis is arguably the most direct and logical approach to prepare amino(3-hydroxyphenyl)acetic acid, starting from 3-hydroxybenzaldehyde.
Reaction Overview:
The reaction mechanism is analogous to that for the para-isomer, involving the formation of an α-aminonitrile followed by hydrolysis.
Figure 3: Proposed Strecker Synthesis of Amino(3-hydroxyphenyl)acetic Acid.
Experimental Protocol: A Generalized Strecker Procedure
-
Reaction Setup: In a well-ventilated fume hood, dissolve 3-hydroxybenzaldehyde in a mixture of methanol and water.
-
Addition of Reagents: Add ammonium chloride followed by a solution of sodium cyanide in water. The reaction is typically stirred at room temperature for several hours to overnight.
-
Workup and Hydrolysis: The reaction mixture is then acidified and heated to reflux to hydrolyze the intermediate aminonitrile.
-
Isolation: After cooling, the pH is adjusted to the isoelectric point of the amino acid to induce precipitation. The solid product is collected by filtration, washed, and dried.
Anticipated Performance and Challenges:
While a definitive yield cannot be cited without experimental data, the reactivity of 3-hydroxybenzaldehyde in the Strecker reaction is expected to be comparable to that of its para-isomer. However, potential challenges may include:
-
Purification: The presence of the phenolic hydroxyl group may necessitate specific purification strategies to remove any unreacted starting material or byproducts.
-
Optimization: The reaction conditions (temperature, solvent, reaction time) would require optimization to maximize the yield and purity of the final product.
B. The Bucherer-Bergs Synthesis: An Alternative Approach
The Bucherer-Bergs synthesis provides an alternative route to α-amino acids via a hydantoin intermediate[11][12][13]. This multicomponent reaction utilizes a carbonyl compound, ammonium carbonate, and a cyanide source.
Reaction Overview:
3-Hydroxybenzaldehyde would react with ammonium carbonate and potassium cyanide to form a 5-(3-hydroxyphenyl)hydantoin, which can then be hydrolyzed to the desired amino acid.
Figure 4: Proposed Bucherer-Bergs Synthesis of Amino(3-hydroxyphenyl)acetic Acid.
Experimental Protocol: General Bucherer-Bergs Synthesis
A general procedure for the Bucherer-Bergs reaction is as follows[11][14]:
-
Hydantoin Formation: A mixture of 3-hydroxybenzaldehyde, potassium cyanide, and ammonium carbonate in a solvent such as aqueous ethanol is heated.
-
Isolation of Hydantoin: The intermediate hydantoin is isolated upon cooling and acidification.
-
Hydrolysis: The hydantoin is then hydrolyzed to the amino acid, typically by heating with a strong base (e.g., NaOH) or acid.
Considerations for the Bucherer-Bergs Route:
This method offers an alternative to the Strecker synthesis and may be advantageous in certain situations. However, it involves an additional hydrolysis step of the stable hydantoin intermediate, which may require harsh conditions.
IV. Comparative Analysis of Synthesis Strategies
The choice between synthesizing the 3-hydroxy or 4-hydroxy isomer, and the specific route to each, will depend on a multi-faceted analysis of cost, efficiency, and scalability.
A. Starting Material Cost and Availability
A crucial factor in process development is the cost of the starting materials. A preliminary analysis of commercially available starting materials reveals the following:
| Starting Material | Isomer | Representative Price (USD/kg) |
| Phenol | para | ~2-5 |
| Glyoxylic Acid | para | ~5-10 |
| p-Hydroxybenzaldehyde | para | ~20-40 |
| 3-Hydroxybenzaldehyde | meta | ~150-200 |
Note: Prices are estimates and can vary significantly based on supplier, purity, and volume.
From this data, it is evident that the starting materials for the industrial synthesis of p-hydroxyphenylglycine (phenol and glyoxylic acid) are significantly more cost-effective than 3-hydroxybenzaldehyde, the likely precursor for the meta-isomer. This cost differential is a major consideration for large-scale production.
B. Process Efficiency and Yield
As previously discussed, the synthesis of p-hydroxyphenylglycine from phenol and glyoxylic acid can achieve yields in the range of 50-80% on an industrial scale[2][4]. The Strecker synthesis of the same isomer can also be efficient, though the use of a more expensive starting material may offset this.
For amino(3-hydroxyphenyl)acetic acid, while a specific yield cannot be cited, a well-optimized Strecker or Bucherer-Bergs synthesis would be expected to provide yields in a similar range. However, achieving these yields would require dedicated process development and optimization.
C. Scalability and Safety
The industrial synthesis of p-hydroxyphenylglycine is a well-established and scalable process. The primary safety concern is the handling of phenol, which is a corrosive and toxic substance.
Both the Strecker and Bucherer-Bergs syntheses involve the use of highly toxic cyanides, which necessitates stringent safety protocols and specialized handling procedures. This is a significant consideration for scaling up the synthesis of amino(3-hydroxyphenyl)acetic acid.
V. Conclusion and Future Outlook
This guide has provided a comprehensive comparison of the synthetic routes to amino(3-hydroxyphenyl)acetic acid and p-hydroxyphenylglycine. The synthesis of the para-isomer is a mature and cost-effective process, driven by its widespread use in the pharmaceutical industry. In contrast, the synthesis of the meta-isomer is less developed, with the Strecker and Bucherer-Bergs reactions representing the most logical and predictable approaches.
For researchers and drug development professionals, the choice between these two isomers will be dictated by the specific therapeutic application. The higher cost of synthesizing amino(3-hydroxyphenyl)acetic acid may be justified if it leads to a drug candidate with a significantly improved pharmacological profile.
Future developments in this field are likely to focus on the development of more efficient, safer, and greener synthetic methods. The application of enzymatic and biosynthetic approaches to the synthesis of both isomers holds considerable promise for reducing the environmental impact and improving the stereoselectivity of these important pharmaceutical building blocks. As the demand for novel therapeutics continues to grow, the development of robust and scalable syntheses for unique building blocks like amino(3-hydroxyphenyl)acetic acid will be of paramount importance.
VI. References
-
CN113861054A - Method for catalytic synthesis of p-hydroxyphenylglycine by solid phosphoric acid - Google Patents.
-
US4175206A - Process for preparing a hydroxyphenylglycine compound - Google Patents.
-
De Novo Biosynthesis of D-p-Hydroxyphenylglycine by a Designed Cofactor Self-Sufficient Route and Co-culture Strategy - ACS Publications.
-
Strecker Amino Acid Synthesis Mechanism & Examples – Chem.info.
-
De Novo Biosynthesis of D-p-Hydroxyphenylglycine by a Designed Cofactor Self-Sufficient Route and Co-culture Strategy | ACS Synthetic Biology.
-
CN102816076A - Synthetic method of p-hydroxyphenylglycine - Google Patents.
-
CN102816076B - Synthetic method of p-hydroxyphenylglycine - Google Patents.
-
US4350826A - Process for preparing p-hydroxy phenylglycine - Google Patents.
-
Strecker Synthesis - NROChemistry.
-
P-hydroxy phenylglycine synthesis method - Patsnap Eureka.
-
Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics**Supported in part by NIH grant GM 49338. | Request PDF - ResearchGate.
-
US4175206A - Process for preparing a hydroxyphenylglycine compound - Google Patents.
-
Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed.
-
Strecker amino acid synthesis - Wikipedia.
-
Bucherer-Bergs Reaction - Alfa Chemistry.
-
Strecker Synthesis - Organic Chemistry Portal.
-
Bucherer–Bergs reaction - Wikipedia.
-
CN102816076B - Synthetic method of p-hydroxyphenylglycine - Google Patents.
-
STRECKER SYNTHESIS. PHENYLGLYCINE. - YouTube.
-
Bucherer-Bergs Reaction.
-
Dissertation - EPub Bayreuth.
-
Industrial preparation method for 3-amino phenylacetic acid - Eureka | Patsnap.
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC - NIH.
-
Strecker Synthesis - Master Organic Chemistry.
-
Benzaldehyde, m-hydroxy - Organic Syntheses Procedure.
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed Central.
-
Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol? | ResearchGate.
-
Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI.
-
CA2138534A1 - The preparation of 3-hydroxyphenylacetic acid - Google Patents.
-
CN1268604C - Industrial preparation method for 3-amino phenylacetic acid - Google Patents.
-
Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids - MDPI.
-
Showing metabocard for 3-Hydroxyphenylacetic acid (HMDB0000440) - Human Metabolome Database.
-
(PDF) Synthesis, Analytical and Theoretical studies of (Z)-4- amino-3- hydroxy-2- ((4-(N-(5- methylisoxazol-3- yl)sulfamoyl)phenyl)diazenyl)naphthalene-1- sulfonic acid - ResearchGate.
-
(3-amino-4-hydroxyphenyl)acetic acid CAS#: 38196-08-6 - ChemicalBook.
References
- 1. CN102816076B - Synthetic method of p-hydroxyphenylglycine - Google Patents [patents.google.com]
- 2. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. CN102816076A - Synthetic method of p-hydroxyphenylglycine - Google Patents [patents.google.com]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. US4175206A - Process for preparing a hydroxyphenylglycine compound - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 13. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
"cross-validation of analytical methods for Amino(3-hydroxyphenyl)acetic acid"
An In-Depth Guide to the Cross-Validation of Analytical Methods for Amino(3-hydroxyphenyl)acetic Acid
Introduction: The Analytical Imperative for Novel Metabolites
Amino(3-hydroxyphenyl)acetic acid and its isomers are emerging as significant metabolites in various biological pathways, including tyrosine metabolism and the processing of dietary polyphenols by gut microflora.[1] As research into metabolic diseases, nutrition, and drug development intensifies, the accurate and reliable quantification of such aminophenolic acids in complex biological matrices like plasma and urine becomes paramount.[1][2]
This guide provides a comprehensive overview of the principles and practices for cross-validating analytical methods for Amino(3-hydroxyphenyl)acetic acid. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols. Instead, it delves into the causality behind experimental choices, ensuring that the methodologies presented are not only technically sound but also self-validating and robust.
The focus is on providing researchers, scientists, and drug development professionals with a framework for comparing and validating different analytical techniques, ensuring data integrity and comparability across different laboratories, instruments, or even modified analytical procedures.
A Survey of Analytical Techniques
The unique chemical structure of Amino(3-hydroxyphenyl)acetic acid, possessing both a phenolic hydroxyl group and an amino group, allows for its analysis by several advanced analytical techniques. The choice of method often depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): A cornerstone of analytical chemistry, reversed-phase HPLC (RP-HPLC) is widely used for the separation of phenolic acids.[1] Detection is typically performed using UV detectors, leveraging the chromophore in the phenyl ring.[1][3] For enhanced sensitivity and selectivity, fluorescence detection can be employed, sometimes requiring a derivatization step.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and specificity compared to HPLC-UV.[5] It is particularly well-suited for analyzing analytes at low concentrations in complex biological matrices, as it can effectively distinguish the target analyte from co-eluting matrix components.[2] The use of stable isotope-labeled internal standards is highly recommended to correct for matrix effects and improve quantitative accuracy.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of amino acids and phenolic acids, GC-MS analysis necessitates a derivatization step to convert the polar functional groups (-OH, -NH2, -COOH) into more volatile and thermally stable derivatives.[6] Silylation is a common derivatization technique for this purpose. While requiring additional sample preparation, GC-MS can provide excellent chromatographic resolution and mass spectral information for structural confirmation.[7]
-
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that separates charged molecules based on their electrophoretic mobility.[8] It is well-suited for the analysis of amino acids and other charged species.[9][10] Detection can be achieved through various means, including UV, laser-induced fluorescence (LIF), or mass spectrometry, offering flexibility in terms of sensitivity and selectivity.[11]
The Rationale and Rigor of Cross-Validation
Analytical method cross-validation is the process of formally demonstrating that two or more analytical methods are equivalent and can be used interchangeably. This is a critical exercise in regulated environments and collaborative research to ensure the consistency and reliability of analytical data over the lifecycle of a drug or a long-term research project.
Cross-validation is typically performed in the following scenarios:
-
Method Transfer: When an analytical method is transferred from a sending laboratory (e.g., R&D) to a receiving laboratory (e.g., a QC lab or a contract research organization).
-
Instrument Change: When a new instrument is used to perform an existing analytical method.
-
Method Modification: When significant changes are made to a validated analytical method.
-
Comparison of Methods: When comparing a newly developed method with an established or compendial method.
The core of cross-validation lies in assessing a set of predefined analytical performance parameters to establish the equivalence of the methods. These parameters, often guided by the International Council for Harmonisation (ICH) guidelines, include:
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.
-
-
Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Caption: Decision-making workflow for analytical method cross-validation.
Comparative Guide to Analytical Methods
The selection of an analytical method for cross-validation depends on the specific requirements of the study. The following table provides a comparative overview of the most common techniques for the analysis of Amino(3-hydroxyphenyl)acetic acid.
| Parameter | HPLC-UV/Fluorescence | LC-MS/MS | GC-MS | Capillary Electrophoresis (CE) |
| Selectivity | Moderate to Good. Risk of interference from co-eluting compounds. | Excellent. High specificity due to mass-based detection. | Excellent. Good chromatographic separation and mass spectral confirmation. | High. Based on charge-to-size ratio. |
| Sensitivity | Good (ng/mL range), can be improved with fluorescence detection. | Excellent (pg/mL to fg/mL range). | Good to Excellent, depending on derivatization and detector. | Good to Excellent, especially with LIF detection. |
| Sample Preparation | Relatively simple (e.g., protein precipitation, filtration).[1] | Can be simple, but may require more extensive cleanup (LLE, SPE) to minimize matrix effects.[2] | More complex, requires a mandatory and robust derivatization step.[6] | Generally simple, requires sample filtration and dilution in buffer.[9] |
| Sample Throughput | High. | High, especially with modern UPLC systems. | Lower, due to longer run times and derivatization. | High. |
| Cost | Lower instrument and operational cost. | Higher instrument and operational cost. | Moderate instrument cost, but derivatization adds to cost and time. | Lower instrument cost, but can have higher operational costs. |
| Robustness | Generally robust and widely available. | Can be less robust, susceptible to matrix effects and instrument contamination. | Robust, but derivatization can be a source of variability. | Can be less robust, susceptible to capillary surface chemistry changes. |
| Best Suited For | Routine analysis, QC environments, when high sensitivity is not critical. | Bioanalysis, metabolomics, trace-level quantification in complex matrices. | Broad-spectrum screening, when derivatization is acceptable. | Analysis of charged molecules, chiral separations. |
A Protocol for Cross-Validation: HPLC-UV vs. LC-MS/MS
This section provides a detailed, step-by-step protocol for the cross-validation of an established HPLC-UV method and a newly developed, more sensitive LC-MS/MS method for the quantification of Amino(3-hydroxyphenyl)acetic acid in human plasma.
Preparation of Standards and Quality Control (QC) Samples
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of Amino(3-hydroxyphenyl)acetic acid reference standard and dissolve in 10 mL of a suitable solvent (e.g., methanol).[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a suitable buffer.[3]
-
Calibration Standards: Spike blank human plasma with the working standard solutions to prepare calibration standards at a minimum of five concentration levels covering the expected range of the analyte.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.
Sample Preparation (Protein Precipitation)
This protocol is suitable for removing proteins from plasma samples, which can interfere with both HPLC and LC-MS analysis.[1]
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1]
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for the respective analytical method.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Instrumental Methods
Method A: HPLC-UV
-
HPLC System: A standard HPLC system with a UV detector.[3]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
-
Mobile Phase A: 0.1% Formic acid in water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: 275 nm.[1]
-
Injection Volume: 10 µL.[3]
Method B: LC-MS/MS
-
LC System: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Optimized for the separation of the analyte from matrix interferences.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard.
Cross-Validation Experimental Design
-
Analyze three independently prepared sets of calibration standards and QC samples (low, medium, high) with both the HPLC-UV and LC-MS/MS methods.
-
Each set should be analyzed in triplicate on three different days by two different analysts to assess intermediate precision.
-
The same set of incurred samples (if available) should also be analyzed by both methods.
Caption: Experimental workflow for cross-validation between two analytical methods.
Data Analysis and Acceptance Criteria
-
Linearity: The coefficient of determination (r²) for the calibration curves from both methods should be ≥ 0.99.
-
Accuracy: The mean concentration of the QC samples determined by both methods should be within ±15% of the nominal value.
-
Precision: The coefficient of variation (CV) for the replicate analyses of the QC samples should not exceed 15%.
-
Method Comparison: A statistical analysis, such as a paired t-test or regression analysis (e.g., Deming regression), should be performed on the data obtained from the analysis of the same samples by both methods. The results should indicate no significant systematic or proportional bias between the two methods.
Conclusion: Ensuring Data Concordance
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. d-nb.info [d-nb.info]
- 8. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 9. mdpi.com [mdpi.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
"comparative study of different synthesis routes for Amino(3-hydroxyphenyl)acetic acid"
Introduction
Amino(3-hydroxyphenyl)acetic acid, also known as 3-hydroxyphenylglycine, is a non-proteinogenic amino acid of significant interest in the pharmaceutical industry. It serves as a crucial chiral building block for the synthesis of various active pharmaceutical ingredients (APIs), including semi-synthetic β-lactam antibiotics like amoxicillin and cefadroxil.[1][2] The spatial arrangement of the amino and carboxyl groups relative to the phenyl ring is critical for the biological activity of the final drug substance. Consequently, the development of efficient, scalable, and stereocontrolled synthetic routes to this valuable intermediate is a primary focus for chemical and pharmaceutical researchers.
This guide provides a comparative analysis of the principal synthetic strategies for producing Amino(3-hydroxyphenyl)acetic acid. We will delve into the mechanistic underpinnings, operational details, and relative merits of classical methods such as the Strecker and Bucherer-Bergs syntheses, alongside more contemporary industrial and biocatalytic approaches. Each route will be evaluated based on criteria including chemical yield, purity of the final product, scalability, cost-effectiveness, and environmental, health, and safety (EHS) considerations.
Chapter 1: The Strecker Synthesis: A Classic Multicomponent Reaction
The Strecker synthesis, first reported by Adolph Strecker in 1850, is one of the most fundamental and versatile methods for preparing α-amino acids.[3][4] This one-pot, three-component reaction involves the treatment of an aldehyde with ammonia and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile intermediate.
Mechanism and Rationale
The reaction proceeds in two main stages.[5] First is the formation of the α-aminonitrile. 3-Hydroxybenzaldehyde is treated with ammonia (often generated in situ from an ammonium salt like NH₄Cl) to form an imine. The cyanide ion then performs a nucleophilic attack on the imine carbon to yield the α-aminonitrile. The second stage is the hydrolysis of the nitrile group to a carboxylic acid, typically under strong acidic or basic conditions, to afford the final amino acid.[3][5]
The primary advantage of the Strecker synthesis lies in its convergence and the ready availability of starting materials. However, its main drawback is the use of highly toxic cyanide salts (e.g., NaCN or KCN), which requires stringent safety protocols and specialized waste handling.[6] Furthermore, the classical Strecker synthesis produces a racemic mixture of the amino acid, necessitating a subsequent resolution step to isolate the desired enantiomer, which adds cost and reduces the overall process yield.[3]
Experimental Protocol: Racemic Amino(3-hydroxyphenyl)acetic Acid via Strecker Synthesis
This protocol is adapted from established procedures for analogous hydroxyphenylglycines and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6]
Materials:
-
3-Hydroxybenzaldehyde
-
Sodium Cyanide (NaCN)
-
Ammonium Chloride (NH₄Cl)
-
Aqueous Ammonia (28-30%)
-
Hydrochloric Acid (HCl), concentrated
-
Methanol
-
Deionized Water
Procedure:
-
α-Aminonitrile Formation:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 3-Hydroxybenzaldehyde (0.1 mol) in methanol (100 mL). Cool the flask to 0-5 °C in an ice bath.
-
Prepare a solution of ammonium chloride (0.12 mol) in 50 mL of aqueous ammonia and add it slowly to the aldehyde solution while maintaining the temperature below 10 °C.
-
Separately, prepare a solution of sodium cyanide (0.11 mol) in 50 mL of deionized water. Add this solution dropwise to the reaction mixture over 1 hour, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours. The formation of the aminonitrile may be monitored by Thin Layer Chromatography (TLC).
-
-
Hydrolysis and Isolation:
-
Carefully add concentrated HCl (100 mL) to the reaction mixture under vigorous stirring in the fume hood (Caution: HCN gas may evolve).
-
Heat the mixture to reflux (approx. 90-100 °C) for 4-6 hours to facilitate the hydrolysis of the nitrile.
-
Cool the solution to room temperature and then in an ice bath. Adjust the pH to the isoelectric point (approx. 5-6) with a concentrated base like aqueous ammonia.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold deionized water, followed by a small amount of cold ethanol.
-
Dry the product under vacuum to obtain racemic Amino(3-hydroxyphenyl)acetic acid.
-
Workflow Diagram: Strecker Synthesis```dot
Caption: Logic flow of the industrial phenol-glyoxylic acid condensation route.
Chapter 4: Biocatalytic and Enzymatic Routes: The Green Alternative
With increasing emphasis on green chemistry and sustainability, biocatalytic methods for producing amino acids have gained prominence. T[7]hese routes utilize enzymes to perform chemical transformations with high selectivity and under mild conditions (aqueous media, ambient temperature, and pressure), significantly reducing the environmental footprint.
[8]#### Mechanism and Rationale
A common biocatalytic strategy for producing D-p-hydroxyphenylglycine (a stereoisomer of the para-substituted analogue) starts with a chemically synthesized racemic hydantoin (DL-hydroxyphenylhydantoin). A[7] two-enzyme system is then employed:
-
D-hydantoinase: This enzyme selectively hydrolyzes the D-enantiomer of the hydantoin to N-carbamoyl-D-p-hydroxyphenylglycine.
-
N-carbamoyl-D-amino acid amidohydrolase (D-carbamoylase): This enzyme hydrolyzes the N-carbamoyl group to yield the final D-amino acid.
The unreacted L-hydantoin can be racemized in situ or in a separate step and recycled, allowing for a theoretical yield of 100% for the desired D-enantiomer. While this specific example is for the D-para isomer, analogous enzyme systems can be developed or discovered for the L-meta isomer. De novo biosynthesis routes starting from simple feedstocks like glucose are also being developed, representing the frontier of sustainable production.
[7][9]The paramount advantage of enzymatic routes is their exceptional enantioselectivity, obviating the need for classical resolution. They also operate under environmentally friendly conditions. The primary challenges are the high cost of enzyme production and purification, potential enzyme instability, and often lower volumetric productivity compared to traditional chemical synthesis.
Chapter 5: Comparative Analysis
To provide a clear overview for researchers and process chemists, the different synthetic routes are summarized and compared based on key performance indicators.
| Metric | Strecker Synthesis | Bucherer-Bergs Synthesis | Phenol-Glyoxylic Acid | Biocatalytic Route |
| Starting Materials | 3-Hydroxybenzaldehyde, NH₃, NaCN | 3-Hydroxybenzaldehyde, (NH₄)₂CO₃, KCN | Phenol/Resorcinol, Glyoxylic Acid | Racemic Hydantoin / Glucose |
| Key Intermediate | α-Aminonitrile | 5-Substituted Hydantoin | Mandelic Acid derivative | N-Carbamoyl Amino Acid |
| Typical Yield | Moderate to High | Moderate to High | Moderate (55-75%) | [2] High (can approach 100%) |
| Product | Racemic | Racemic | Racemic (isomer mixture) | Enantiopure (e.g., D or L) |
| Scalability | Good | Good | Excellent (Industrial) | Moderate to Good |
| Safety (EHS) | Poor (highly toxic cyanide) | Poor (highly toxic cyanide) | Good (cyanide-free) | Excellent (mild conditions) |
| Cost-Effectiveness | Moderate (aldehyde cost) | Moderate (aldehyde cost) | High (bulk chemicals) | Variable (enzyme cost) |
| Key Advantage | Versatile, one-pot | Purifiable intermediate | Cyanide-free, low cost | High enantioselectivity |
| Key Disadvantage | Cyanide use, racemic product | Cyanide use, harsh hydrolysis | Isomer control, purification | Enzyme cost & stability |
Conclusion
The selection of a synthetic route for Amino(3-hydroxyphenyl)acetic acid is a strategic decision that depends heavily on the desired scale, purity requirements, and available resources.
-
For laboratory-scale synthesis and derivatization , the Strecker and Bucherer-Bergs syntheses offer versatility and reliable access to racemic material, provided that appropriate safety infrastructure is in place to handle cyanides.
-
For large-scale industrial production where cost and safety are paramount, the Phenol-Glyoxylic Acid Condensation is a more viable and established route, despite the challenges associated with purification and isomer control.
-
For pharmaceutical applications requiring high enantiomeric purity and where green chemistry principles are a priority, biocatalytic routes are the state-of-the-art. Although potentially more expensive upfront, they can be more economical overall by eliminating the need for resolution and reducing waste treatment costs.
As the field of industrial biotechnology advances, it is anticipated that biocatalytic and de novo biosynthetic pathways will become increasingly competitive, offering a truly sustainable and highly efficient means of producing this vital pharmaceutical building block.
References
- 1. WO2011113486A1 - Process for the synthesis of hydroxyphenylglycine esters - Google Patents [patents.google.com]
- 2. CN113861054A - Method for catalytic synthesis of p-hydroxyphenylglycine by solid phosphoric acid - Google Patents [patents.google.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone - ChemistryViews [chemistryviews.org]
- 9. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 3-Hydroxyphenylacetic Acid Analysis
This guide provides an in-depth technical comparison of analytical methodologies for the quantification of 3-hydroxyphenylacetic acid (3-HPAA). It is designed for researchers, scientists, and drug development professionals who require robust and reproducible analytical data. This document delves into the nuances of a hypothetical inter-laboratory study to highlight the performance of various analytical techniques and provides actionable insights for establishing reliable analytical workflows.
The Critical Role of 3-Hydroxyphenylacetic Acid in Research
3-Hydroxyphenylacetic acid (3-HPAA) is a phenolic acid of significant interest in biomedical research. It is a key metabolite derived from the microbial degradation of dietary flavonoids and phenolic compounds in the colon.[1] Elevated urinary levels of 3-HPAA can be indicative of increased intestinal bacterial metabolism, particularly involving Clostridium species.[1] Furthermore, its association with phenylketonuria, an inborn error of metabolism, underscores the importance of its accurate quantification in clinical research.[2] Given its diagnostic potential, ensuring the consistency and comparability of 3-HPAA measurements across different laboratories is paramount for advancing our understanding of its role in health and disease.
Comparative Analysis of Analytical Methodologies
The quantification of 3-HPAA in biological matrices is predominantly achieved through chromatographic techniques coupled with various detectors. The choice of methodology is often a trade-off between sensitivity, selectivity, throughput, and cost. The three most prevalent methods are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Methodological Principles
Each of these techniques operates on distinct principles, which dictates their suitability for specific applications.
-
HPLC-UV: This method relies on the separation of 3-HPAA from other sample components on a reversed-phase column, followed by detection using a UV detector at a wavelength where 3-HPAA exhibits significant absorbance.[3] It is a robust and cost-effective technique, widely available in most analytical laboratories.
-
GC-MS: In GC-MS, 3-HPAA is first derivatized to increase its volatility, then separated in a gaseous state and detected based on its mass-to-charge ratio.[4] This method offers high chromatographic resolution and is a well-established technique for the analysis of organic acids.
-
LC-MS/MS: This is a highly sensitive and selective method that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.[5] It often allows for the direct analysis of underivatized 3-HPAA, simplifying sample preparation and increasing throughput.
Below is a diagram illustrating the fundamental workflow of these three analytical techniques.
References
- 1. Assessing interlaboratory comparison data adjustment procedures | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 2. urgent.supply [urgent.supply]
- 3. A practical guide to validation and verification of analytical methods in the clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
Safety Operating Guide
Navigating the Disposal of Amino(3-hydroxyphenyl)acetic acid hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced chemical applications, the proper handling and disposal of specialized reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of amino(3-hydroxyphenyl)acetic acid hydrochloride, ensuring the protection of laboratory personnel and the environment. Our focus is to move beyond mere procedural lists, offering a framework grounded in scientific principles and field-proven best practices.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
This compound is a compound that requires careful handling due to its specific hazard profile. A thorough understanding of these risks is the first step in ensuring safe disposal.
According to its Safety Data Sheet (SDS), this compound presents the following hazards:
-
Harmful if swallowed (H302): Ingestion can lead to adverse health effects.
-
Causes skin irritation (H315): Direct contact with the skin can cause redness, itching, and inflammation.
-
Causes serious eye irritation (H319): Contact with the eyes can result in significant irritation and potential damage.
-
May cause respiratory irritation (H335): Inhalation of dust or aerosols can irritate the respiratory tract.[1]
These hazards necessitate the use of appropriate Personal Protective Equipment (PPE) at all times during handling and disposal. This includes, but is not limited to:
-
Protective gloves: To prevent skin contact.
-
Protective clothing: A lab coat or other suitable attire to protect the body.
-
Eye protection: Safety glasses or goggles to shield the eyes from splashes or dust.
-
Face protection: A face shield may be necessary in situations with a higher risk of splashing.[1]
The overarching principle for the disposal of this chemical is to treat it as a hazardous waste and ensure it is sent to an approved waste disposal facility.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.
Waste Segregation and Containerization
Proper segregation is critical to prevent dangerous chemical reactions.[5][6]
Step 1: Designate a Hazardous Waste Container. Select a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap is recommended.[3][5] The original product container, if in good condition, is an ideal choice.[5]
Step 2: Label the Waste Container. Properly label the container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Harmful if Swallowed"). This ensures that anyone handling the container is aware of its contents and the associated risks.
Step 3: Segregate from Incompatible Materials. Store the waste container in a designated Satellite Accumulation Area (SAA).[3][5] It is crucial to store it separately from incompatible materials. While specific incompatibility data for this compound is not readily available, as a general rule, it should be kept away from:
-
Strong oxidizing agents
-
Strong bases
Handling Spills and Contaminated Materials
Even with the utmost care, spills can occur. A prompt and appropriate response is essential.
For Small Spills:
-
Ensure proper ventilation.
-
Wearing appropriate PPE , carefully sweep up the solid material. Avoid generating dust.[1]
-
Place the spilled material and any contaminated cleaning materials (e.g., paper towels, absorbent pads) into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., water, followed by a detergent), and collect the cleaning materials for disposal as hazardous waste.
For Large Spills:
-
Evacuate the immediate area.
-
Contact your institution's Environmental Health and Safety (EHS) department for assistance.
Preparing for Disposal
Once the waste container is full or the project is complete, it must be prepared for collection by a licensed hazardous waste disposal company.
Step 1: Finalize Labeling. Ensure the waste container label is complete and accurate, including the accumulation start date.
Step 2: Secure the Container. Tightly seal the container to prevent any leaks during transport.[5]
Step 3: Arrange for Pickup. Contact your institution's EHS department or the designated hazardous waste management provider to schedule a pickup.[3] Follow their specific procedures for waste collection.
Decision Pathway for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] These regulations govern the management of hazardous waste from its generation to its final disposal, a concept known as "cradle to grave."[8]
The Occupational Safety and Health Administration (OSHA) also sets standards for the safe handling of hazardous materials in the workplace to protect employees.[9][10] This includes requirements for hazard communication, employee training, and the development of emergency response plans.[9][11] Adherence to the procedures outlined in this guide will help ensure compliance with both EPA and OSHA regulations.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, regulatory compliance, and environmental responsibility. By understanding the hazards, following a systematic disposal protocol, and adhering to the relevant regulations, researchers can ensure that their work is conducted in a manner that protects themselves, their colleagues, and the environment.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.fr [fishersci.fr]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. acs.org [acs.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 7. danielshealth.com [danielshealth.com]
- 8. pfw.edu [pfw.edu]
- 9. resources.duralabel.com [resources.duralabel.com]
- 10. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 11. cleanmanagement.com [cleanmanagement.com]
Personal protective equipment for handling Amino(3-hydroxyphenyl)acetic acid hydrochloride
Essential Safety and Handling Guide for Amino(3-hydroxyphenyl)acetic acid hydrochloride
This guide provides essential, field-tested procedures for the safe handling, use, and disposal of this compound (CAS No: 81017-73-4). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere compliance, embedding a culture of safety and procedural excellence within your laboratory operations. Our commitment is to furnish you with the critical information necessary to mitigate risks and ensure both personal safety and experimental integrity.
Hazard Analysis: Understanding the Compound
This compound is a chemical compound that requires careful handling due to its potential health effects. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]
The signal word for this compound is "Warning" .[1][2] These classifications underscore the necessity of stringent adherence to the safety protocols outlined below. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.[1][3][4]
Hazard Summary Table
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory system | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. A risk assessment should always precede any handling of this chemical to ensure the chosen PPE is appropriate for the scale and context of the experiment.[5]
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes.[2][6] Standard safety glasses do not provide adequate protection against splashes. In case of eye contact, immediately rinse with water for at least 15 minutes, including under the eyelids, and seek medical attention.[3]
-
Skin Protection:
-
Gloves: Handle with chemical-resistant gloves (e.g., nitrile or neoprene) that have been inspected for integrity before use.[2][7] Use proper glove removal technique to avoid skin contact.[2]
-
Protective Clothing: A lab coat or a disposable gown should be worn to protect the skin.[7] For procedures with a higher risk of splashing, consider a polyethylene-coated polypropylene gown or other laminate materials resistant to chemical permeation.[7]
-
-
Respiratory Protection: Work in a well-ventilated area, preferably within a laboratory fume hood, to avoid inhaling dust or fumes.[1][6] If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator (such as an N95 or N100) may be necessary.[7][8]
PPE Selection Workflow
Caption: PPE selection workflow for handling the compound.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it enters the lab until its disposal is crucial for safety.
Handling and Storage
-
Handling:
-
Always handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[1]
-
Avoid generating dust.[4]
-
Wash hands thoroughly after handling, and before breaks.[1][2]
-
Do not eat, drink, or smoke in the work area.[1]
-
Facilities should be equipped with an eyewash station.[1]
-
-
Storage:
Emergency Procedures
-
Spills:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[6]
-
-
First Aid:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][3]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, get medical advice.[1][2][3]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][3]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][3]
-
Disposal Plan
All waste materials, including the compound itself and any contaminated materials (e.g., gloves, wipes), must be disposed of as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Dispose of the contents and container in accordance with local, state, and federal regulations at an approved waste disposal plant.[1]
-
Do not allow the product to enter drains or soil.[1]
By adhering to these detailed protocols, you can create a secure and efficient research environment. Your commitment to safety is paramount, not only for your own well-being but for the integrity of your scientific pursuits.
References
- 1. aksci.com [aksci.com]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. echemi.com [echemi.com]
- 5. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 6. lgcstandards.com [lgcstandards.com]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. gerpac.eu [gerpac.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
